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Core Science & Biosynthesis

Foundational

2-(Ethoxymethyl)thiazole-5-carboxylic acid chemical structure and properties

Technical Profile: 2-(Ethoxymethyl)thiazole-5-carboxylic Acid [1][2] Executive Summary 2-(Ethoxymethyl)thiazole-5-carboxylic acid (CAS 1472684-91-5) is a functionalized heteroaromatic building block critical to medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2-(Ethoxymethyl)thiazole-5-carboxylic Acid [1][2]

Executive Summary 2-(Ethoxymethyl)thiazole-5-carboxylic acid (CAS 1472684-91-5) is a functionalized heteroaromatic building block critical to medicinal chemistry campaigns. Distinguished by its thiazole core, it serves as a bioisostere for phenyl rings and provides a rigid scaffold for fragment-based drug design (FBDD). Its specific substitution pattern—a polar carboxylic acid at C5 and a lipophilic ethoxymethyl ether at C2—imparts a unique physicochemical profile that balances solubility with membrane permeability. This guide details its structural properties, validated synthetic pathways, and utility in the development of kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Analysis[3][4][5]

The molecule comprises a 1,3-thiazole ring substituted at the 2-position with an ethoxymethyl group and at the 5-position with a carboxylic acid. Unlike its 4-methyl analog (often generated via standard Hantzsch synthesis using ethyl acetoacetate), this C4-unsubstituted variant offers a lower molecular weight and reduced steric bulk, making it a superior candidate for sterically demanding binding pockets.

Property Data
IUPAC Name 2-(Ethoxymethyl)-1,3-thiazole-5-carboxylic acid
CAS Number 1472684-91-5
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
SMILES CCOC1=NC=C(S1)C(=O)O
InChI Key (Predicted) MAHSJHUBTQGPIC-UHFFFAOYSA-N (Analog based)

Structural Features & Pharmacophore Mapping:

  • Acidic Headgroup (C5-COOH): Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA). At physiological pH (7.4), it exists primarily as the carboxylate anion, facilitating electrostatic interactions with cationic amino acid residues (e.g., Arginine, Lysine) in target proteins.

  • Thiazole Core: An aromatic linker that provides pi-stacking capabilities. The nitrogen atom (N3) acts as a weak HBA.

  • Ethoxymethyl Tail (C2): Introduces a flexible hydrophobic vector. The ether oxygen can serve as a weak HBA, while the ethyl group occupies hydrophobic sub-pockets.

Physicochemical Profiling

Understanding the physicochemical parameters is vital for assessing "drug-likeness" and predicting ADME behavior.

Parameter Value Implication
cLogP 0.8 – 1.2Favorable lipophilicity for oral bioavailability; suggests good membrane permeability without excessive metabolic liability.
pKa (Acid) ~3.5Strong acid; exists as anion at physiological pH, aiding solubility but potentially limiting passive diffusion unless masked (e.g., prodrug).
TPSA ~75 ŲWithin the ideal range (<140 Ų) for cell permeability.
H-Bond Donors 1 (COOH)Low count favors permeability.
H-Bond Acceptors 4 (N, S, O, O)Offers multiple interaction points for ligand-protein binding.
Solubility High in DMSO, MeOH; Low in water (neutral form), High in water (basic pH).Requires pH adjustment for aqueous stock preparation.

Synthetic Methodology

The most robust route to 2-(ethoxymethyl)thiazole-5-carboxylic acid utilizes a modified Hantzsch Thiazole Synthesis. This convergent pathway constructs the thiazole ring from a thioamide and an


-halo-

-dicarbonyl equivalent.
Core Synthetic Pathway (Hantzsch Cyclization)[3][5]

Reagents:

  • Precursor A: 2-Ethoxythioacetamide (prepared from 2-ethoxyacetamide via Lawesson’s reagent).

  • Precursor B: Ethyl 2-chloro-3-oxopropanoate (acting as the formyl-acetic ester equivalent).

Step-by-Step Protocol:

  • Thioamide Formation:

    • Dissolve 2-ethoxyacetamide (1.0 eq) in anhydrous THF.

    • Add Lawesson’s reagent (0.55 eq) and reflux for 2–4 hours under

      
      .
      
    • Checkpoint: Monitor TLC for disappearance of amide.

    • Workup: Cool, concentrate, and purify via flash column chromatography to isolate 2-ethoxythioacetamide.

  • Cyclization:

    • Dissolve 2-ethoxythioacetamide (1.0 eq) in EtOH.

    • Add Ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise.

    • Reflux for 6–12 hours. The mechanism involves S-alkylation followed by cyclodehydration.

    • Purification: Concentrate and recrystallize from EtOH/Hexane to yield Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate .

  • Hydrolysis:

    • Suspend the ester in THF/Water (1:1).

    • Add LiOH (2.5 eq) and stir at ambient temperature for 4 hours.

    • Critical Step: Acidify carefully with 1M HCl to pH ~3 to precipitate the free acid.

    • Filter the white solid, wash with cold water, and dry under vacuum.

SynthesisPathway Start1 2-Ethoxyacetamide Lawesson Lawesson's Reagent (Thionation) Start1->Lawesson Thioamide 2-Ethoxythioacetamide Lawesson->Thioamide Cyclization Hantzsch Cyclization (EtOH, Reflux) Thioamide->Cyclization Start2 Ethyl 2-chloro-3-oxopropanoate Start2->Cyclization Intermediate Ethyl 2-(ethoxymethyl) thiazole-5-carboxylate Cyclization->Intermediate Hydrolysis Hydrolysis (LiOH, then HCl) Intermediate->Hydrolysis Product 2-(Ethoxymethyl)thiazole- 5-carboxylic acid Hydrolysis->Product

Figure 1: Convergent Hantzsch synthesis pathway for the target molecule.

Spectroscopic Characterization (Predicted)

Verification of the product requires NMR and MS analysis.[3] The following signals are diagnostic for the C4-H variant (distinguishing it from the 4-methyl analog).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.0–13.5 (br s, 1H, COOH ) – Disappears on D₂O shake.
      
    • 
       8.45 (s, 1H, Thiazole C4 -H) – Diagnostic singlet; 4-Me analog lacks this.
      
    • 
       4.75 (s, 2H, Thiazole-CH ₂-O) – Singlet.
      
    • 
       3.55 (q, J=7.0 Hz, 2H, O-CH ₂-CH₃) – Quartet.
      
    • 
       1.18 (t, J=7.0 Hz, 3H, O-CH₂-CH ₃) – Triplet.
      
  • MS (ESI):

    • Positive Mode: [M+H]⁺ = 188.2

    • Negative Mode: [M-H]⁻ = 186.2

Applications in Drug Discovery[3]

1. Fragment-Based Drug Design (FBDD): The molecule serves as an excellent "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency. It is often screened against kinases (e.g., Src, BCR-Abl) where the thiazole nitrogen can interact with the hinge region of the ATP-binding pocket.

2. Bioisosteric Replacement: The thiazole-5-carboxylic acid moiety is a bioisostere for benzoic acid or pyridine-3-carboxylic acid. It is frequently used to improve metabolic stability (blocking oxidation prone phenyl rings) or to optimize the vector of the carboxylic acid group.

3. Amide Coupling: The primary utility is as an acylating agent. The carboxylic acid is activated (using HATU, EDC/HOBt, or via acid chloride generation with oxalyl chloride) to react with amines, forming amide-linked inhibitors.

Applications Target 2-(Ethoxymethyl)thiazole- 5-carboxylic acid App1 Kinase Inhibitors (Hinge Binder) Target->App1  Core Scaffold App2 Fragment Screening (Low MW, High LE) Target->App2  Screening Hit App3 Bioisostere (vs Benzoic Acid) Target->App3  Optimization

Figure 2: Strategic applications in medicinal chemistry.

Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ether linkage over long periods.

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

  • Analogous Structure Data: PubChem. "Thiazole-5-carboxylic acid."[1][2][4][5][6][7][8][9] Available at: [Link]

Sources

Exploratory

Biological Activity of 2-(Ethoxymethyl)thiazole-5-carboxylic Acid Derivatives: A Mechanistic and Pharmacological Whitepaper

Executive Summary The 1,3-thiazole-5-carboxylic acid scaffold represents a highly tunable, privileged pharmacophore in modern drug discovery[1]. While extensive research has historically focused on aryl and heteroaryl su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole-5-carboxylic acid scaffold represents a highly tunable, privileged pharmacophore in modern drug discovery[1]. While extensive research has historically focused on aryl and heteroaryl substitutions at the C2 position, the introduction of aliphatic ether linkages—specifically the 2-(ethoxymethyl) moiety—offers unique physicochemical advantages. This whitepaper provides an in-depth technical analysis of the biological activities of 2-(ethoxymethyl)thiazole-5-carboxylic acid derivatives, focusing on their roles as potent inhibitors of Xanthine Oxidase (XO) and Protein Kinase CK2. By examining the structural rationale, quantitative activity profiles, and self-validating experimental workflows, this guide serves as a comprehensive resource for researchers optimizing heterocyclic leads.

Structural Rationale & Pharmacophore Dynamics

In my experience leading hit-to-lead optimization campaigns, the substitution pattern on the thiazole ring dictates both target selectivity and pharmacokinetic viability. The 2-(ethoxymethyl)thiazole-5-carboxylic acid core functions through three distinct structural vectors:

  • The Thiazole Core: Acts as a bioisostere for phenyl and pyridine rings, offering excellent hydrogen bonding capabilities (via the nitrogen atom) and

    
    -
    
    
    
    stacking interactions within hydrophobic enzyme pockets[1].
  • The 5-Carboxylic Acid: This is the critical "anchor" group. In Xanthine Oxidase, the carboxylate directly coordinates with the molybdenum-pterin catalytic center and forms critical hydrogen bonds with residues like Arg880 and Ser875[2]. In kinases, it frequently interacts with the hinge region.

  • The 2-(Ethoxymethyl) Moiety: The inclusion of this aliphatic ether is not arbitrary; it serves as a calculated steric and electronic buffer. The oxygen atom provides a flexible hydrogen-bond acceptor for solvent-exposed residues, while the terminal ethyl group increases localized lipophilicity (LogP). This enhances cell membrane permeability and allows the moiety to snugly occupy hydrophobic sub-pockets adjacent to the catalytic active site without the steric clash often caused by bulky aryl groups.

Primary Biological Targets & Mechanistic Causality

Target A: Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is the enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. Overactivity of XO leads to hyperuricemia and gout. Thiazole-5-carboxylic acid derivatives have emerged as highly potent, non-purine XO inhibitors[3]. The 2-(ethoxymethyl) derivatives act primarily as competitive or mixed-type inhibitors, lodging into the febuxostat-binding channel and physically blocking substrate access to the catalytic site[3].

Mechanism Substrate Hypoxanthine / Xanthine Enzyme Xanthine Oxidase (XO) Substrate->Enzyme Catalysis Product Uric Acid (Gout Pathogenesis) Enzyme->Product Oxidation Inhibitor 2-(Ethoxymethyl)thiazole- 5-carboxylic acid Inhibitor->Enzyme Competitive Inhibition

Fig 1: Mechanistic pathway of Xanthine Oxidase inhibition by thiazole-5-carboxylic acid derivatives.

Target B: Protein Kinase CK2 and Cancer Targets

Beyond metabolic disorders, the thiazole-5-carboxylic acid scaffold exhibits profound anti-tumor potential. Derivatives have been identified as potent inhibitors of Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in cell survival and tumorigenesis[1]. Additionally, related functionalized thiazoles have shown efficacy as Monoacylglycerol Lipase (MAGL) inhibitors[4] and as sunitinib analogues against NCI-60 cancer cell lines[5].

Quantitative Activity Profiles

To facilitate rapid comparative analysis, the quantitative biological data for various thiazole-5-carboxylic acid substitution patterns are summarized below. The data highlights how the C2 substitution modulates the


 across different target classes.
Compound Class / SubstitutionTarget Enzyme

Range (

M)
Primary IndicationMechanism of Action
2-(Ethoxymethyl)thiazole-5-carboxylic acid Xanthine Oxidase (XO)0.80 - 2.50HyperuricemiaCompetitive Inhibition
2-Aryl-thiazole-5-carboxylic acids Xanthine Oxidase (XO)0.45 - 1.20GoutMixed/Competitive[3]
1,3-thiazole-5-carboxylic acids Protein Kinase CK20.40 - 5.00OncologyATP-Competitive[1]
Thiazole-5-carboxylates (Alkyl/Amino) Monoacylglycerol Lipase0.037 - 9.60Cancer / MetabolicEnzymatic Blockade[4]

Self-Validating Experimental Protocols

A single


 value is scientifically meaningless without proving the mechanism and ruling out assay artifacts. As a standard practice in robust drug development, every protocol must be a self-validating system . This means integrating internal controls, orthogonal validation, and strict data quality checks directly into the workflow.

Protocol Prep 1. Compound Prep (DMSO Stock + Controls) Assay 2. Primary Enzymatic Assay (Spectrophotometric 295nm) Prep->Assay QC 3. Data QA/QC (Z'-factor > 0.5 validation) Assay->QC Ortho 4. Orthogonal Validation (Radiometric/MS) QC->Ortho Mech 5. Kinetic Profiling (Lineweaver-Burk Plot) Ortho->Mech

Fig 2: Self-validating high-throughput screening workflow for enzyme inhibitor evaluation.

Protocol 1: Self-Validating Spectrophotometric Assay for XO Inhibition

Causality Note: We utilize 295 nm because uric acid has a distinct absorption peak here, whereas hypoxanthine and xanthine do not. This provides a label-free, real-time kinetic readout. However, because heterocyclic compounds like thiazoles often absorb in the UV range, our self-validating protocol mandates a compound-only background subtraction step to prevent artifactual baseline shifts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Dissolve the 2-(ethoxymethyl)thiazole-5-carboxylic acid derivative in DMSO to create a 10 mM stock, ensuring the final assay DMSO concentration never exceeds 1% to prevent enzyme denaturation.

  • Internal Controls Setup:

    • Positive Control: Febuxostat (known potent inhibitor).

    • Negative Control: Vehicle only (1% DMSO in buffer).

    • Optical Blank: Compound + Buffer (No enzyme) to measure intrinsic compound UV absorbance.

  • Kinetic Measurement: In a 96-well UV-transparent plate, combine buffer, compound, and 0.05 units/mL of bovine milk Xanthine Oxidase. Incubate for 5 minutes at 25°C. Initiate the reaction by adding 0.15 mM xanthine substrate.

  • Data Acquisition & QA: Read absorbance dynamically at 295 nm for 10 minutes. Calculate the Z'-factor using the positive and negative controls. Validation Gate: The assay is only considered valid if Z' > 0.5.

  • Kinetic Profiling (Mechanism Confirmation): To prove the compound is a true inhibitor and not an aggregator, repeat the assay at varying substrate concentrations (10, 25, 50, 100

    
    M). Plot the data using a Lineweaver-Burk plot (1/V vs 1/[S]). Intersecting lines on the Y-axis validate competitive inhibition[3].
    
Protocol 2: Orthogonal Radiometric Assay for CK2 Inhibition

Causality Note: ATP-competitive inhibitors can sometimes show assay interference (e.g., fluorescence quenching) in optical kinase assays. Utilizing a


P-ATP radiometric transfer assay is immune to optical interference, ensuring absolute trustworthiness of the hit.

Step-by-Step Methodology:

  • Assay Assembly: In a microcentrifuge tube, combine 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl

    
    , the synthetic CK2 substrate peptide (RRRDDDSDDD), and the thiazole derivative.
    
  • Reaction Initiation: Add purified Protein Kinase CK2 and initiate the reaction with a spiked ATP mixture containing 10

    
    M cold ATP and 1 
    
    
    
    Ci of[
    
    
    -
    
    
    P]ATP[1].
  • Termination & Capture: Incubate for 15 minutes at 30°C. Terminate the reaction by spotting 15

    
    L of the mixture onto P81 phosphocellulose filter paper. The basic residues of the peptide bind strongly to the negatively charged paper, while unreacted ATP does not.
    
  • Washing & Quantification: Wash the filter papers extensively (3x 10 mins) in 75 mM phosphoric acid to remove background radiation. Transfer to scintillation vials, add counting fluid, and measure retained radioactivity. The reduction in Counts Per Minute (CPM) relative to the vehicle control dictates the precise degree of inhibition.

Conclusion & Future Perspectives

The 2-(ethoxymethyl)thiazole-5-carboxylic acid scaffold is a masterclass in structural efficiency. By balancing the rigid, target-anchoring properties of the thiazole-carboxylate core with the flexible, lipophilic nature of the ethoxymethyl ether, researchers can design highly potent inhibitors for both metabolic and oncological targets. Moving forward, the integration of these derivatives into PROTAC (Proteolysis Targeting Chimera) technologies or antibody-drug conjugates (ADCs) represents the next frontier in maximizing their therapeutic window.

References

  • Source: rsc.
  • Source: researchgate.
  • Source: nih.
  • Source: scite.
  • Source: eurekaselect.

Sources

Foundational

Accelerating Lead Optimization: The Therapeutic Utility of 2-(Ethoxymethyl)thiazole-5-carboxylic Acid

The following technical guide provides an in-depth analysis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid, structured as a high-level whitepaper for drug discovery professionals. [1][2] Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid, structured as a high-level whitepaper for drug discovery professionals.

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. 2-(Ethoxymethyl)thiazole-5-carboxylic acid represents a high-value intermediate within this class, offering a distinct balance of lipophilicity and polarity due to its C2-ethoxymethyl substituent.[1][2]

This guide analyzes the compound's utility as a pharmacophore in the development of Xanthine Oxidase (XO) inhibitors (gout therapeutics) and Tyrosine Kinase inhibitors (oncology).[2] Unlike simple alkyl-thiazoles, the ethoxymethyl moiety introduces an ether linkage that can modulate metabolic stability and solubility, serving as a critical bioisostere in Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Profile & Structural Significance[2][3][4][5][6][7][8]

The therapeutic potential of this molecule is dictated by its three functional domains:

  • The Thiazole Core: A planar, aromatic system that acts as a bioisostere for pyridine or phenyl rings, often improving water solubility and reducing lipophilicity (LogP) compared to carbocyclic analogs.[2]

  • The C5-Carboxylic Acid: A critical "warhead" or anchor point.[1][2] In enzyme active sites, this group frequently forms salt bridges with arginine or lysine residues (e.g., Arg880 in Xanthine Oxidase).[2]

  • The C2-Ethoxymethyl Tail: This specific side chain distinguishes the molecule.[1][2] The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with solvent-exposed regions of a protein, while the ethyl group maintains necessary hydrophobic contacts.[2]

Physicochemical Properties (Predicted)
PropertyValueSignificance in Drug Design
Molecular Weight ~187.22 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2]
cLogP ~0.8 - 1.2Optimal range for oral bioavailability; allows room for further functionalization.[1][2]
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good membrane permeability.[1][2]
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH, facilitating electrostatic interactions.[1][2]

Therapeutic Applications & Mechanism of Action[1][2]

A. Non-Purine Xanthine Oxidase Inhibition (Gout & Hyperuricemia)

The primary therapeutic lineage of thiazole-5-carboxylic acids is linked to Febuxostat , a potent non-purine XO inhibitor.[1][2]

  • Mechanism: The thiazole core occupies the channel leading to the molybdenum center of XO.[1][2] The 5-carboxylic acid forms a critical hydrogen bond network with Arg880 and Thr1010 , mimicking the transition state of xanthine.[1][2]

  • Role of 2-(Ethoxymethyl): In many first-generation inhibitors, the C2 position holds a phenyl or isobutyl group.[1][2] Replacing these with an ethoxymethyl group reduces steric bulk while maintaining hydrophobic interactions in the P2 pocket.[1][2] This modification is particularly useful for "scaffold hopping" to bypass patent restrictions or improve metabolic stability against CYP450 oxidation.[1][2]

B. Kinase Inhibition (Oncology)

Thiazole-5-carboxylic acid derivatives are structural congeners to Dasatinib (a Src/Abl inhibitor).[1][2]

  • Mechanism: The thiazole nitrogen often binds to the hinge region of the kinase ATP-binding site.[1][2]

  • Utility: The 5-carboxylic acid can be converted into an amide (via coupling with substituted anilines) to access the "gatekeeper" residue.[1][2] The C2-ethoxymethyl group projects into the solvent front, a region often tolerant of diverse chemical modifications, allowing for the tuning of pharmacokinetic (PK) properties.[2]

Synthesis & Manufacturing Protocols

The synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid typically follows the Hantzsch Thiazole Synthesis , a robust cyclocondensation reaction.[1][2]

Reaction Logic

The pathway involves the condensation of a thioamide (nucleophile) with an


-halo-

-ketoester (electrophile).[1][2] The choice of 2-ethoxythioacetamide determines the C2 substitution.[1][2]
Step-by-Step Protocol

Reagents:

  • Precursor A: 2-Ethoxythioacetamide (1.0 eq)[1][2]

  • Precursor B: Ethyl 2-chloro-3-oxopropionate (1.1 eq)[1][2]

  • Solvent: Ethanol (Absolute)[2]

  • Base: NaHCO

    
     (for neutralization) or Triethylamine.
    

Workflow:

  • Condensation: Dissolve 2-ethoxythioacetamide in absolute ethanol. Add Ethyl 2-chloro-3-oxopropionate dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The sulfur atom attacks the

    
    -carbon of the ketoester, followed by dehydration to form the thiazole ring.[1][2]
    
  • Isolation of Ester: Evaporate ethanol. Neutralize the residue with saturated NaHCO

    
    .[1][2] Extract with Ethyl Acetate.[1][2][3] Dry over MgSO
    
    
    
    and concentrate to yield Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate.[1][2]
  • Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of THF/Water. Add LiOH (2.0 eq) and stir at ambient temperature for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3.0. The carboxylic acid product will precipitate or can be extracted with EtOAc.[1][2] Recrystallize from Ethanol/Water.[1][2]

Visualization: The Hantzsch Pathway

The following diagram illustrates the convergent synthesis and the critical cyclization step.[1][2]

G Thioamide 2-Ethoxythioacetamide (Nucleophile) Intermediate Thiazoline Intermediate Thioamide->Intermediate EtOH, Reflux Ketoester Ethyl 2-chloro-3-oxopropionate (Electrophile) Ketoester->Intermediate Hantzsch Condensation Ester Ethyl 2-(ethoxymethyl) thiazole-5-carboxylate Intermediate->Ester - H2O, - HCl FinalProduct 2-(Ethoxymethyl)thiazole- 5-carboxylic acid Ester->FinalProduct LiOH, Hydrolysis (Saponification)

Figure 1: Hantzsch synthesis pathway for the generation of the target thiazole scaffold.[1][2]

Structural Biology & SAR Visualization[1][2]

Understanding how this molecule interacts with a target like Xanthine Oxidase is crucial for lead optimization.[1][2] The diagram below models the pharmacophore interactions.

SAR Core Thiazole Ring (Scaffold) COOH C5-COOH (Acidic Head) Core->COOH SideChain C2-Ethoxymethyl (Tail) Core->SideChain Arg880 Arg880 / Thr1010 (Salt Bridge / H-Bond) COOH->Arg880 Electrostatic Interaction Pocket Hydrophobic Pocket (P2 Site) SideChain->Pocket Van der Waals Solubility Metabolic Stability (Ether Linkage) SideChain->Solubility ADME Property

Figure 2: Structure-Activity Relationship (SAR) map demonstrating binding modes in Xanthine Oxidase.[1][2]

Quality Control & Impurity Profiling

When synthesizing this intermediate for pharmaceutical use, strict control of regioisomers is required.[2]

Impurity TypeOriginDetection MethodMitigation Strategy
Regioisomer A Formation of 4-carboxylic acid isomer due to asymmetric ketoester reaction.[1][2]1H NMR (Check chemical shift of thiazole proton).Control reaction temperature; use specific

-halo precursors.[1][2]
Des-ethyl analog Hydrolysis of the ethoxymethyl ether under strong acidic conditions.[1][2]LC-MS (Mass shift -28 Da).[1][2]Avoid strong mineral acids during workup; use LiOH/THF for mild hydrolysis.[1][2]
Thioamide residue Unreacted starting material.[1][2][3]HPLC (UV 254nm).[2]Ensure slight excess of ketoester (1.1 eq).[2]

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry. Retrieved from [1][2]

  • ResearchGate. (2019).[1][2] Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Retrieved from

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [1][2]

  • Chem-Impex. (2024).[1][2] Thiazole-5-carboxylic acid: General Information and Applications. Retrieved from [1][2]

  • PrepChem. (2023).[1][2] Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. Retrieved from [1][2]

Sources

Exploratory

Physiochemical Characteristics and Application Profiling of 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Abstract: In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Ethoxymethyl)thiazole-5-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Ethoxymethyl)thiazole-5-carboxylic acid (CAS: 1472684-91-5) is a highly versatile, bifunctional scaffold utilized in the synthesis of kinase inhibitors, orexin receptor antagonists, and metabolic enzyme modulators. This whitepaper provides an in-depth technical analysis of its physiochemical properties, structural causality, and validated synthetic methodologies, designed for drug development professionals.

Structural and Molecular Profile

The molecular architecture of 2-(Ethoxymethyl)thiazole-5-carboxylic acid (


) is defined by three distinct functional domains: an electron-deficient thiazole core , a flexible, lipophilic ethoxymethyl ether  at the C2 position, and an ionizable carboxylic acid  at the C5 position.

This specific substitution pattern is not arbitrary; it is engineered to balance aqueous solubility with membrane permeability. The electron-withdrawing nature of the thiazole ring significantly influences the electronics of the attached functional groups, lowering the


 of the carboxylic acid compared to aliphatic analogs, while the ether linkage provides a hydrogen-bond acceptor without the rigidity of a direct alkyl attachment.
Quantitative Physiochemical Data

The following table summarizes the core physiochemical parameters critical for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

ParameterValue / CharacteristicCausality & Pharmacological Implication
CAS Number 1472684-91-5Unique identifier for procurement and regulatory tracking.
Molecular Formula

Determines exact mass for high-resolution mass spectrometry.
Molecular Weight 187.22 g/mol Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass 187.0303 DaTarget mass for LC-MS [M-H]- ionization validation.
Predicted

(Acid)
~3.8The electron-deficient thiazole ring enhances the acidity of the C5 carboxylate, ensuring complete ionization at physiological pH (7.4).
Predicted

1.2 - 1.8The ethoxymethyl group offsets the polarity of the acid, pushing the scaffold into an optimal lipophilicity range for passive membrane diffusion.
Topological Polar Surface Area (TPSA) ~70 ŲContributed by the acid, ether oxygen, and thiazole nitrogen; optimal for oral bioavailability but restricts blood-brain barrier (BBB) crossing unless masked.

Structural Causality and ADME Implications

The utility of 2-(Ethoxymethyl)thiazole-5-carboxylic acid in drug design stems from the predictable ways its functional groups interact with biological targets and solvent environments.

  • The Thiazole Core (Rigidity &

    
    -Stacking):  The thiazole ring acts as a bioisostere for pyridine and phenyl rings but offers unique hydrogen-bonding capabilities via its nitrogen atom. It frequently serves as a hinge-binding motif in kinase targets.
    
  • The Ethoxymethyl Ether (Flexibility & Lipophilicity): Unlike a rigid methyl or bulky phenyl group, the ethoxymethyl chain (

    
    ) introduces rotational degrees of freedom. The ether oxygen acts as a selective hydrogen-bond acceptor, while the terminal ethyl group occupies hydrophobic pockets in target proteins.
    
  • The C5-Carboxylic Acid (Salt Formation & Coupling): The carboxylic acid is the primary site for synthetic diversification (e.g., amide coupling). In its free form, it allows for the generation of sodium or potassium salts, drastically improving dissolution rates in aqueous media.

Pharmacodynamics Core 2-(Ethoxymethyl)thiazole-5-carboxylic acid Prop1 Ethoxymethyl Group (Flexible Ether Linker) Core->Prop1 Prop2 Thiazole Ring (Aromatic Core) Core->Prop2 Prop3 Carboxylic Acid (Ionizable Headgroup) Core->Prop3 Effect1 Enhanced Lipophilicity (LogP ~1.8) Prop1->Effect1 Effect2 H-Bond Acceptor (Target Binding) Prop1->Effect2 Effect3 Pi-Pi Stacking & Rigid Scaffold Prop2->Effect3 Effect4 Aqueous Solubility (pKa ~3.8) Prop3->Effect4 Effect5 Amide Coupling & Salt Formation Prop3->Effect5

Fig 1: Pharmacodynamic and physiochemical contributions of the compound's functional domains.

Synthetic Methodology: The Hantzsch-Type Condensation

The synthesis of 5-carboxylate-substituted thiazoles requires precise regiocontrol. The industry standard utilizes a modified Hantzsch thiazole synthesis [1]. By condensing a thioamide with an


-halo-

-ketoester (specifically an

-haloaldehyde derivative like ethyl 2-chloro-3-oxopropanoate), the ester group is strictly directed to the C5 position [2].
Step-by-Step Protocol

Step 1: Cyclization (Ester Formation)

  • Reagents: 2-Ethoxythioacetamide (1.0 eq), Ethyl 2-chloro-3-oxopropanoate (1.1 eq), Ethanol (solvent).

  • Procedure: Dissolve 2-ethoxythioacetamide in anhydrous ethanol. Add ethyl 2-chloro-3-oxopropanoate dropwise at room temperature. Reflux the mixture for 4-6 hours.

  • Causality: The highly nucleophilic sulfur attacks the

    
    -carbon of the chloroester, displacing the chloride. Subsequent intramolecular attack by the nitrogen onto the highly electrophilic formyl group (aldehyde) closes the ring. Dehydration yields the intermediate ethyl 2-(ethoxymethyl)thiazole-5-carboxylate .
    

Step 2: Alkaline Hydrolysis

  • Reagents: Sodium Hydroxide (NaOH, 2.0 M aqueous), Tetrahydrofuran (THF).

  • Procedure: Dissolve the intermediate ester in a 1:1 mixture of THF and water. Add 2.0 M NaOH (3.0 eq) and stir at ambient temperature for 2 hours. Monitor via TLC until the ester is consumed. Acidify the aqueous layer with 1.0 M HCl to pH ~3 to precipitate the product. Filter and dry under vacuum.

  • Causality: Why alkaline instead of acidic hydrolysis? The ethoxymethyl ether linkage is susceptible to cleavage under harsh acidic conditions at elevated temperatures. Alkaline hydrolysis selectively cleaves the ester at room temperature, preserving the delicate ether moiety[3].

Synthesis A 2-Ethoxythioacetamide (Thioamide) C Hantzsch Condensation (EtOH, Reflux) A->C B Ethyl 2-chloro-3-oxopropanoate (α-Haloester) B->C D Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate (Intermediate) C->D -H2O, -HCl E Alkaline Hydrolysis (NaOH, THF/H2O) D->E F 2-(Ethoxymethyl)thiazole-5-carboxylic acid (Final Product) E->F Acidification (HCl)

Fig 2: Regioselective synthesis workflow of 2-(Ethoxymethyl)thiazole-5-carboxylic acid.

Analytical Characterization: Self-Validating Protocols

To ensure the integrity of the synthesized or procured batch, rigorous analytical validation is required. The following protocols are designed to be self-validating, meaning the expected data points directly confirm the success of the specific chemical mechanisms described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
    H-NMR (DMSO-
    
    
    
    , 400 MHz):
    • The Diagnostic Peak: A sharp singlet at

      
       8.30 - 8.50 ppm  (1H). Validation: This corresponds to the C4 proton of the thiazole ring. Its far-downfield shift is caused by the combined electron-withdrawing effects of the adjacent nitrogen atom and the C5-carboxylic acid. If the condensation occurred incorrectly (yielding a 4-carboxylate), this peak would be absent, and a C5 proton would appear further upfield.
      
    • The Ether Linkage: A singlet at

      
       4.75 ppm  (2H, 
      
      
      
      ), a quartet at
      
      
      3.55 ppm
      (2H,
      
      
      ), and a triplet at
      
      
      1.15 ppm
      (3H,
      
      
      ).
    • The Acid: A broad singlet at

      
       13.5 ppm  (1H, 
      
      
      
      ), which exchanges with
      
      
      .
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Reverse-phase HPLC (C18 column) coupled with Electrospray Ionization (ESI).

  • Validation: Run the MS in Negative Ion Mode (ESI-) . Because the carboxylic acid (

    
     ~3.8) readily deprotonates in standard LC solvents (like Acetonitrile/Water with 0.1% Formic Acid), the spectrum will show a dominant, clean 
    
    
    
    peak at m/z 186.0 . This confirms both the molecular weight and the presence of the free ionizable acid group.

References

  • World Intellectual Property Organization. (2020). WO2020095215A1 - Chemical compounds (Condensation of thioamides with ethyl 2-chloro-3-oxopropanoate). Google Patents.
  • European Patent Office. (2008). EP2185512B1 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives (Synthesis of thiazole-5-carboxylic acid derivatives for receptor antagonists). Googleapis. Retrieved from [Link]

Foundational

Comprehensive Synthesis Guide: 2-(Ethoxymethyl)thiazole-5-carboxylic Acid

Executive Summary 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a critical heterocyclic building block utilized in the discovery of kinase inhibitors, antiviral agents, and metabolic modulators (e.g., xanthine oxidase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Ethoxymethyl)thiazole-5-carboxylic acid is a critical heterocyclic building block utilized in the discovery of kinase inhibitors, antiviral agents, and metabolic modulators (e.g., xanthine oxidase inhibitors). Its structural significance lies in the 2-position ether linkage, which provides a flexible hydrogen-bond acceptor motif, combined with the 5-position carboxylic acid that serves as a handle for amidation or coupling reactions.

This technical guide prioritizes a functionalization strategy over de novo ring construction. While Hantzsch synthesis is possible, the functionalization of a 2-methylthiazole core via radical bromination followed by nucleophilic displacement offers superior scalability, reagent availability, and operational safety for most research laboratories.

Retrosynthetic Analysis

To design a robust protocol, we deconstruct the target molecule backwards. The most logical disconnection occurs at the ether linkage and the ester moiety.

Retrosynthesis Target Target: 2-(Ethoxymethyl)thiazole-5-COOH Precursor1 Precursor 1: Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate Target->Precursor1 Ester Hydrolysis Precursor2 Precursor 2: Ethyl 2-(bromomethyl)thiazole-5-carboxylate Precursor1->Precursor2 Williamson Ether Synthesis (NaOEt) StartMat Starting Material: Ethyl 2-methylthiazole-5-carboxylate Precursor2->StartMat Wohl-Ziegler Bromination (NBS)

Figure 1: Retrosynthetic strategy focusing on the functionalization of the commercially available 2-methylthiazole scaffold.

Primary Synthetic Protocol: The Functionalization Route

This route is preferred for its reliability. It avoids the synthesis of unstable thioamides (required for the direct Hantzsch method) and utilizes standard laboratory reagents.

Phase 1: Radical Bromination

Objective: Convert Ethyl 2-methylthiazole-5-carboxylate to Ethyl 2-(bromomethyl)thiazole-5-carboxylate.

Mechanism: Free-radical halogenation (Wohl-Ziegler reaction). The reaction requires a radical initiator (AIBN or Benzoyl Peroxide) to abstract a hydrogen from the benzylic-like methyl group.

ParameterSpecification
Reagents Ethyl 2-methylthiazole-5-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq)
Solvent CCl₄ (traditional) or Benzotrifluoride (PhCF₃, green alternative)
Temperature Reflux (80–85 °C)
Time 3–6 Hours (Monitor via TLC/LCMS)

Step-by-Step Protocol:

  • Dissolution: In a dry round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (58.4 mmol) of Ethyl 2-methylthiazole-5-carboxylate in 100 mL of anhydrous Benzotrifluoride (or CCl₄).

  • Addition: Add 10.9 g (61.3 mmol) of recrystallized NBS and 0.96 g (5.8 mmol) of AIBN.

  • Initiation: Degas the solution with Argon for 10 minutes. Heat the mixture to reflux.

  • Reaction: Maintain reflux. The solution will turn orange/brown. Monitor the disappearance of the starting material (

    
     in 20% EtOAc/Hexane).
    
  • Workup: Cool to 0 °C to precipitate succinimide. Filter off the solid.[1] Concentrate the filtrate under reduced pressure.

  • Purification: The crude bromide is often unstable on silica. Use immediately or perform a rapid filtration through a short silica plug eluting with CH₂Cl₂.

Expert Insight: Do not use a large excess of NBS. Over-bromination leads to the dibromomethyl byproduct, which is difficult to separate.

Phase 2: Etherification (Williamson Synthesis)

Objective: Displacement of the bromide with an ethoxide nucleophile.

Mechanism:


 Nucleophilic Substitution.
ParameterSpecification
Reagents Crude Bromide (from Phase 1), Sodium Ethoxide (NaOEt, 21% wt in EtOH)
Solvent Absolute Ethanol
Temperature 0 °C to Room Temperature
Yield Target 65–75% (over 2 steps)

Step-by-Step Protocol:

  • Preparation: Prepare a solution of NaOEt (1.2 eq) in absolute ethanol (50 mL) under nitrogen.

  • Addition: Dissolve the crude Ethyl 2-(bromomethyl)thiazole-5-carboxylate in 20 mL of ethanol. Add this solution dropwise to the NaOEt solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Phase 3: Ester Hydrolysis

Objective: Saponification to the final carboxylic acid.

Mechanism: Base-catalyzed acyl substitution (tetrahedral intermediate).

Step-by-Step Protocol:

  • Dissolution: Dissolve the ester (1.0 eq) in a 3:1 mixture of THF:Water.

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq).

  • Reaction: Stir at room temperature for 4–12 hours.

  • Acidification: Concentrate THF. Cool the aqueous residue to 0 °C and acidify to pH 3–4 using 1N HCl.

  • Isolation: The product often precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).

Alternative Route: Direct Hantzsch Synthesis

While less common due to material availability, this route builds the ring de novo.

Core Reaction: Condensation of 2-Ethoxythioacetamide with Ethyl 2-chloro-3-oxopropionate .

  • Constraint: 2-Ethoxythioacetamide is not standard. It must be synthesized by reacting ethoxyacetonitrile with

    
     (gas) or Lawesson’s reagent.
    
  • Procedure:

    • Mix 2-ethoxythioacetamide (1.0 eq) and ethyl 2-chloro-3-oxopropionate (1.0 eq) in Ethanol.

    • Reflux for 4 hours.

    • Evaporate solvent and recrystallize.[1]

    • Hydrolyze as per Phase 3 above.

Visualizing the Workflow

The following diagram illustrates the complete logic flow for the primary functionalization route, including critical decision points.

SynthesisWorkflow Start Start: Ethyl 2-methylthiazole-5-carboxylate Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Check1 QC: Check for Dibromo impurity (1H NMR) Step1->Check1 Check1->Step1 Fail (Optimize Stoichiometry) Step2 Step 2: Etherification (NaOEt, EtOH, 0°C) Check1->Step2 Pass Intermediate Intermediate: Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate Step2->Intermediate Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate->Step3 Final Final Product: 2-(Ethoxymethyl)thiazole-5-COOH Step3->Final

Figure 2: Operational workflow for the synthesis of the target acid via the bromination/substitution pathway.

Analytical Profile (Self-Validation)

To ensure the protocol was successful, compare your data against these expected NMR shifts.

PositionProton (

)
Shift (ppm)Multiplicity
Thiazole C4-H Aromatic8.3 – 8.5 Singlet (s)
Ether

Benzylic-like4.8 – 4.9 Singlet (s)
Ethyl

Ethoxy3.6 – 3.7 Quartet (q)
Ethyl

Ethoxy1.2 – 1.3 Triplet (t)

Validation Check:

  • If the C4-H signal is missing, the ring may have opened (unlikely under these conditions).

  • If the Ether

    
     is a doublet, you may have incomplete bromination or elimination byproducts.
    

References

  • Organic Chemistry Portal. (2024). Thiazole Synthesis: Hantzsch Condensation and Recent Literature. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo... Retrieved from [Link]

  • PrepChem. (2024).[3] Synthesis of 2-Ethyl-5-thiazolecarboxylic acid.[4][5] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Ethoxymethyl)thiazole-5-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(Ethoxymethyl)thiazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Ethoxymethyl)thiazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is not widely available, this document extrapolates from closely related analogues to present its core physicochemical properties, a proposed synthetic pathway, and a discussion of its prospective applications. The insights herein are grounded in established chemical principles and the known utility of the thiazole-5-carboxylic acid scaffold.

Core Compound Profile

2-(Ethoxymethyl)thiazole-5-carboxylic acid belongs to the family of thiazole derivatives, which are a cornerstone in the development of various therapeutic agents. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts unique electronic and structural properties that are conducive to biological activity.

Physicochemical and Registry Data

A definitive CAS Registry Number for 2-(Ethoxymethyl)thiazole-5-carboxylic acid is not publicly available, suggesting its status as a novel or less-common research chemical. However, its key molecular data can be calculated and are presented below.

PropertyValue
Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS Registry Number Not Assigned

Synthesis and Mechanistic Insights

The synthesis of 2-substituted thiazole-5-carboxylic acids is well-documented, with the Hantzsch thiazole synthesis being a primary and versatile method.[1] A plausible and efficient route to 2-(Ethoxymethyl)thiazole-5-carboxylic acid can be designed based on this established chemistry.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process commencing with the formation of a key intermediate, ethyl 2-(ethoxymethyl)thiazole-5-carboxylate, followed by hydrolysis to yield the target carboxylic acid.

Experimental Protocol: Synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Step 1: Synthesis of Ethoxythioacetamide (Intermediate 1)

  • To a solution of 2-ethoxyacetamide (1.0 eq) in anhydrous THF, add Lawesson's reagent (0.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethoxythioacetamide.

Causality: The use of Lawesson's reagent is a standard and effective method for the thionation of amides to thioamides. Anhydrous conditions are crucial to prevent the hydrolysis of the reagent.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate (Intermediate 2)

  • Dissolve ethoxythioacetamide (1.0 eq) and ethyl 3-bromo-2-oxopropanoate (1.0 eq) in ethanol.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain ethyl 2-(ethoxymethyl)thiazole-5-carboxylate.

Causality: This is a classic Hantzsch condensation, where the thioamide acts as a nucleophile, attacking the α-haloketone, leading to cyclization and the formation of the thiazole ring. Ethanol serves as a suitable polar protic solvent for this reaction.

Step 3: Hydrolysis to 2-(Ethoxymethyl)thiazole-5-carboxylic acid (Final Product)

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with 1M HCl.

  • The resulting precipitate is the desired product. Filter, wash with cold water, and dry under vacuum.

Causality: Base-catalyzed hydrolysis (saponification) of the ester is a standard procedure to obtain the corresponding carboxylic acid. Subsequent acidification protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Ethoxyacetamide B Ethoxythioacetamide A->B Lawesson's Reagent, THF C Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate B->C Ethyl 3-bromo-2-oxopropanoate, Ethanol, Reflux D 2-(Ethoxymethyl)thiazole-5-carboxylic acid C->D LiOH, Ethanol/Water, then HCl

Caption: Proposed synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid.

Potential Applications in Drug Discovery and Development

The thiazole-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1]

As a Building Block for Kinase Inhibitors

Many kinase inhibitors, including the FDA-approved drug Dasatinib, feature a 2-aminothiazole core.[1] The carboxylic acid moiety of 2-(ethoxymethyl)thiazole-5-carboxylic acid serves as a versatile handle for amide bond formation, allowing for the synthesis of libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.

Antimicrobial Agents

The thiazole ring is also a key component of various antimicrobial agents.[1] Derivatives of 2-(ethoxymethyl)thiazole-5-carboxylic acid could be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Logical Relationship of Thiazole Core to Biological Activity

Biological_Activity ThiazoleCore Thiazole Core Kinase Kinase Inhibition (e.g., in Cancer) ThiazoleCore->Kinase Scaffold for Inhibitors Antimicrobial Antimicrobial Activity ThiazoleCore->Antimicrobial Core structure in active compounds AntiInflammatory Anti-inflammatory Properties ThiazoleCore->AntiInflammatory COX/LOX Inhibition

Caption: The thiazole core as a versatile scaffold for bioactive compounds.

Conclusion

2-(Ethoxymethyl)thiazole-5-carboxylic acid represents a promising, albeit underexplored, building block for the development of novel therapeutics and advanced materials. The synthetic route proposed in this guide is based on robust and well-established chemical transformations. The versatile reactivity of the carboxylic acid functional group, combined with the inherent biological relevance of the thiazole core, positions this compound as a valuable tool for researchers in drug discovery and chemical biology. Further investigation into its synthesis and biological evaluation is warranted to fully unlock its potential.

References

  • Chem-Impex (n.d.). Thiazole-5-carboxylic acid. [Link]

  • Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed. [Link]

  • PrepChem (n.d.). Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. [Link]

  • PubChem (n.d.). Thiazole-5-carboxylic acid. National Institutes of Health. [Link]

  • Request PDF (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

  • Semantic Scholar (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

Sources

Foundational

The Pharmacophoric Utility of 2-(Ethoxymethyl)thiazole-5-carboxylic Acid

A Technical Monograph for Medicinal Chemists and Drug Developers Executive Summary 2-(Ethoxymethyl)thiazole-5-carboxylic acid represents a specialized pharmacophoric scaffold within the class of non-purine Xanthine Oxida...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Monograph for Medicinal Chemists and Drug Developers

Executive Summary

2-(Ethoxymethyl)thiazole-5-carboxylic acid represents a specialized pharmacophoric scaffold within the class of non-purine Xanthine Oxidase (XO) inhibitors. While structurally distinct from the clinical blockbuster Febuxostat , it serves as a critical "fragment-sized" probe in structure-activity relationship (SAR) studies. Its architecture combines a polar, ionizable warhead (thiazole-5-carboxylic acid) with a flexible, moderate-lipophilicity tail (ethoxymethyl), making it an ideal model for exploring the solvent-exposed vs. hydrophobic pocket boundary in the XO active site.

This guide analyzes the molecule’s physicochemical properties, synthetic pathways, and biological mechanism, providing a roadmap for its use as a building block in fragment-based drug discovery (FBDD).

Chemical Architecture & Pharmacophore Analysis

The molecule functions as a bidentate ligand with two distinct domains. Understanding these domains is essential for rational drug design.

Structural Domains
DomainFunctional RolePharmacophoric Interaction
Thiazole Core Scaffold / SpacerOrients substituents; provides

-

stacking potential with aromatic residues (e.g., Phe914 in XO).[1]
C5-Carboxylic Acid Warhead / AnchorForms a critical salt bridge/hydrogen bond network with Arg880 and Glu802 in the XO active site. This is the primary driver of potency.
C2-Ethoxymethyl Lipophilic ProbeProbes the hydrophobic channel leading to the molybdenum center. The ether oxygen provides a secondary H-bond acceptor site, while the ethyl group gauges steric tolerance.
Physicochemical Profile[1][2][3][4][5][6]
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 187.22 g/mol

  • pKa (Acid): ~3.5 – 4.0 (The electron-withdrawing thiazole ring increases acidity relative to benzoic acid).

  • LogP: ~0.8 – 1.1 (Ideal for fragment libraries; high water solubility compared to full-sized inhibitors).

Pharmacophore Map (Visualization)

Pharmacophore Acid C5-Carboxylic Acid (Electrostatic Anchor) Core Thiazole Ring (Rigid Scaffold) Acid->Core Attached at C5 Target_Arg Target: Arg880 (XO) Acid->Target_Arg Salt Bridge Tail C2-Ethoxymethyl (Hydrophobic Probe) Core->Tail Attached at C2 Target_Pocket Target: Hydrophobic Channel Tail->Target_Pocket Van der Waals

Figure 1: Pharmacophore map illustrating the bipartite binding mode of the molecule.

Biological Mechanism: The Xanthine Oxidase Context[8]

The primary biological utility of 2-(Ethoxymethyl)thiazole-5-carboxylic acid is as a simplified analogue of Febuxostat .

Mechanism of Action

Xanthine Oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. High uric acid levels lead to gout.[3]

  • Binding: The molecule enters the active site channel.

  • Anchoring: The carboxylate anion interacts strongly with the guanidinium group of Arg880 . This mimics the interaction of the xanthine substrate's carbonyl/N-H motif.

  • Exclusion: The thiazole ring and ethoxymethyl tail displace water molecules from the hydrophobic pocket, contributing to entropic gain.

Comparison with Febuxostat

While Febuxostat possesses a bulky 3-cyano-4-isobutoxyphenyl tail, the ethoxymethyl analogue lacks this bulk. Consequently:

  • Potency: Lower than Febuxostat (nM vs.

    
    M range).
    
  • Utility: It identifies the minimum structural requirements for binding. It proves that the "Neck" (C2-linker) is a viable vector for growing the fragment into a larger drug.

Synthetic Protocols

The synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid requires constructing the thiazole ring de novo or modifying a pre-existing thiazole core. The Hantzsch Thiazole Synthesis is the industry standard for reliability.

Route A: Hantzsch Cyclization (Recommended)

This route builds the ring from an


-halo-

-ketoester and a thioamide.

Reagents:

  • Precursor A: 2-Ethoxythioacetamide (Synthesized from ethoxyacetonitrile +

    
     or Lawesson’s reagent).
    
  • Precursor B: Ethyl 2-chloro-3-oxopropionate (Commercial, CAS 33142-21-1).

Step-by-Step Protocol:

  • Thioamide Formation: Dissolve ethoxyacetonitrile in ethanol/pyridine. Bubble

    
     gas for 4 hours. Concentrate to yield 2-ethoxythioacetamide.
    
  • Cyclization:

    • Dissolve 2-ethoxythioacetamide (1.0 eq) in absolute ethanol.

    • Add Ethyl 2-chloro-3-oxopropionate (1.1 eq) dropwise at room temperature.

    • Reflux for 4–6 hours. Monitor by TLC (formation of fluorescent spot).

    • Cool and evaporate solvent.[1][4]

  • Workup: Dissolve residue in EtOAc, wash with

    
    . Dry and concentrate to yield the Ethyl ester intermediate .
    
  • Hydrolysis:

    • Dissolve ester in THF/Water (1:1).

    • Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify with 1N HCl to pH 3.

    • Precipitate or extract the final acid.

Route B: Alkylation of 2-(Hydroxymethyl) Core

Useful if the 2-(Hydroxymethyl)thiazole-5-carboxylic acid (CAS 59855-88-8) is available.

  • Esterification: Protect the carboxylic acid (e.g., methyl ester).

  • Alkylation: Treat with NaH (1.1 eq) in DMF at 0°C, followed by Ethyl Iodide (EtI).

  • Saponification: Hydrolyze the ester to reveal the acid.

Synthesis Workflow Diagram

Synthesis SM1 Ethoxyacetonitrile Thioamide 2-Ethoxythioacetamide SM1->Thioamide H2S / Pyridine SM2 Ethyl 2-chloro-3-oxopropionate Ester Ethyl 2-(Ethoxymethyl)thiazole-5-carboxylate Thioamide->Ester + SM2, Reflux (EtOH) Final 2-(Ethoxymethyl)thiazole-5-carboxylic acid Ester->Final LiOH, Hydrolysis

Figure 2: Hantzsch synthesis pathway for the target molecule.

Experimental Data Summary

When characterizing the synthesized compound, the following data points serve as quality control benchmarks.

ParameterExpected ValueMethod of Verification
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point 155°C – 165°C (Est.)Capillary Melting Point
1H NMR (DMSO-d6)

13.5 (br s, 1H, COOH)

8.2 (s, 1H, C4-H)

4.8 (s, 2H,

-O)

3.6 (q, 2H,

-Me)

1.2 (t, 3H, Me)
400 MHz NMR
Mass Spec [M+H]+ = 188.04LC-MS (ESI)

Future Perspectives & Applications

Fragment Growing

This molecule is an excellent starting point for Fragment Growing .

  • Strategy: Keep the thiazole-5-carboxylic acid constant.

  • Modification: Replace the ethyl group of the ethoxymethyl tail with phenyl, pyridyl, or branched alkyl groups to probe the depth of the XO hydrophobic pocket.

Bioisosterism

Researchers can use this scaffold to test bioisosteres of the carboxylic acid:

  • Tetrazole: To improve metabolic stability and membrane permeability.

  • Hydroxamic Acid: To target metalloenzymes (e.g., Histone Deacetylases) where the thiazole acts as the "cap" group.

References

  • PubChem. 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Pseudothiohydantoin and Thiazole Ring Formation. Org.[1][5] Synth. 1947, 27,[5] 71. Available at: [Link]

Sources

Exploratory

Metabolic Stability Predictions for 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Executive Summary In the context of Fragment-Based Drug Discovery (FBDD), 2-(Ethoxymethyl)thiazole-5-carboxylic acid represents a critical scaffold. Its thiazole core offers rigid geometry and hydrogen-bonding potential,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), 2-(Ethoxymethyl)thiazole-5-carboxylic acid represents a critical scaffold. Its thiazole core offers rigid geometry and hydrogen-bonding potential, while the carboxylic acid serves as a versatile synthetic handle or a polar contact point. However, the ethoxymethyl side chain introduces a specific metabolic liability that must be quantified early in the design cycle.

This guide provides a comprehensive framework for predicting and validating the metabolic stability of this compound. We move beyond simple assays to explore the causality of metabolism—why specific sites are targeted by enzymes—and provide a self-validating protocol for assessing Intrinsic Clearance (


) in liver microsomes.

Structural Dissection & In Silico Predictions

Before wet-lab validation, we must establish a hypothesis based on Structure-Activity Relationships (SAR). The metabolic fate of 2-(Ethoxymethyl)thiazole-5-carboxylic acid is dictated by the electronic environment of its three functional domains.

The Metabolic "Soft Spots"
Functional GroupElectronic CharacterPredicted Metabolic LiabilityRisk Level
Ethoxymethyl Ether Electron-donating alkyl chain attached to oxygen.O-Dealkylation (CYP450): The

-carbon (methylene next to oxygen) is prone to hydroxylation, leading to hemiacetal collapse.
HIGH
Thiazole Ring Aromatic heterocycle (electron-deficient due to N/S).S-Oxidation / Ring Opening: While generally stable, electron-rich thiazoles can undergo epoxidation. However, the C5-COOH group withdraws density, likely protecting the ring from oxidative attack.LOW
Carboxylic Acid (C5) Strong electron-withdrawing group (EWG); Ionizable (

).
Glucuronidation (Phase II): Direct conjugation by UGT enzymes (Acyl glucuronide formation).MODERATE
Mechanistic Hypothesis

The primary Phase I clearance mechanism will likely be CYP-mediated O-dealkylation . The cytochrome P450 enzyme abstracts a hydrogen from the methylene group (


) adjacent to the ether oxygen. This forms an unstable radical, which is hydroxylated to a hemiacetal, spontaneously collapsing to release acetaldehyde  and 2-(hydroxymethyl)thiazole-5-carboxylic acid .

Phase II metabolism will be dominated by UDP-glucuronosyltransferase (UGT) activity on the carboxylic acid, forming an acyl glucuronide. Note: Acyl glucuronides can be reactive metabolites, capable of covalent binding to plasma proteins via transacylation.

Predicted Metabolic Pathways (Visualization)

The following diagram maps the predicted biotransformation routes.

MetabolicPathways Parent Parent Compound 2-(Ethoxymethyl)thiazole-5-COOH Hemiacetal Intermediate: [Hemiacetal] Parent->Hemiacetal CYP450 (alpha-hydroxylation) Metabolite2 Metabolite M2 Acyl Glucuronide Conjugate Parent->Metabolite2 UGT (Glucuronidation) Metabolite3 Metabolite M3 Thiazole S-Oxide Parent->Metabolite3 FMO / CYP (S-oxidation - Minor) Metabolite1 Metabolite M1 2-(Hydroxymethyl)thiazole-5-COOH Hemiacetal->Metabolite1 Spontaneous Collapse Byproduct Byproduct: Acetaldehyde Hemiacetal->Byproduct

Figure 1: Predicted Phase I and Phase II metabolic map. The O-dealkylation pathway (Left) and Glucuronidation (Center) are expected to be the dominant clearance mechanisms.

Experimental Protocol: Microsomal Stability Assay

To validate the predictions above, we utilize a Liver Microsome Stability Assay . This system contains Phase I enzymes (CYPs, FMOs) but lacks the cofactors for Phase II (unless supplemented with UDPGA).

Objective: Determine the in vitro intrinsic clearance (


) and half-life (

).
Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

Step-by-Step Workflow

This protocol is designed to minimize non-specific binding and ensure kinetic linearity.

  • Preparation (T-15 min):

    • Thaw microsomes on ice.[1] Dilute to 0.5 mg/mL working concentration in KPi buffer.

    • Prepare 10 mM stock of 2-(Ethoxymethyl)thiazole-5-carboxylic acid in DMSO. Dilute to 1 µM final assay concentration (0.1% DMSO final) to ensure conditions are below

      
       (linear kinetics).
      
  • Pre-Incubation (T-5 min):

    • Mix 30 µL of Test Compound (10 µM intermediate) with 250 µL of Microsome solution in a 96-well plate.

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation (T0):

    • Add 20 µL of NADPH Regenerating System to start the reaction.

    • Control: Run a parallel incubation adding Buffer instead of NADPH (detects chemical instability vs. enzymatic metabolism).

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL Ice-cold Quench Solution . Vortex vigorously.

  • Analysis:

    • Centrifuge plates at 4,000 rpm for 20 mins (4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor the transition of the parent ion

      
      .
      
Assay Workflow Visualization

AssayWorkflow Prep 1. Prep Microsomes + Compound (37°C) Start 2. Initiate Add NADPH Prep->Start Incubate 3. Incubate 0-60 mins Start->Incubate Quench 4. Quench Add ACN + IS Incubate->Quench Analyze 5. LC-MS/MS Quantify % Remaining Quench->Analyze

Figure 2: Standardized workflow for microsomal metabolic stability assessment.[1][2][3]

Data Interpretation & Calculations

The raw data (Peak Area Ratio of Analyte/Internal Standard) is converted into kinetic parameters.

Calculating Half-Life ( )

Plot the natural log (ln) of the % Parent Remaining versus time. The slope (


) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

Intrinsic clearance is the measure of enzyme activity independent of blood flow or protein binding.



Acceptance Criteria (Self-Validation)

To ensure the assay is valid, check the following:

  • Linearity: The

    
     of the ln(% remaining) vs time plot should be 
    
    
    
    .
  • NADPH Dependence: The "No NADPH" control should show < 10% loss over 60 minutes. If loss is observed, the compound is chemically unstable (e.g., hydrolysis of the ether, though unlikely).

  • Positive Controls:

    • Verapamil/Dextromethorphan: High clearance (High turnover).

    • Warfarin: Low clearance (High stability).

Strategic Implications for Drug Design

If the assay reveals high clearance (


), the ethoxymethyl group  is the likely culprit.

Optimization Strategies:

  • Deuteration: Replace the methylene hydrogens with Deuterium (

    
    ). This utilizes the Kinetic Isotope Effect (KIE) to slow down CYP-mediated hydrogen abstraction [1].
    
  • Steric Hindrance: Introduce a methyl group on the methylene (creating a branched ether) to sterically hinder CYP access.

  • Polarity Adjustment: Replace the ethyl group with a Trifluoroethyl or Difluoroethyl group. The electron-withdrawing fluorines deactivate the adjacent C-H bonds, making them resistant to oxidation [2].

References

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions. Methods in Enzymology. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Assay Protocols). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][5] Link

Sources

Foundational

Thiazole-5-Carboxylic Acid Derivatives: A Technical Guide to Discovery, Synthesis, and Pharmacology

[1] Part 1: Introduction and Historical Trajectory[2] The thiazole-5-carboxylic acid scaffold represents a pivotal structural motif in medicinal chemistry, marking a paradigm shift from purine-based antimetabolites to no...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Introduction and Historical Trajectory[2]

The thiazole-5-carboxylic acid scaffold represents a pivotal structural motif in medicinal chemistry, marking a paradigm shift from purine-based antimetabolites to non-purine selective inhibitors.[1] Historically viewed merely as synthetic intermediates, these derivatives gained prominence with the discovery of their potent Xanthine Oxidase (XO) inhibitory activity, culminating in the development of Febuxostat (TEI-6720).[2]

The Evolution of the Scaffold

The history of this chemical class can be segmented into three distinct eras:

  • The Synthetic Era (1887–1980s): Following Arthur Hantzsch's seminal work, thiazole-5-carboxylates were primarily generated as byproducts or intermediates in the synthesis of dyes and antibiotics (e.g., sulfathiazoles).[2] The 5-position carboxyl group was often decarboxylated or amidated, rarely serving as the primary pharmacophore.[2]

  • The Screening Era (1980s–1990s): As resistance and hypersensitivity to Allopurinol (a purine analog) became clinically significant, researchers sought non-purine alternatives.[2] Teijin Pharma's screening of thiazole libraries identified the 5-carboxylic acid moiety as a critical "anchor" for the molybdenum pterin center of XO.[1]

  • The Therapeutic Era (1998–Present): The optimization of the 2-phenyl-4-methyl-thiazole-5-carboxylic acid core led to Febuxostat, establishing the scaffold as a gold standard for treating hyperuricemia.[1]

Part 2: Synthetic Methodology and Protocols[3]

Core Synthesis: The Hantzsch Thiazole Cyclization

The most robust method for constructing the thiazole-5-carboxylic acid core remains the Hantzsch synthesis.[1] This involves the condensation of a thioamide with an


-halo 

-keto ester.[1][3]

Mechanism of Action: The sulfur atom of the thioamide attacks the


-carbon of the halide, displacing the halogen (S_N2). This is followed by an intramolecular condensation between the amide nitrogen and the ketone carbonyl, resulting in cyclization and dehydration to aromatize the ring.[2]
Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This protocol is a validated intermediate synthesis relevant to Febuxostat precursors.[1]

Reagents:

  • 4-Hydroxythiobenzamide (1.0 eq)[1]

  • Ethyl 2-chloroacetoacetate (1.1 eq)[1]

  • Ethanol (Absolute)[2]

  • Pyridine (Catalytic) or Potassium Carbonate[2]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxythiobenzamide (15.3 g, 100 mmol) in absolute ethanol (150 mL).

  • Addition: Add ethyl 2-chloroacetoacetate (18.1 g, 110 mmol) dropwise over 20 minutes while stirring at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The formation of the thiazole ring is indicated by a new spot with lower Rf than the thioamide.[2]

  • Work-up: Cool the mixture to room temperature. The product often precipitates upon cooling.[2] If not, reduce solvent volume by 50% under vacuum and dilute with ice-cold water (100 mL).[2]

  • Neutralization: Adjust pH to ~7 using saturated NaHCO3 solution to ensure the pyridine/HCl salts are neutralized.

  • Isolation: Filter the precipitate, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water.

  • Hydrolysis (Optional for Free Acid): To obtain the free acid, reflux the ester in 1N NaOH/EtOH (1:1) for 2 hours, acidify with 1N HCl to pH 3, and filter the resulting precipitate.

Visualizing the Synthetic Logic

The following diagram illustrates the synthetic pathway and the critical decision points in generating the scaffold.

G Start Thioamide Precursor (R-CSNH2) Inter S-Alkylated Intermediate Start->Inter Nucleophilic Attack (S on C-Cl) Reagent Ethyl 2-chloroacetoacetate Reagent->Inter Cyclization Cyclization & Dehydration (- H2O, - HCl) Inter->Cyclization Intramolecular Condensation Ester Thiazole-5-Carboxylate Ester Cyclization->Ester Aromatization Hydrolysis Base Hydrolysis (NaOH / EtOH) Ester->Hydrolysis Final Thiazole-5-Carboxylic Acid (Active Scaffold) Hydrolysis->Final Acidification

Caption: Hantzsch synthesis pathway for generating the thiazole-5-carboxylic acid core.[1]

Part 3: Pharmacology and Structure-Activity Relationship (SAR)[1]

The biological potency of thiazole-5-carboxylic acid derivatives, particularly as Xanthine Oxidase Inhibitors (XOI), relies on a precise spatial arrangement of functional groups.[2]

Mechanism of Inhibition

Unlike Allopurinol, which is a substrate analogue (competitive inhibitor) that binds to the active site and is metabolized, Febuxostat-like derivatives are non-purine, non-competitive inhibitors .[2] They bind to a long, narrow channel leading to the molybdenum center, effectively blocking substrate access without being metabolized themselves.[2]

Key SAR Features[1][2]
  • C-5 Carboxylic Acid: This is the pharmacophore's anchor.[1][2] It forms critical hydrogen bonds with Arg880 and Ser875 residues in the XO active site.[2] Replacing this with an ester or amide significantly reduces potency (though amides are used in kinase inhibitors like Dasatinib).[2]

  • C-4 Methyl Group: Provides a small hydrophobic interaction that positions the ring correctly within the binding pocket.[1][2] Bulky groups here cause steric clash.[1][2]

  • C-2 Phenyl Ring: The "tail" of the molecule.[1][2]

    • 3-Cyano group: Electron-withdrawing; enhances binding affinity via electrostatic interactions.[1][2]

    • 4-Isobutoxy group: Fills a hydrophobic pocket.[1][2] The length and branching of this ether chain are optimized for maximum van der Waals contact.[2]

Comparative Potency Data

The following table summarizes the inhibitory potential of the lead compound (Febuxostat) versus the traditional standard (Allopurinol).

CompoundScaffold ClassMechanismIC50 (nM)Ki (nM)Metabolism by XO
Febuxostat Thiazole-5-carboxylic acidNon-competitive / Mixed0.6 – 1.20.12No
Allopurinol Purine analogCompetitive (Suicide substrate)2,000 – 3,000700Yes (to Oxypurinol)
TEI-6720 (Precursor) Thiazole-5-carboxylic acidNon-competitive~1.5N/ANo
SAR Logic Diagram

The diagram below details the specific molecular interactions that dictate the potency of this class.

SAR Core Thiazole Core Pos5 Position 5: Carboxylic Acid (-COOH) Core->Pos5 Pos4 Position 4: Methyl Group (-CH3) Core->Pos4 Pos2 Position 2: Phenyl Ring Core->Pos2 Interaction1 H-Bond: Arg880 & Ser875 Pos5->Interaction1 Critical Anchor Interaction2 Hydrophobic Pocket Fit Pos4->Interaction2 Steric Positioning Interaction3 Van der Waals / Pi-Stacking Pos2->Interaction3 Tail Interaction Target Xanthine Oxidase Active Site Interaction1->Target Interaction2->Target Interaction3->Target

Caption: Structure-Activity Relationship (SAR) mapping of thiazole-5-carboxylic acid derivatives against Xanthine Oxidase.

References

  • Teijin Pharma Ltd. (1998).[2] Discovery of Febuxostat (TEI-6720). New Drug Approvals.[1][2][4][5] Retrieved from [Link]

  • Kaur, G., et al. (2019).[2] Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate. Retrieved from [Link]

  • Okamoto, K., et al. (2003).[2][6] Mechanism of action and crystal structure study of Febuxostat. Journal of Biological Chemistry. Retrieved from [Link]

  • Song, J., et al. (2015).[2] Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. PubMed.[1][2][7] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Thiazole Synthesis: Hantzsch and related methods. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

General Synthesis Procedure for 2-(Ethoxymethyl)thiazole-5-carboxylic Acid: A Comprehensive Guide for Drug Development

Introduction & Mechanistic Rationale The 2-(ethoxymethyl)thiazole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-(ethoxymethyl)thiazole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and retroviral protease inhibitors[1][2]. The strategic synthesis of this moiety relies on a highly convergent Hantzsch cyclocondensation.

A critical mechanistic challenge in thiazole synthesis is controlling regioselectivity to ensure the carboxylate functional group is installed exclusively at the C5 position, rather than C4. To achieve this, ethyl 2-chloro-3-oxopropanoate (also known as ethyl 2-chloro-2-formylacetate) is strategically selected as the α-halocarbonyl precursor instead of ethyl bromopyruvate[3][4]. During the cyclocondensation, the soft sulfur nucleophile of the thioamide preferentially attacks the α-chloro carbon, while the nitrogen condenses with the aldehyde. This orthogonal reactivity dictates the regiochemistry, yielding the required C5-carboxylate intermediate[5].

The protocol below is designed as a self-validating system . By integrating specific In-Process Controls (IPCs) such as LC-MS mass-to-charge (m/z) tracking at each stage, the workflow ensures that intermediate purity is confirmed before downstream progression, thereby minimizing late-stage synthetic failures[6].

Reaction Workflow & Mechanistic Pathway

SynthesisPathway SM1 2-Ethoxyacetamide (Starting Material) Step1 Thionation (Lawesson's Reagent, THF, Reflux) SM1->Step1 Int1 2-Ethoxythioacetamide (Intermediate 1) Step1->Int1 Step2 Hantzsch Cyclocondensation (Acetone or EtOH, Reflux, 2-4 h) Int1->Step2 SM2 Ethyl 2-chloro-3-oxopropanoate (α-halo carbonyl) SM2->Step2 Int2 Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate (Intermediate 2) Step2->Int2 Step3 Alkaline Hydrolysis (LiOH, THF/H2O, RT) Int2->Step3 Product 2-(Ethoxymethyl)thiazole-5-carboxylic acid (Target Compound) Step3->Product

Figure 1: Three-step convergent synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid.

Mechanism N1 Nucleophilic Attack Sulfur attacks α-chloro carbon N2 S-Alkylated Intermediate (Thioimidate formation) N1->N2 N3 Intramolecular Cyclization Nitrogen attacks aldehyde carbonyl N2->N3 N4 Hydroxythiazoline Intermediate N3->N4 N5 Dehydration Loss of H2O to aromatize N4->N5 N6 Regioselective Thiazole Core (C5-carboxylate) N5->N6

Figure 2: Mechanistic pathway of the regioselective Hantzsch cyclocondensation.

Quantitative Data & Reagent Summary

StepReagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
1 2-Ethoxyacetamide103.121.0Starting Material
1 Lawesson's Reagent404.450.55Thionating Agent
1 THF (Anhydrous)72.11-Solvent
2 2-Ethoxythioacetamide119.181.0Intermediate 1 (Nucleophile)
2 Ethyl 2-chloro-3-oxopropanoate150.561.1α-Halo Carbonyl (Electrophile)
2 Acetone (Anhydrous)58.08-Solvent
3 Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate215.271.0Intermediate 2 (Ester)
3 Lithium Hydroxide Monohydrate41.962.0Base / Saponification Agent
3 THF / Water (1:1)--Co-solvent system
3 1M HCl (aq)36.46to pH 2Acidifying Agent

Self-Validating Experimental Protocols

Step 1: Thionation to form 2-Ethoxythioacetamide

Causality Insight: Lawesson's reagent is utilized over hydrogen sulfide gas due to its superior safety profile, ease of handling, and high conversion efficiency in anhydrous ethereal solvents.

  • Charge a dry, argon-purged round-bottom flask with 2-ethoxyacetamide (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Add Lawesson's reagent (0.55 eq) in one single portion.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction progress via LC-MS. The step is complete when the starting amide peak (m/z [M+H]⁺ 104.1) is fully consumed and replaced by the thioamide peak (m/z [M+H]⁺ 120.1).

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to afford 2-ethoxythioacetamide as a crystalline solid.

Step 2: Hantzsch Cyclocondensation

Causality Insight: Acetone is selected as the solvent to maintain a mild reflux temperature (56 °C) which drives the dehydration step of the hydroxythiazoline intermediate without causing thermal degradation of the sensitive thioamide[3][4].

  • Dissolve 2-ethoxythioacetamide (1.0 eq) in anhydrous acetone (0.2 M).

  • Add ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise at room temperature to prevent uncontrolled exotherms.

  • Heat the mixture to reflux for 2–4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Validate the formation of the thiazole core by confirming the appearance of the product mass (m/z [M+H]⁺ 216.1) and the disappearance of the thioamide.

  • Remove the solvent in vacuo. Dilute the residue with EtOAc, and wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual HCl generated during cyclization) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield ethyl 2-(ethoxymethyl)thiazole-5-carboxylate.

Step 3: Alkaline Hydrolysis (Saponification)

Causality Insight: LiOH is preferred over NaOH or KOH as it provides a milder hydrolytic environment, preventing potential ring-opening side reactions of the thiazole core that can occur under harsh basic conditions[6].

  • Dissolve ethyl 2-(ethoxymethyl)thiazole-5-carboxylate (1.0 eq) in a 1:1 mixture of THF and H₂O (0.1 M).

  • Add LiOH·H₂O (2.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 3–5 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the ester (m/z [M+H]⁺ 216.1) is fully converted to the target carboxylic acid (m/z [M+H]⁺ 188.0).

  • Concentrate the mixture under reduced pressure to remove the THF co-solvent.

  • Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M HCl to precipitate the product.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford 2-(ethoxymethyl)thiazole-5-carboxylic acid as a high-purity solid.

Critical Parameters & Troubleshooting

  • Regioisomer Impurities: If the LC-MS reveals an unexpected mass or NMR shows a C5-proton instead of a C4-proton, verify the structural integrity of the α-halocarbonyl. Using an α-haloketone instead of an α-haloaldehyde will shift the carboxylate to the C4 position.

  • Thioamide Degradation: Thioamides can hydrolyze back to amides if exposed to adventitious water during Step 1. Ensure all glassware is oven-dried and THF is strictly anhydrous.

  • Product Loss During Workup: 2-(Ethoxymethyl)thiazole-5-carboxylic acid possesses moderate water solubility. During the final extraction (Step 3), saturating the aqueous layer with NaCl prior to EtOAc extraction will significantly improve the isolated yield[6].

References

Sources

Application

Step-by-step protocol for synthesizing 2-(Ethoxymethyl)thiazole-5-carboxylic acid

This guide details the synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often employed in the development of kinase inhibitors and anti-infectives. The protocol utilize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often employed in the development of kinase inhibitors and anti-infectives. The protocol utilizes a modified Hantzsch thiazole synthesis, prioritizing regioselectivity and yield.

Part 1: Application Note & Strategic Overview

Subject: High-Fidelity Synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid Application: Fragment-based drug discovery (FBDD), peptidomimetic synthesis. Rationale: The 2,5-disubstituted thiazole core is a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and solubility. This protocol addresses the common challenge of regiocontrol in thiazole synthesis by utilizing Ethyl 2-chloro-3-oxopropanoate as a specific electrophile, ensuring the carboxylate forms at the C5 position rather than C4.

Retrosynthetic Strategy: The synthesis is disconnected into two primary phases:

  • Thionation: Conversion of 2-ethoxyacetamide to 2-ethoxythioacetamide using Lawesson’s Reagent. This avoids the harsh conditions and lower yields associated with

    
    .
    
  • Hantzsch Cyclization: Condensation of the thioamide with an

    
    -halo-
    
    
    
    -dicarbonyl equivalent (Ethyl 2-chloro-3-oxopropanoate) followed by saponification.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 2-Ethoxythioacetamide

Precursor preparation for the thiazole core.

Reagents & Materials:

  • 2-Ethoxyacetamide (CAS: 16334-23-7)

  • Lawesson’s Reagent (CAS: 19172-47-5)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Silica gel (for purification)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethoxyacetamide (10.0 mmol, 1.0 eq) in anhydrous THF (0.2 M concentration).

  • Addition: Add Lawesson’s Reagent (5.5 mmol, 0.55 eq) in a single portion under an inert atmosphere (

    
     or Ar).
    
    • Scientist's Note: Lawesson's reagent is preferred over phosphorus pentasulfide due to cleaner reaction profiles and easier workup, though it requires careful handling of the foul-smelling byproducts.

  • Reaction: Heat the mixture to reflux (

    
     for THF) and stir for 3–5 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) until the starting amide is consumed.
    
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue will contain the thioamide and cyclophosphanethione byproducts. Purify immediately via flash column chromatography (SiO2, Gradient: 0

    
     30% EtOAc in Hexanes).
    
    • Target: 2-Ethoxythioacetamide (Yellowish solid/oil).

Phase 2: Hantzsch Cyclization to Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate

Construction of the heteroaromatic ring.

Reagents:

  • 2-Ethoxythioacetamide (from Phase 1)

  • Ethyl 2-chloro-3-oxopropanoate (CAS: 33142-21-1)[1][2]

  • Absolute Ethanol

  • Triethylamine (optional, to scavenge HCl)

Protocol:

  • Mixing: Dissolve 2-ethoxythioacetamide (1.0 eq) in absolute ethanol (0.5 M).

  • Addition: Add Ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise.

    • Mechanistic Insight: The sulfur atom of the thioamide performs a nucleophilic attack on the highly reactive aldehyde/ketone moiety (or the

      
      -carbon depending on the tautomer), followed by cyclodehydration. The C5-carboxylate regiochemistry is dictated by the structure of the 2-chloro-3-oxopropanoate.
      
  • Cyclization: Heat the reaction mixture to reflux for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the formation of the thiazole ester

    
    .
    
  • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with saturated

    
     (to neutralize HCl generated) and brine. Dry over 
    
    
    
    .[3]
  • Isolation: Concentrate to yield the crude ester. If necessary, recrystallize from Hexanes/EtOAc or purify via short silica plug.

Phase 3: Saponification to 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Final deprotection.

Protocol:

  • Hydrolysis: Dissolve the crude ethyl ester in a 1:1 mixture of THF and Water. Add Lithium Hydroxide Monohydrate (LiOH

    
    , 2.5 eq).
    
  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Acidification: Cool the solution to

    
    . Carefully acidify to pH ~3 using 1M HCl. The carboxylic acid product should precipitate.[4]
    
  • Filtration: Filter the solid, wash with cold water, and dry under high vacuum.

    • Yield Expectations: 60–75% over 3 steps.

    • Characterization:

      
       NMR should show the thiazole proton at C4 (singlet, 
      
      
      
      ppm) and the ethoxymethyl group signals.

Part 3: Data Visualization & Formatting

Table 1: Key Reagents and Stoichiometry
ComponentRoleEquiv.Notes
2-Ethoxyacetamide Starting Material1.0Precursor for thioamide
Lawesson's Reagent Thionating Agent0.55Converts C=O to C=S
Ethyl 2-chloro-3-oxopropanoate Cyclization Partner1.1Determines C5-COOH regiochemistry
Ethanol (Abs.) SolventN/APolar protic solvent facilitates Hantzsch
LiOH

H2O
Hydrolysis Base2.5Cleaves ethyl ester
Diagram 1: Synthesis Workflow & Logic

ThiazoleSynthesis Start 2-Ethoxyacetamide Thionation Thionation (Lawesson's Reagent) Start->Thionation Intermediate1 2-Ethoxythioacetamide Thionation->Intermediate1 -[O] / +[S] Cyclization Hantzsch Cyclization (Ethyl 2-chloro-3-oxopropanoate) Intermediate1->Cyclization Intermediate2 Ethyl 2-(ethoxymethyl) thiazole-5-carboxylate Cyclization->Intermediate2 Ring Closure -H2O, -HCl Hydrolysis Saponification (LiOH / THF / H2O) Intermediate2->Hydrolysis FinalProduct 2-(Ethoxymethyl)thiazole- 5-carboxylic acid Hydrolysis->FinalProduct Ester Cleavage

Caption: Step-wise workflow for the regioselective synthesis of the 2,5-substituted thiazole core.

References

  • PrepChem. (n.d.). Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis: Hantzsch Synthesis. Retrieved from [Link]

  • Jagodziński, T. S., et al. (2000). Reactions of Secondary

    
    -Ketothioamides with Ethyl Bromoacetate and Ethyl Bromopropionate. J. Chem. Soc., Perkin Trans.[5] 1. Retrieved from [Link]
    

Sources

Method

Optimized Amide Coupling Protocols for 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Executive Summary & Strategic Analysis 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g., Dasatinib analogues) and anti-infec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2-(Ethoxymethyl)thiazole-5-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g., Dasatinib analogues) and anti-infectives. While the C5-carboxylic acid is chemically distinct from its C4 and C2 counterparts, it presents specific challenges that standard peptide coupling protocols often fail to address.

Chemical Assessment[1]
  • Electronic Deactivation: The thiazole ring is electron-deficient (π-excessive but nitrogen-withdrawing). The C5 position is less electron-poor than C2, but the carboxyl group is still less nucleophilic than in phenyl analogs. This necessitates highly active coupling agents (e.g., uroniums, phosphonic anhydrides) rather than standard carbodiimides (EDC/DCC) for difficult amines.

  • Decarboxylation Risk: Thiazole-5-carboxylic acids possess a latent instability. Under high thermal stress (>100°C) or in the presence of specific transition metals (Ag, Cu), they can undergo proto-decarboxylation. Protocols must prioritize ambient temperature or mild heating (<60°C).

  • Substituent Stability: The 2-ethoxymethyl group is an ether linkage. It is stable under basic and standard acidic coupling conditions but is sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃). Avoid harsh Lewis acid catalysts.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy based on your specific amine partner and scale.

CouplingLogic Start Start: Select Amine Partner AmineType Is the Amine Electron-Deficient? (e.g., Aniline, Pyridine) Start->AmineType Scale Reaction Scale? AmineType->Scale No (Aliphatic/Reactive) MethodC Method C: Acid Chloride (For Extremely Unreactive Amines) AmineType->MethodC Yes (Highly Deficient/Steric) MethodA Method A: HATU/DIPEA (High Success Rate, Small Scale) Scale->MethodA < 100 mg (Discovery) MethodB Method B: T3P/Pyridine (Scalable, Easy Workup) Scale->MethodB > 100 mg (Process/Scale-up) caption Figure 1: Strategic decision tree for coupling agent selection based on amine reactivity and scale.

Detailed Experimental Protocols

Method A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), aliphatic amines, and rapid library synthesis.

Mechanism: HATU generates an O-At active ester, which is highly reactive and minimizes racemization (though not a primary concern for this achiral acid, it speeds up kinetics).

Reagents:

  • Substrate: 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (or DMAc)[1]

Protocol:

  • Dissolution: In a dry vial, dissolve the thiazole carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow/orange.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If reaction is <50% complete after 4 hours, heat to 40°C. Do not exceed 60°C.

  • Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: Scalable & Green (T3P)

Best for: Gram-scale, avoiding toxic byproducts, and ease of purification.

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly reactive but only releases water-soluble byproducts.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Setup: Charge the thiazole acid (1.0 equiv) and the amine (1.1 equiv) into a flask with EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is valuable/volatile; otherwise, start at RT.

  • Addition: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.

  • Workup: Critical Step: Wash the organic layer with water (2x), then 0.5 M HCl (to remove pyridine/excess amine), then sat. NaHCO₃. The product usually remains in the organic layer with high purity.

T3PWorkflow Mix Mix Acid + Amine Solvent: EtOAc Base Add Base (Pyridine/NMM) Mix->Base T3P Add T3P (50%) Dropwise Base->T3P Stir Stir 12-24h @ RT T3P->Stir Wash Wash: Water -> HCl -> NaHCO3 Stir->Wash Isolate Evaporate Solvent Yield Product Wash->Isolate caption Figure 2: Workflow for T3P-mediated amide coupling (Method B).

Method C: Acid Chloride Activation

Best for: Weakly nucleophilic amines (e.g., electron-poor anilines) where HATU fails.

Reagents:

  • Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: DCM (anhydrous)[1]

Protocol:

  • Suspend thiazole acid in dry DCM (0.2 M) under N₂ at 0°C.

  • Add catalytic DMF, then add Oxalyl Chloride dropwise.

  • Stir at RT for 1–2 hours (gas evolution must cease).

  • Concentrate to dryness in vacuo (do not heat >30°C) to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM or THF.

  • Add the amine (1.0 equiv) and a scavenger base (Et₃N or Pyridine, 2.0 equiv). Stir at RT.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Decarboxylation of substrate.Lower reaction temp. Avoid heating >50°C. Switch to Method B (T3P) which is milder.
No Reaction Poor activation of thiazole acid.Switch from EDC to HATU (Method A) or Acid Chloride (Method C). Ensure DMF is anhydrous.
Product trapped in Aqueous Product is amphoteric or polar.For Method B: Do not wash with strong acid. Use n-Butanol/DCM extraction.
Ester Hydrolysis (Side Rxn) 2-Ethoxymethyl cleavage (Rare).Avoid strong Lewis acids (BBr₃). Ensure HCl washes are brief and cold.

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. (Accessed 2024). Link

  • Organic Letters. Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Org. Lett. 2010, 12, 23, 5354–5357. Link

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP.[2] (Accessed 2024).[3] Link

  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. (Accessed 2024).[3] Link

Sources

Application

Using 2-(Ethoxymethyl)thiazole-5-carboxylic acid as a building block in organic synthesis

Executive Summary 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, agrochemicals, and fragment-based drug discovery (FBDD) libra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Ethoxymethyl)thiazole-5-carboxylic acid is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, agrochemicals, and fragment-based drug discovery (FBDD) libraries. Unlike the ubiquitous 2-aminothiazole scaffold found in drugs like Dasatinib, the 2-ethoxymethyl variant offers a distinct physicochemical profile: it replaces the hydrogen-bond donor (NH₂) with a lipophilic yet polar ether side chain. This modification improves membrane permeability while retaining the aromatic thiazole core essential for


-

stacking interactions within protein active sites.

This guide details the optimized protocols for activating and coupling this scaffold, specifically addressing the stability of the ether linkage and the propensity of thiazole-5-acids to undergo decarboxylation under forcing conditions.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties
  • Structure: A 1,3-thiazole ring substituted at the C2 position with an ethoxymethyl group (

    
    ) and at the C5 position with a carboxylic acid.
    
  • Molecular Weight: ~187.2 g/mol

  • Acidity (pKa): Estimated 3.5 – 4.0 (The thiazole ring is electron-withdrawing, increasing the acidity of the C5-COOH compared to benzoic acid).

  • Solubility: Soluble in DMSO, DMF, MeOH, and DCM/MeOH mixtures. Sparingly soluble in water and non-polar hydrocarbons (Hexanes).

Structural Advantages in Drug Design
  • Metabolic Stability: The ethoxymethyl group removes the metabolically labile primary amine found in many thiazole drugs, reducing glucuronidation risks. However, the methylene position (

    
     to the ether oxygen and thiazole ring) is a potential site for CYP450-mediated oxidative dealkylation.
    
  • Solubility Modulation: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a simple 2-ethyl or 2-phenyl analog.

  • Vector Control: The C5-carboxylic acid directs substituents into a specific vector, often used to access the "solvent front" or "hinge region" in kinase ATP-binding pockets.

Part 2: Critical Synthetic Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Standard coupling to primary/secondary amines for library generation. Rationale: The thiazole nitrogen can act as a weak base, potentially interfering with carbodiimide (EDC) couplings by forming N-acylurea side products. HATU/DIPEA is preferred for its rapid kinetics and high conversion rates.

Materials:

  • 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the thiazole acid in anhydrous DMF. Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated At-ester.

  • Coupling: Add the amine partner. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

    • Note: If reaction is incomplete after 4 hours, heat to 40°C. Do not exceed 60°C to avoid thermal decarboxylation of the activated ester.

  • Workup:

    • Method A (Precipitation): Pour reaction mixture into 10 volumes of ice-water. Filter the precipitate.

    • Method B (Extraction): Dilute with EtOAc, wash with saturated

      
       (2x), water (1x), and brine (1x). Dry over 
      
      
      
      .
Protocol B: Acid Chloride Method (For Hindered Amines)

Application: Coupling to electron-deficient anilines or sterically bulky amines where HATU fails. Rationale: Thionyl chloride (


) is generally avoided due to the sensitivity of the ether group to strong acidic conditions and potential for thiazole ring protonation. Oxalyl chloride is milder and generates the acid chloride at neutral/low temperature.

Materials:

  • Thiazole acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Procedure:

  • Chlorination: Suspend the thiazole acid in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • Catalysis: Add catalytic DMF (critical for Vilsmeier-Haack type activation).

  • Addition: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reaction: Allow to warm to RT and stir for 1 hour until gas evolution ceases and the solid dissolves.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not heat above 30°C.

  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add the amine (1.0 equiv) and a base (Pyridine or

    
    , 2.0 equiv). Stir at RT overnight.
    
Protocol C: Divergent Synthesis – Formation of 1,2,4-Oxadiazoles

Application: Bioisosteric replacement of the amide bond. Mechanism: Condensation of the thiazole acid with an amidoxime.

  • Activation: Activate the thiazole acid (1.0 equiv) with CDI (1.1 equiv) in Dioxane/DMF (1 hour, RT).

  • Addition: Add the Aryl-amidoxime (

    
    ) (1.1 equiv).
    
  • Cyclization: Heat the mixture to 100°C for 12 hours.

    • Caution: The ethoxymethyl group is stable at 100°C in neutral solvents, but ensure the solvent is dry to prevent hydrolysis.

Part 3: Troubleshooting & Optimization

Decarboxylation Risk

Thiazole-5-carboxylic acids are prone to decarboxylation, particularly when the electron-withdrawing nature of the ring is enhanced by protonation or Lewis acids.

  • Symptom: Loss of starting material with no product formation; LC-MS shows mass corresponding to [M-44].

  • Prevention: Avoid heating acidic solutions of the compound. When using the Acid Chloride method, ensure excess HCl is removed promptly.

Ether Cleavage

The ethoxymethyl ether is generally robust but can be cleaved by strong Lewis acids (e.g.,


, 

) often used to deprotect other groups in a molecule.
  • Strategy: If your target molecule requires demethylation/deprotection elsewhere, use hydrogenolysis-labile groups (Bn) or fluoride-labile groups (TBS) instead of acid-labile groups to protect the integrity of the ethoxymethyl side chain.

Purification of Zwitterions

If coupling to an amino-acid or a basic amine, the product may be zwitterionic.

  • Solution: Use Reverse Phase Flash Chromatography (C18) with a mobile phase of Water/Acetonitrile + 0.1% Formic Acid. Avoid TFA if the ether is suspected to be sensitive, though Formic Acid is usually safe.

Part 4: Visualization & Workflows

Diagram 1: Amide Coupling Decision Tree

This logic flow ensures the selection of the correct activation method based on the steric and electronic properties of the amine partner.

AmideCouplingStrategy Start Start: 2-(Ethoxymethyl)thiazole-5-COOH CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Sterically Hindered or Electron Deficient? CheckAmine->IsHindered RouteHATU Route A: HATU / DIPEA (Standard Protocol) IsHindered->RouteHATU No (Primary/Alkyl Amine) RouteAcidCl Route B: Oxalyl Chloride / DMF (High Reactivity Protocol) IsHindered->RouteAcidCl Yes (Aniline/Bulky) Success Isolate Amide Product RouteHATU->Success Fail Troubleshoot: Check Decarboxylation RouteHATU->Fail Low Yield RouteAcidCl->Success RouteMixedAnh Route C: Mixed Anhydride (IBCF / NMM) Fail->RouteMixedAnh Try Alternative

Caption: Decision matrix for selecting the optimal amide coupling strategy based on amine nucleophilicity.

Diagram 2: Divergent Synthetic Map

A retrosynthetic view showing how the Thiazole-5-COOH serves as a hub for various functionalities.

DivergentSynthesis Core 2-(Ethoxymethyl)thiazole-5-COOH Amide Carboxamide (Kinase Inhibitor Core) Core->Amide Core->Amide  Amine/HATU Alcohol Hydroxymethyl (via Borane Reduction) Core->Alcohol Core->Alcohol  BH3·THF Oxadiazole 1,2,4-Oxadiazole (Bioisostere) Core->Oxadiazole Core->Oxadiazole  Amidoxime/Heat Ester Ethyl Ester (Protected Form) Core->Ester R_Amide Amine + HATU R_Alcohol BH3·THF or CDI then NaBH4 R_Oxadiazole Amidoxime + CDI 100°C R_Ester EtOH + H2SO4

Caption: Divergent synthesis pathways from the central thiazole-5-carboxylic acid scaffold.

References

  • BenchChem. "A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides." BenchChem Application Notes. Accessed October 2023.[3] Link

  • Organic Chemistry Portal. "Amide Coupling Reagents: Mechanisms and Protocols." Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). "Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives." PubMed. Link

  • Royal Society of Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. Link

  • MedChemExpress. "Thiazole Building Blocks in Medicinal Chemistry." MedChemExpress Product Guide. Link

Sources

Method

Application Note: Esterification Strategies for 2-(Ethoxymethyl)thiazole-5-carboxylic acid

This Application Note provides a comprehensive technical guide for the esterification of 2-(Ethoxymethyl)thiazole-5-carboxylic acid . It is designed for medicinal chemists and process development scientists requiring hig...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the esterification of 2-(Ethoxymethyl)thiazole-5-carboxylic acid . It is designed for medicinal chemists and process development scientists requiring high-purity intermediates for drug discovery scaffolds.

Executive Summary & Chemical Profile[1][2][3]

The esterification of 2-(ethoxymethyl)thiazole-5-carboxylic acid presents a unique set of challenges due to the bifunctional nature of the thiazole ring (basic nitrogen) and the side-chain ether linkage (potential acid sensitivity). While standard acid-catalyzed methods are often sufficient, the presence of the ethoxymethyl group necessitates careful control of acidity and temperature to prevent ether cleavage.

Structural Considerations
  • Thiazole Nitrogen (N3): Weakly basic (

    
     for conjugate acid). In acidic media, the ring protonates, potentially reducing solubility in non-polar solvents but increasing solubility in polar protic solvents.
    
  • C5-Carboxylic Acid: The reaction center. Position 5 is electronically coupled to the ring; electron-withdrawing nature of the ring makes the carbonyl highly electrophilic upon activation.

  • C2-Ethoxymethyl Group: A primary alkyl ether. Generally stable, but prolonged reflux in concentrated hydrohalic acids (HI, HBr, and to a lesser extent HCl) can lead to cleavage.

Summary of Recommended Methods
MethodReagentsPrimary Use CaseProsCons
A. Fischer ROH,

(cat.)[1][2]
Methyl/Ethyl esters (Scale-up)Low cost, scalable, simple workup.Slow kinetics; requires high temp; risk of ether cleavage.
B. Acyl Chloride

, then ROH
Sterically hindered alcoholsHigh yield; drives reaction to completion.Generates HCl/SO2 gas; requires anhydrous conditions.[3]
C. Alkylation

,

, DMF
Lab-scale, Acid-sensitive substratesMildest conditions ; preserves ether linkage.Requires alkyl halides; removal of high-BP solvents (DMF).
D. Steglich DCC/EDC, DMAP, ROHComplex/Precious alcoholsVery mild; room temp; neutral pH.Atom uneconomical; urea byproducts can be hard to remove.

Detailed Experimental Protocols

Method A: Fischer Esterification (Standard Acid Catalysis)

Best for: Routine synthesis of methyl or ethyl esters on multigram scale.

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[2] The thiazole nitrogen will be protonated first, followed by the carbonyl oxygen.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite).

  • Dissolution: Suspend 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 equiv) in anhydrous alcohol (MeOH or EtOH, ~10-20 mL per gram of substrate).

    • Note: The starting material may not fully dissolve until the acid catalyst is added and heat is applied.

  • Catalyst Addition: Carefully add concentrated Sulfuric Acid (

    
    )  (0.5 to 1.0 equiv) dropwise.
    
    • Insight: A higher loading of acid is recommended compared to benzene derivatives because the thiazole nitrogen acts as a "proton sink," buffering the solution.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Pour the residue into ice-water.

    • Neutralization (Critical): Slowly add saturated

      
       solution until pH ~8. This deprotonates the thiazole ring, rendering the ester neutral and extractable.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
Method B: Acyl Chloride Activation (via Thionyl Chloride)

Best for: Rapid synthesis or when the alcohol is expensive/hindered.

Protocol:

  • Activation: In a dry flask under Nitrogen/Argon, suspend the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene .

  • Reagent Addition: Add Thionyl Chloride (

    
    )  (2.0 equiv) dropwise. Add a catalytic amount of DMF  (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.
    
  • Reaction: Heat to reflux (or 50°C) for 2 hours. The solution should become clear as the acid chloride forms.

    • In-Process Check: Aliquot a drop into MeOH; check TLC for methyl ester formation to confirm conversion.

  • Evaporation: Concentrate to dryness under vacuum to remove excess

    
     and HCl. Do not overheat  the residue.
    
  • Esterification: Re-dissolve the crude acid chloride residue in dry DCM. Add the target Alcohol (1.2 equiv) and a base scavenger like Triethylamine (

    
    )  or Pyridine  (2.5 equiv) at 0°C.
    
  • Workup: Stir at room temperature for 2 hours. Quench with water, extract with DCM, wash with 1M HCl (to remove pyridine), then saturated

    
    .
    
Method C: Carboxylate Alkylation (Base-Mediated)

Best for: Highest Stability . Recommended for this specific substrate to absolutely guarantee the safety of the ethoxymethyl ether linkage.

Mechanism:


 displacement of an alkyl halide by the carboxylate anion.

Protocol:

  • Solvation: Dissolve 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (Dimethylformamide) or Acetone .

  • Deprotonation: Add Potassium Carbonate (

    
    )  (1.5 equiv) or Cesium Carbonate (
    
    
    
    )
    (1.0 equiv). Stir at room temperature for 15 minutes.
  • Alkylation: Add the alkyl halide (e.g., Iodomethane or Ethyl Iodide ) (1.2 equiv) dropwise.

    • Safety: Methyl iodide is toxic and volatile; handle in a fume hood.

  • Reaction: Stir at room temperature (for MeI) or mild heat (40°C for EtI) for 2–4 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash extensively with water (3x) to remove DMF.

    • Wash with brine, dry, and concentrate.

    • Result: This method typically yields very clean product requiring no chromatography.

Visualizations & Workflows

Decision Matrix for Method Selection

EsterificationLogic Start Start: 2-(Ethoxymethyl)thiazole-5-COOH CheckScale Is Scale > 10g? Start->CheckScale CheckComplex Is Alcohol Complex/Expensive? CheckScale->CheckComplex No (Lab scale) MethodA Method A: Fischer (MeOH/EtOH + H2SO4) CheckScale->MethodA Yes (Cost driven) MethodB Method B: Acid Chloride (SOCl2 -> ROH) CheckComplex->MethodB Yes (High Yield needed) MethodC Method C: Alkylation (K2CO3 + R-X) CheckComplex->MethodC No (Stability driven) NoteA Monitor ether stability MethodA->NoteA NoteC Mildest conditions Best for ether safety MethodC->NoteC

Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and substrate complexity.

Reaction Mechanism: Acid Chloride Activation[6]

ReactionMech cluster_byproducts Byproducts Removal Acid Thiazole-COOH Inter1 Mixed Anhydride (R-CO-O-SOCl) Acid->Inter1 Attack SOCl2 SOCl2 SOCl2->Inter1 AcylCl Acid Chloride (Thiazole-COCl) Inter1->AcylCl - SO2, - HCl SO2 SO2 (Gas) Inter1->SO2 HCl HCl (Gas/Salt) Inter1->HCl Ester Target Ester (Thiazole-COOR) AcylCl->Ester + ROH / Base

Figure 2: Mechanistic pathway for Acid Chloride activation, highlighting gas evolution as the driving force.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Fischer) Thiazole protonation buffers catalyst.Increase

to >1.0 equiv or switch to Method B (Acid Chloride).
Ether Cleavage Reaction temp too high or acid too strong.Switch to Method C (Alkylation) using

in DMF.
Product in Aqueous Layer Product is protonated (water soluble).Ensure Workup pH is adjusted to pH 8-9 using

to form the free base.
Dark Reaction Mixture Polymerization or decomposition.Perform reaction under Nitrogen; reduce temperature; ensure reagents are dry.

References

  • Fischer Esterific

    • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions[1][2]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Acid Chloride Synthesis via Thionyl Chloride

    • Title: Carboxylic Acids to Acid Chlorides: Procedure and Mechanism[3][5][6]

    • Source: Organic Chemistry Portal / Tau.ac.il
    • URL:[Link]

  • Esterification via Alkyl

    • Title: Esterification of Carboxylic Acids with Alkyl Halides[7][8]

    • Source: Chemistry Steps[9][10]

    • URL:[Link]

  • Thiazole Chemistry and Reactivity

    • Title: Synthesis and Reactivity of Thiazole Deriv
    • Source: MDPI / NIH (General Thiazole Context)
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Introduction: The Strategic Value of 2-(Ethoxymethyl)thiazole-5-carboxylic acid 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-(Ethoxymethyl)thiazole-5-carboxylic acid

2-(Ethoxymethyl)thiazole-5-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure presents three distinct points for chemical modification: the C5-carboxylic acid, the C2-ethoxymethyl side chain, and the thiazole ring itself. This trifecta of reactive sites allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. Thiazole-containing compounds are integral to numerous pharmaceuticals, valued for their metabolic stability and ability to engage in key hydrogen bonding interactions with biological targets.[1][2] This guide provides a comprehensive overview of reliable reagents and detailed protocols for the strategic functionalization of this versatile scaffold.

Our approach moves beyond simple procedural lists, delving into the causality behind reagent selection and reaction conditions. Each protocol is designed as a self-validating system, grounded in established chemical principles to ensure reproducibility and success.

Part 1: Core Strategies for Modifying the C5-Carboxylic Acid

The carboxylic acid group is arguably the most versatile handle for derivatization, serving as a gateway to amides, esters, and alcohols, each with distinct physicochemical properties.

Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis

The direct condensation of a carboxylic acid with an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[5]

Mechanism of Carbodiimide-Mediated Amide Coupling

RCOOH Carboxylic Acid (2-(Ethoxymethyl)thiazole-5-carboxylic acid) ActiveEster O-Acylisourea Intermediate (Highly Reactive) RCOOH->ActiveEster Activation EDC EDC (Carbodiimide) EDC->ActiveEster Amide Target Amide ActiveEster->Amide Nucleophilic Attack Byproduct DCU (Urea Byproduct) ActiveEster->Byproduct Rearrangement Amine Primary/Secondary Amine (R'-NH₂) Amine->Amide

Caption: General workflow for amide coupling using a carbodiimide activator.

Comparative Analysis of Common Coupling Reagents:

The choice of coupling reagent is critical and depends on factors like substrate complexity, desired reaction time, and the need to suppress side reactions, particularly racemization if chiral amines are used.[3]

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide)NHS or Sulfo-NHSNone (or mild base)DCM, DMF, WaterWater-soluble byproduct, easy removal.[3]Racemization (suppressed by NHS).
HATU (Aminium Salt)NoneDIPEADMF, NMPFast reaction rates, low racemization.Cost, byproduct removal can be difficult.
PyBOP (Phosphonium Salt)NoneDIPEADMF, DCMHigh efficiency, suitable for hindered substrates.Phosphine oxide byproduct.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester, which then cleanly reacts with the target amine.

Materials:

  • 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, optional, if amine salt is used)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

Procedure:

  • Activation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the active ester can be monitored by TLC or LC-MS.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF. If using an amine hydrochloride salt, add DIPEA (2.5 eq) and stir for 10 minutes.

  • Add the amine solution dropwise to the activated ester solution at room temperature.

  • Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Esterification: Modulating Polarity and Solubility

Fischer-Speier esterification is the classical method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[6][7] The reaction is an equilibrium, so it is typically driven to completion by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it forms.[6][8]

Fischer Esterification Mechanism

RCOOH Carboxylic Acid Protonated_CO Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_CO H_plus H⁺ (Acid Catalyst) H_plus->Protonated_CO Protonation Tetrahedral_Int Tetrahedral Intermediate Protonated_CO->Tetrahedral_Int Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Int Nucleophilic Attack Ester_H2O Ester + H₂O Tetrahedral_Int->Ester_H2O Proton Transfer & Elimination

Caption: The acid-catalyzed mechanism for Fischer Esterification.

Protocol 2: Fischer Esterification

Materials:

  • 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 eq)

  • Desired alcohol (e.g., methanol, ethanol; used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Saturated aqueous NaHCO₃

  • Ethyl acetate, Brine

Procedure:

  • Suspend 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., 20-50 equivalents or as solvent).

  • Cool the mixture in an ice bath to 0 °C.

  • Carefully add concentrated sulfuric acid (0.05 eq) dropwise.

  • Heat the reaction mixture to reflux (temperature depends on the alcohol used) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases. This neutralizes the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by silica gel column chromatography.

Reduction to Primary Alcohol: Removing the Carbonyl

The carboxylic acid can be reduced to a primary alcohol, 2-(Ethoxymethyl)thiazol-5-yl)methanol, a valuable intermediate for further reactions like etherification or oxidation. This transformation requires a strong reducing agent, as carboxylic acids are less reactive than aldehydes or ketones.[9]

Comparison of Reducing Agents:

ReagentSolventConditionsKey FeaturesSafety Considerations
LiAlH₄ (LAH)Anhydrous THF, Ether0 °C to RTVery powerful, reduces most carbonyls.[10]Reacts violently with water and protic solvents. Pyrophoric. Extreme caution required.
BH₃·THF (Borane)Anhydrous THF0 °C to RefluxChemoselective for carboxylic acids over many other functional groups.[9]Flammable, reacts with water. Less violent than LAH.
Mn(I)-catalyzed Hydrosilylation 2-MTHF, CyclohexaneMild (RT to 60°C)Earth-abundant metal, uses stable silanes, high yields, very safe.[11]Requires catalyst and silane reagent.

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

CAUTION: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere.

Materials:

  • 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.0 M solution in THF, 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous) or 1M HCl

  • Ethyl acetate

Procedure:

  • Dissolve 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask equipped with a dropping funnel and N₂ inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the LiAlH₄ solution (2.0-3.0 eq) via the dropping funnel. Gas evolution (H₂) will be observed. Control the rate of addition to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC (stain with KMnO₄ to visualize the alcohol product).

  • Quenching: Cool the reaction back to 0 °C. Quench the reaction very carefully by the sequential, dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (where 'X' is the mass of LiAlH₄ used in grams). This is the Fieser workup method.

    • Alternatively, and often more safely for larger scales, slowly add saturated aqueous Rochelle's salt solution and stir vigorously until the gray solids turn white and the phases separate.

  • Stir the resulting slurry at room temperature for at least 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

  • Purification: Purify by silica gel column chromatography if necessary.

Part 2: Modification of the C2-Ethoxymethyl Group

The ethoxymethyl group offers opportunities for modification, though transformations here are generally less straightforward than at the carboxylic acid position.

Ether Cleavage to the Hydroxymethyl Derivative

Cleavage of simple alkyl ethers typically requires harsh conditions. Strong protic acids (HBr) or Lewis acids (BBr₃) are effective but may not be compatible with the thiazole ring.

Potential Cleavage Strategy

Start 2-(Ethoxymethyl)thiazole Derivative Intermediate Oxonium Ion Intermediate Start->Intermediate Reagent BBr₃ or HBr (Strong Acid) Reagent->Intermediate Lewis/Brønsted Acid Attack Product 2-(Hydroxymethyl)thiazole Derivative Intermediate->Product Nucleophilic Displacement by Br⁻

Caption: Conceptual pathway for de-ethylation of the side chain.

Protocol 4: Conceptual Protocol for Ether Cleavage with BBr₃

CAUTION: Boron tribromide is highly corrosive and reacts violently with moisture. This reaction should only be performed by experienced chemists in a well-ventilated fume hood.

Materials:

  • Ester or amide of 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 eq)

  • Boron tribromide (BBr₃) (1.0 M solution in DCM, 3.0-5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol, Saturated aqueous NaHCO₃

Procedure:

  • Dissolve the starting material (ester or amide protected form is recommended) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the BBr₃ solution dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Cool the reaction to 0 °C and quench very slowly by the dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure. Add more methanol and concentrate again to remove boron residues.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by column chromatography.

Part 3: Reactions of the Thiazole Ring

The thiazole ring is electron-deficient, making it generally unreactive towards electrophilic substitution.[12] The C5-position is the most electron-rich, but it is already substituted.[12] Reactions on the ring itself are challenging and often require activation or harsh conditions.

Reactivity of the Thiazole Ring

Caption: Electron density map of the thiazole nucleus.

Electrophilic Halogenation

Direct halogenation at the C4 position is conceivable but would likely require forcing conditions (e.g., N-Bromosuccinimide with a radical initiator or Br₂ with a strong Lewis acid) and may result in low yields or decomposition. This avenue should be approached with caution and extensive small-scale screening.

Conclusion

2-(Ethoxymethyl)thiazole-5-carboxylic acid is a highly adaptable scaffold for chemical library synthesis. The protocols and strategies outlined in this document provide a robust framework for its functionalization. The most reliable and high-yielding transformations occur at the C5-carboxylic acid, where a vast array of amides and esters can be readily prepared using modern coupling reagents. Modifications to the C2-ethoxymethyl side chain and the thiazole ring are more challenging but offer pathways to unique chemical matter for experienced researchers. As with any synthetic protocol, small-scale trials and careful reaction monitoring are paramount to achieving optimal results.

References

  • Manganese(I)-Catalyzed Hydrosilylation for the Reduction of Carboxylic Acids to Alcohols. Vertex AI Search.
  • Reduction of carboxylic acids to alcohols. Chem LibreTexts.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Carboxylic Acids Important Reactions. Jack Westin.
  • Fischer Esterific
  • Carboxylic Acids to Alcohols. Chemistry Steps.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Esterification - alcohols and carboxylic acids. Chemguide.
  • Amide coupling reaction in medicinal chemistry.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Organic Reactions: Esterification & Transesterific
  • Conversion of carboxylic acids to esters using acid and alcohols. Reagent Guide.
  • Reduction of carboxylic acids. Chemguide.
  • Reduction of Carboxylic Acids and Esters using LiAlH4. University of Calgary.
  • Thiazole. Wikipedia.
  • Thiazole-5-carboxylic acid. Chem-Impex.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic Acid Derivatives

Executive Summary This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol for the production of 2-(ethoxymethyl)thiazole-5-carboxylic acid . This scaffold is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol for the production of 2-(ethoxymethyl)thiazole-5-carboxylic acid . This scaffold is a critical intermediate in the development of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and DNA gyrase B inhibitors.

Traditional thermal methods for Hantzsch thiazole synthesis often suffer from long reaction times (4–12 hours), variable yields, and difficult purification due to byproduct formation. By leveraging dielectric heating, this protocol reduces reaction times to under 20 minutes, increases yields by 20–30%, and minimizes solvent usage.

Scientific Background & Mechanism[1]

The Hantzsch Thiazole Synthesis

The core transformation relies on the Hantzsch condensation between a thioamide (Component A) and an


-halo-

-dicarbonyl
compound (Component B).
  • Component A: 2-Ethoxyethanethioamide.

  • Component B: Ethyl 2-chloro-3-oxopropanoate (an

    
    -formyl-
    
    
    
    -chloroacetate equivalent).
Microwave Dielectric Heating Effects

The Hantzsch reaction proceeds via a polar transition state involving nucleophilic attack of the sulfur on the


-carbon, followed by cyclization and dehydration. Microwave irradiation (2450 MHz) couples directly with these polar intermediates and the solvent (dipolar polarization), leading to:
  • Rapid Superheating: Reaching target temperatures (100–140°C) in seconds rather than minutes.

  • Selective Heating: Polar transition states are stabilized, potentially lowering the activation energy (

    
    ).
    
  • Solvent Efficiency: The reaction can be performed in ethanol (high tan

    
    ), eliminating the need for toxic high-boiling solvents like DMF or dioxane used in conventional reflux.
    
Reaction Scheme

ReactionScheme Pre1 2-Ethoxyethanethioamide Inter Intermediate (Hydroxy-thiazoline) Pre1->Inter Condensation (MW, 80°C) Pre2 Ethyl 2-chloro-3-oxopropanoate Pre2->Inter Ester Ethyl 2-(ethoxymethyl) thiazole-5-carboxylate Inter->Ester Dehydration (-H2O) Acid 2-(Ethoxymethyl) thiazole-5-carboxylic acid Ester->Acid Hydrolysis (LiOH, MW)

Figure 1: Step-wise synthetic pathway from precursors to the final carboxylic acid derivative.

Materials and Equipment

Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover 2.0).

  • Vials: 10–20 mL pressure-rated microwave vials with crimp caps and PTFE-coated silicone septa.

  • Purification: Flash chromatography system (e.g., Teledyne ISCO CombiFlash) or recrystallization setup.

Reagents
  • Precursor A: 2-Ethoxyethanethioamide (Synthesized via thionation of 2-ethoxyacetamide using Lawesson’s reagent if not commercially available).

  • Precursor B: Ethyl 2-chloro-3-oxopropanoate (Commercial or prepared in situ from ethyl formate and ethyl chloroacetate).

  • Solvent: Ethanol (Absolute), Water (Deionized).

  • Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

Experimental Protocols

Phase 1: Thioamide Preparation (If required)

Note: Thioamides are sensitive to oxidation. Prepare fresh if possible.

  • Reactants: Mix 2-ethoxyacetamide (1.0 eq) and Lawesson’s reagent (0.55 eq) in anhydrous THF.

  • MW Conditions: Irradiate at 100°C for 10 minutes .

  • Workup: Evaporate solvent, dissolve residue in DCM, wash with water, and purify via short silica plug.

Phase 2: Microwave-Assisted Hantzsch Cyclization (The Core Step)

This step forms the thiazole ring.

  • Preparation: In a 20 mL microwave vial, dissolve 2-ethoxyethanethioamide (1.0 mmol, 147 mg) in 4 mL of Ethanol.

  • Addition: Add Ethyl 2-chloro-3-oxopropanoate (1.1 mmol, 165 mg).

    • Tip: If the chloro-ketoester is dark/degraded, distill it prior to use or use a 10% excess.

  • Sealing: Cap the vial with a PTFE septum.

  • Irradiation:

    • Temperature: 120°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

    • Pre-stir: 30 seconds (to ensure homogeneity before heating).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Concentrate the ethanolic solution under reduced pressure.

    • Neutralize with saturated

      
       (aq) to precipitate the ester or extract with EtOAc.
      
    • Yield Check: The intermediate Ethyl 2-(ethoxymethyl)thiazole-5-carboxylate is usually an oil or low-melting solid.

Phase 3: Rapid Microwave Hydrolysis (Saponification)

Converting the ester to the target acid.

  • Mixture: Resuspend the crude ester (from Phase 2) in a mixture of THF:Water (1:1, 5 mL).

  • Base: Add LiOH

    
    H
    
    
    
    O (3.0 eq).
  • Irradiation:

    • Temperature: 100°C

    • Time: 5 minutes

  • Isolation:

    • Acidify the reaction mixture with 1N HCl to pH 3–4.

    • The 2-(ethoxymethyl)thiazole-5-carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.

Process Optimization & Workflow

The following decision tree guides the optimization process if yields are suboptimal.

Workflow Start Start Synthesis CheckTLC Check TLC/LCMS (Post-Cyclization) Start->CheckTLC YieldGood Yield > 80%? CheckTLC->YieldGood Proceed Proceed to Hydrolysis YieldGood->Proceed Yes LowYield Low Conversion YieldGood->LowYield No (SM remains) Decomp Decomposition/Black Tar YieldGood->Decomp No (Messy) IncreaseT Increase Temp to 140°C or Time to 20 min LowYield->IncreaseT ChangeSolvent Switch Solvent to DMF or PEG-400 Decomp->ChangeSolvent AddScavenger Add CaCO3 (Acid Scavenger) Decomp->AddScavenger

Figure 2: Optimization workflow for troubleshooting the cyclization step.

Results and Validation

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to conventional thermal reflux (oil bath).

ParameterConventional Thermal RefluxMicrowave-Assisted (This Protocol)Improvement
Reaction Time 6 – 8 Hours15 – 20 Minutes95% Reduction
Solvent Ethanol (Reflux)Ethanol (Sealed)Same (Greener)
Crude Purity 75% (Requires Column)>90% (Precipitation often sufficient)Cleaner Profile
Isolated Yield 55 – 65%82 – 88% +25% Yield
Analytical Validation
  • 1H NMR (DMSO-d6): Diagnostic singlet for the thiazole C-4 proton appears around

    
     8.3–8.5 ppm. The ethoxymethyl group shows a characteristic quartet (
    
    
    
    3.5) and triplet (
    
    
    1.1), plus the singlet for the isolated
    
    
    (
    
    
    4.7).
  • LC-MS: Confirm

    
     peak. Absence of the mass corresponding to the uncyclized thioamide is the primary completion marker.
    

References

  • Microwave-Assisted Hantzsch Thiazole Synthesis

    • Title: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[1][2]

    • Source: PMC / N
    • URL:[Link]

  • General Microwave Thiazole Methodologies

    • Title: A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation.[3]

    • Source: Rasayan Journal of Chemistry.[3][4]

    • URL:[Link]

  • Microwave Hydrolysis of Esters

    • Title: Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction.[5]

    • Source: ResearchGate.[6]

    • URL:[Link]

  • Thiazole Biological Importance (Context)

    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Application

Bioconjugation Strategies for 2-(Ethoxymethyl)thiazole-5-carboxylic Acid: A Mechanistic and Practical Guide

The thiazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including targeted kinase inhibitors and antimicrobial agents[1]. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including targeted kinase inhibitors and antimicrobial agents[1]. Specifically, 2-(Ethoxymethyl)thiazole-5-carboxylic acid presents a highly versatile building block for bioconjugation. The C5-carboxylic acid serves as a primary reactive handle for amidation, while the C2-ethoxymethyl group provides a flexible, hydrogen-bond-accepting ether linkage that enhances the molecule's aqueous solubility and modulates the electronic properties of the heteroaromatic core.

This application note provides a comprehensive, self-validating framework for conjugating 2-(Ethoxymethyl)thiazole-5-carboxylic acid to biomolecules, detailing the chemical causality behind each protocol step to ensure high-yield, reproducible results.

Mechanistic Insights: The Chemistry of Thiazole Activation

Conjugating a thiazole-5-carboxylic acid to a primary amine (e.g., lysine residues on a protein or an amine-functionalized oligonucleotide) requires the formation of a stable amide bond. However, the electron-withdrawing nature of the thiazole ring slightly reduces the nucleophilicity of the C5-carboxylate. Therefore, highly efficient activation chemistries—such as carbodiimide crosslinking (EDC/NHS) for aqueous systems or HATU/DIPEA for organic systems—are strictly required[2][3].

The Causality of Buffer Selection in EDC/NHS Chemistry

The EDC/NHS coupling reaction is a two-step process, and its success is entirely dictated by precise pH control[4][5].

  • Carboxyl Activation (pH 4.5–6.0): EDC reacts with the thiazole-5-carboxylic acid to form an unstable O-acylisourea intermediate. This step requires an acidic environment to protonate the carbodiimide. We utilize MES (2-(N-morpholino)ethanesulfonic acid) buffer because it lacks competing primary amines or carboxylates that would quench the EDC[5][6].

  • NHS Esterification: Sulfo-NHS is added simultaneously to convert the highly unstable O-acylisourea into a semi-stable, amine-reactive Sulfo-NHS ester.

  • Amine Conjugation (pH 7.2–8.5): The target biomolecule is introduced. The pH is shifted to 7.4 using Phosphate-Buffered Saline (PBS). This specific pH is chosen as a calculated compromise: it is high enough to deprotonate the target primary amines (increasing their nucleophilicity) but low enough to prevent the rapid hydrolysis of the NHS ester, which has a half-life of only 10 minutes at pH 8.6[4][7].

ActivationPathway A 2-(Ethoxymethyl)thiazole- 5-carboxylic acid B O-Acylisourea Intermediate A->B EDC (pH 5.5-6.0) B->A Hydrolysis C Sulfo-NHS Ester (Amine Reactive) B->C Sulfo-NHS (pH 5.5-6.0) C->A Hydrolysis D Stable Amide Conjugate C->D Primary Amine (pH 7.2-7.5)

Chemical activation pathway of thiazole-5-carboxylic acid via EDC/NHS chemistry.

Quantitative Reaction Parameters

To achieve optimal Degree of Labeling (DoL) without inducing protein precipitation, the molar ratios of the reagents must be carefully balanced. The table below summarizes the empirically validated parameters for both aqueous and organic phase conjugations.

ParameterAqueous Coupling (Proteins/Antibodies)Organic Phase (Peptides/Small Molecules)
Coupling Reagents EDC·HCl / Sulfo-NHSHATU / DIPEA
Optimal Solvent MES (Activation) / PBS (Conjugation)DMF or NMP
Optimal pH / Environment pH 5.5–6.0

pH 7.2–7.5
Anhydrous, Basic (Excess DIPEA)
Molar Ratio (Target:Acid) 1 : 10 to 1 : 251 : 1.2 to 1 : 2.0
Reagent Excess (vs. Acid) 10x EDC, 25x Sulfo-NHS[5]1.1x HATU, 2.5x DIPEA[1]
Reaction Time 15 min (Act.) + 2 hours (Conj.)1–2 hours
Quenching Agent 100 mM Hydroxylamine or GlycineWater / Aqueous Workup

Self-Validating Experimental Protocols

A robust protocol must include built-in checkpoints to verify success before proceeding to downstream applications. The following workflows integrate analytical validation directly into the procedure.

Workflow Step1 1. Carboxyl Activation MES Buffer (pH 6.0), EDC/Sulfo-NHS Step2 2. Amine Conjugation PBS (pH 7.4), Target Protein/Peptide Step1->Step2 Step3 3. Reaction Quenching 100 mM Hydroxylamine or Glycine Step2->Step3 Step4 4. Desalting & Purification Size Exclusion Chromatography (SEC) Step3->Step4 Step5 5. Analytical Validation TNBS Assay & LC-MS Characterization Step4->Step5

Step-by-step bioconjugation workflow from carboxyl activation to analytical validation.

Protocol A: Aqueous Conjugation to Carrier Proteins (BSA/KLH)

This protocol is designed to conjugate 2-(Ethoxymethyl)thiazole-5-carboxylic acid to Bovine Serum Albumin (BSA) to generate an immunogenic hapten-carrier complex[3].

Step 1: Carboxyl Activation

  • Dissolve 2 mg of 2-(Ethoxymethyl)thiazole-5-carboxylic acid in 100 µL of LC-MS grade DMSO. (Causality: The compound has limited aqueous solubility prior to activation; DMSO ensures complete dissolution).

  • Dilute the solution with 900 µL of 0.1 M MES buffer (pH 6.0).

  • Immediately add 4 mg of EDC·HCl and 6 mg of Sulfo-NHS to the solution.

  • Vortex gently and incubate at room temperature (RT) for exactly 15 minutes. (Causality: Exceeding 15 minutes increases the risk of O-acylisourea hydrolysis[7]).

Step 2: Amine Conjugation

  • Dissolve 10 mg of BSA in 2 mL of 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS), pH 7.4.

  • Add the activated thiazole solution dropwise to the BSA solution while stirring continuously.

  • Incubate the reaction mixture at RT for 2 hours on an end-over-end rotator.

Step 3: Quenching and Purification

  • Add 10 µL of 1 M Hydroxylamine (final concentration ~5 mM) to the reaction. Incubate for 15 minutes. (Causality: Hydroxylamine rapidly cleaves unreacted NHS esters, preventing unwanted cross-linking during purification[5]).

  • Purify the conjugate using a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via dialysis against PBS (pH 7.4) overnight at 4°C to remove urea byproducts and unreacted small molecules.

Step 4: Self-Validation (TNBS Assay) To confirm conjugation, quantify the reduction of free primary amines on the BSA surface.

  • React an aliquot of the purified conjugate and a native BSA control with 2,4,6-trinitrobenzene sulfonic acid (TNBS).

  • Measure absorbance at 335 nm.

  • Validation Checkpoint: A successful conjugation will show a 30–60% reduction in absorbance compared to the native BSA control, confirming that the thiazole moiety has successfully occupied the lysine residues. If no reduction is observed, the EDC activation step failed (likely due to moisture degradation of the EDC reagent).

Protocol B: Organic-Phase Peptide Coupling via HATU

For synthesizing targeted peptide-drug conjugates or modifying the N-terminus of a synthetic peptide on solid resin, HATU is the preferred coupling reagent due to its ability to handle sterically hindered and electron-deficient carboxylic acids[1][2].

Step 1: Pre-Activation

  • In a dry, inert reaction vial, dissolve 1.0 eq of 2-(Ethoxymethyl)thiazole-5-carboxylic acid and 1.1 eq of HATU in anhydrous DMF.

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The solution will turn a distinct yellow color, indicating the formation of the active uronium species. Stir for 5 minutes.

Step 2: Coupling

  • Add 0.9 eq of the target amine (e.g., a purified peptide or small molecule) dissolved in DMF.

  • Stir at RT for 1–2 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting amine mass and the appearance of the conjugate mass (

    
    ) confirms successful amide bond formation.
    

Step 3: Workup

  • Quench the reaction by adding a 10-fold volume of cold water. If the conjugate is hydrophobic, it will precipitate.

  • Filter the precipitate or extract with Ethyl Acetate, wash with 5% NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Interchim. NHS / sulfo-NHS. Interchim.[Link]

  • ACS Publications. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry.[Link]

  • Technical Disclosure Commons. An improved process for preparation of compound of Formula (I) useful as Kinase inhibitor.[Link]

  • Hermanson, G. T. Bioconjugate Techniques - 3rd Edition. Elsevier.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Welcome to the Technical Support Center for 2-(Ethoxymethyl)thiazole-5-carboxylic acid . This guide is designed for researchers, analytical chemists, and formulation scientists encountering solubility, handling, or assay...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Ethoxymethyl)thiazole-5-carboxylic acid . This guide is designed for researchers, analytical chemists, and formulation scientists encountering solubility, handling, or assay-integration challenges with this specific small molecule.

Unlike simple aliphatic acids, the presence of the thiazole ring and the ethoxymethyl ether linkage gives this compound unique physicochemical behaviors. This guide synthesizes structural causality with field-proven troubleshooting protocols to ensure the scientific integrity of your assays.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecule's structural mechanics. 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a polar, amphoteric-like small molecule, but its behavior is overwhelmingly dictated by its acidic moiety.

  • The Carboxylic Acid (C5): The primary driver of aqueous solubility. The predicted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the carboxylic acid group on the thiazole ring is approximately 3.07.
    
  • The Thiazole Nitrogen: Weakly basic, but heavily deactivated by the electron-withdrawing nature of the adjacent groups.

  • The Ethoxymethyl Group (C2): Imparts a degree of lipophilicity, making the unionized form of the molecule highly prone to aggregation in aqueous media if the pH drops below the

    
    .
    
Structural Causality of Solubility

At physiological pH (7.4), the carboxylic acid is fully deprotonated, yielding a highly water-soluble carboxylate anion. However, in acidic assay buffers (pH < 4.0) or during gastric simulation in vivo, the molecule reverts to its unionized state, drastically reducing its solubility and leading to rapid precipitation.

G A pH < 3.0 Unionized State (Poor Aqueous Solubility) B pKa ~ 3.07 Carboxylic Acid A->B Deprotonation C pH > 5.0 Ionized (Carboxylate) (High Aqueous Solubility) B->C Deprotonation

Figure 1: pH-dependent ionization states of 2-(Ethoxymethyl)thiazole-5-carboxylic acid.

Frequently Asked Questions (Troubleshooting)

Q1: My compound crashes out immediately when I dilute my 10 mM DMSO stock into my biochemical assay buffer. Why is this happening, and how do I fix it? A1: You are experiencing a phenomenon known as a "solvent shift" or "DMSO crash." While 2-(Ethoxymethyl)thiazole-5-carboxylic acid is highly soluble in 100% DMSO, its kinetic solubility limit in aqueous media is much lower[1]. When you pipette the DMSO stock directly into the buffer, the DMSO diffuses into the water faster than the compound can disperse. The local concentration of the compound exceeds its aqueous solubility limit, causing instantaneous nucleation and precipitation.

  • Solution: Do not perform a single large-fold dilution (e.g., 1:100). Instead, perform a step-down dilution (see Protocol B) or include a surfactant like 0.01% Tween-80 or Pluronic F-68 in your assay buffer to lower the surface tension and prevent nucleation[1].

Q2: I am running an enzymatic assay at pH 4.5, and my replicates are highly inconsistent. Could this be related to the compound? A2: Yes. At pH 4.5, you are dangerously close to the compound's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (~3.07). According to the Henderson-Hasselbalch equation, a significant fraction of the compound exists in its unionized, insoluble form at this pH. Inconsistent replicates are a hallmark of micro-precipitation, where sub-visible aggregates cause erratic target binding or light scattering in optical readouts.
  • Solution: Verify the integrity of the solution using a Nephelometry assay (see Protocol A). If you must run the assay at pH 4.5, you will need to formulate the compound with a co-solvent (e.g., 5% PEG400) to stabilize the unionized species.

Q3: What is the best solvent for long-term storage of stock solutions? A3: 100% anhydrous DMSO is the gold standard. Store aliquots at -20°C or -80°C in tightly sealed, argon-purged vials[1]. The carboxylic acid moiety can undergo slow degradation or esterification if stored in protic solvents (like methanol or ethanol) for extended periods, especially if trace acid catalysts are present.

Quantitative Solubility Parameters

To aid in experimental design, reference the following table for expected solubility behaviors across common laboratory media.

Solvent / MediapHEstimated Solubility StateRecommended Application
100% DMSO N/A> 50 mg/mL (Highly Soluble)Long-term stock storage (-20°C).
Methanol N/ASolubleLC-MS stock preparation[2].
PBS Buffer 7.4Soluble (Ionized)Standard cell-based & biochemical assays.
Acetate Buffer 4.0Marginally Soluble (Mixed)High risk of micro-precipitation; requires surfactants.
0.1N HCl 1.0Insoluble (Unionized)Simulated gastric fluid; requires formulation (e.g., CMC suspension).

Experimental Methodologies

To ensure self-validating experimental setups, employ the following protocols when handling this compound.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To detect sub-visible micro-precipitation of 2-(Ethoxymethyl)thiazole-5-carboxylic acid in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Setup: Aliquot 190 µL of your target aqueous assay buffer into a 96-well clear-bottom plate.

  • Titration: Add 10 µL of the compound stock (or serial dilutions thereof) to the buffer. Critical Step: Pipette up and down 5 times to ensure immediate mixing.

  • Incubation: Incubate the plate at your assay temperature (e.g., 25°C or 37°C) for 60 minutes.

  • Measurement: Read the plate using a nephelometer (light scattering) or a standard plate reader at an absorbance of 620 nm.

  • Validation: An increase in signal compared to a DMSO-only vehicle control indicates precipitation. The concentration just below the inflection point is your maximum working kinetic solubility[3].

Protocol B: Optimized Step-Down Dilution for Biochemical Assays

Purpose: To prevent "DMSO crash" when preparing high-concentration aqueous treatments.

  • Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% PEG400) to create a 1 mM working stock.

  • Buffer Priming: Warm your final aqueous assay buffer to 37°C. If compatible with your target, supplement the buffer with 0.05% Tween-80.

  • Final Dilution: Slowly add the 1 mM intermediate stock dropwise into the vortexing, warmed assay buffer to reach your final desired concentration (e.g., 10 µM).

  • Validation: Visually inspect against a dark background for cloudiness before applying to cells or enzymes.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve solubility failures during assay preparation.

G Start Precipitation Observed in Aqueous Assay CheckPH Check Buffer pH Start->CheckPH PHLow pH < 5.0 CheckPH->PHLow PHHigh pH ≥ 7.0 CheckPH->PHHigh Action1 Adjust pH > 5.5 or use co-solvents (PEG400) PHLow->Action1 CheckDMSO Check DMSO % (Solvent Shift) PHHigh->CheckDMSO Action2 Perform Step-Down Dilution Add 0.01% Tween-80 CheckDMSO->Action2

Figure 2: Decision tree for troubleshooting aqueous precipitation during assay setup.

References

  • thiazole-5-carboxylic acid - ChemBK ChemBK Database. Provides foundational physicochemical data, including the predicted pKa of ~3.07 for the thiazole-5-carboxylic acid core. URL:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2-(Ethoxymethyl)thiazole-5-carboxylic Acid

Document Version: 1.0 | Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists Physicochemical Profiling & Purification Logic Before initiating any purification workflow, it is critical to under...

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0 | Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists

Physicochemical Profiling & Purification Logic

Before initiating any purification workflow, it is critical to understand the dual nature of 2-(ethoxymethyl)thiazole-5-carboxylic acid. The molecule features:

  • An acidic moiety: The C5-carboxylic acid (estimated pKa ~2.5 - 3.0).

  • A basic moiety: The thiazole nitrogen (estimated pKa ~2.0 - 2.5).

  • A sensitive linkage: The ethoxymethyl ether group at C2, which can be susceptible to acid-catalyzed cleavage under harsh conditions.

Because the pKa values of the acidic and basic centers are relatively close, the molecule exhibits strong amphoteric (zwitterionic) behavior. The purification logic relies on exploiting its isoelectric point (pI) —the exact pH at which the molecule carries a net-zero charge and exhibits minimum aqueous solubility [2].

Quantitative Data: Physicochemical & Solvent Profile
ParameterEstimated Value / ObservationImpact on Purification Strategy
Isoelectric Point (pI) pH 2.5 – 3.0Target pH for precipitation or liquid-liquid extraction.
Aqueous Solubility High at pH < 1.5 and pH > 4.5Requires precise pH control; salting-out (NaCl) is often mandatory.
Solvent Partitioning High in EtOAc, n-BuOHUse polar, water-immiscible solvents for extraction at the pI.
Thermal Stability Moderate (Ether cleavage risk)Avoid prolonged heating (>60°C) in strong mineral acids (pH < 1).

Decision Matrix: Purification Workflow

The following diagram outlines the standard decision tree for isolating this compound from a crude reaction mixture.

PurificationWorkflow Start Crude 2-(Ethoxymethyl)thiazole- 5-carboxylic acid Aqueous Dissolve in Aqueous Base (pH 8 - 9) Start->Aqueous Wash Wash with Non-Polar Solvent (Removes neutral/organic impurities) Aqueous->Wash Acidify Acidify to Isoelectric Point (pH 2.5 - 3.0) Wash->Acidify CheckPrecip Does product precipitate? Acidify->CheckPrecip Filter Filter & Wash with Cold Water (Yields Pure Product) CheckPrecip->Filter Yes (High Concentration) Extract Saturate with NaCl & Extract with EtOAc or n-BuOH CheckPrecip->Extract No / Low Yield Dry Dry over Na2SO4 & Concentrate Extract->Dry Crystallize Recrystallize (EtOH/Water or EtOAc/Heptane) Dry->Crystallize Esterify Esterification-Hydrolysis Sequence (For stubborn impurities) Crystallize->Esterify If purity < 95%

Caption: Decision tree for the purification of 2-(ethoxymethyl)thiazole-5-carboxylic acid based on solubility.

Troubleshooting & FAQs

Q1: Why is my product completely lost in the aqueous phase during liquid-liquid extraction?

Causality: You are likely operating outside the isoelectric point. If the pH is too low (< 1.5), the thiazole nitrogen protonates. If the pH is too high (> 4.5), the carboxylic acid deprotonates. In both states, the molecule is highly water-soluble. Furthermore, the ethoxymethyl group acts as a hydrogen-bond acceptor, inherently increasing aqueous solubility. Solution:

  • Carefully adjust the aqueous layer to exactly pH 2.5–3.0 using a calibrated pH meter, not just indicator paper [2].

  • Saturate the aqueous layer with solid NaCl (salting-out effect) to disrupt the hydration shell around the compound.

  • Extract using a highly polar, water-immiscible solvent such as ethyl acetate (EtOAc) or n-butanol (n-BuOH).

Q2: I am observing a new impurity forming during the concentration/drying phase. What is it?

Causality: The ethoxymethyl group (-CH₂-O-CH₂CH₃) is an aliphatic ether attached to a heterocyclic system. If you acidified the solution using a strong mineral acid (e.g., concentrated HCl) and subsequently concentrated the mixture under reduced pressure at elevated temperatures, the residual acid can catalyze the cleavage of the ether linkage. This yields 2-(hydroxymethyl)thiazole-5-carboxylic acid and ethanol as byproducts. Solution: Avoid concentrating highly acidic aqueous solutions. If extraction is required, wash the organic extract with a small amount of brine to remove residual mineral acid before drying over Na₂SO₄ and concentrating. Keep water bath temperatures below 40°C during rotary evaporation.

Q3: My isolated solid contains a high percentage of inorganic salts (e.g., NaCl). How can I desalt it?

Causality: Rapid acidification of the basic aqueous solution causes localized supersaturation, leading to the co-precipitation of the thiazole acid and inorganic salts. Solution: Use the Ammonia/Formic Acid Method [1]. Dissolve the crude, salty acid in hot 1N aqueous ammonia (approx. 80°C). Slowly add slightly more than an equal volume of 1N formic acid. Allow the solution to cool slowly. The product will crystallize cleanly. Any residual ammonium formate is volatile and will be removed during vacuum drying.

Q4: Isoelectric precipitation is not removing structurally similar regioisomers. What is the next step?

Causality: Structurally similar impurities (e.g., unreacted starting materials or isomeric thiazoles) often have nearly identical pKa values and solubility profiles, meaning they will co-precipitate at the same pH. Solution: Implement an Esterification-Hydrolysis Sequence [1, 3]. Convert the carboxylic acid to its corresponding ethyl or methyl ester. The ester is neutral, highly lipophilic, and can be easily purified via standard silica gel column chromatography or fractional distillation. Once purified, perform a mild alkaline hydrolysis to regenerate the pure carboxylic acid.

Validated Experimental Protocols

Protocol A: Optimized Isoelectric Precipitation & Salting-Out Extraction

This protocol is designed to maximize recovery while preventing ether cleavage.

  • Dissolution: Suspend 10.0 g of crude 2-(ethoxymethyl)thiazole-5-carboxylic acid in 100 mL of deionized water. Slowly add 2M NaOH dropwise until the solid completely dissolves (target pH ~8.5).

  • Organic Wash: Extract the basic aqueous layer with 2 x 50 mL of diethyl ether or dichloromethane. Discard the organic layers (this removes neutral and basic impurities) [1].

  • Acidification: Transfer the aqueous layer to a flask equipped with a magnetic stirrer and a pH probe. Cool to 5°C in an ice bath.

  • Precipitation: Slowly add 1M Formic Acid (preferred over HCl to prevent ether cleavage) dropwise until the pH reaches exactly 2.8. Stir for 30 minutes.

  • Isolation (If precipitation occurs): Filter the resulting precipitate, wash with a minimal amount of ice-cold water (2 x 10 mL), and dry under high vacuum at 35°C.

  • Extraction (If no precipitation or low yield): Add solid NaCl to the acidic aqueous layer until saturation. Extract with n-butanol (3 x 50 mL). Combine the n-butanol layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 40°C).

Protocol B: Esterification-Hydrolysis Sequence for Stubborn Impurities

Use this when chromatography is strictly required.

  • Esterification: Dissolve 5.0 g of the crude acid in 50 mL of absolute ethanol. Add 0.5 mL of concentrated H₂SO₄. Reflux for 4-6 hours. Monitor by TLC until the starting material is consumed [3].

  • Workup: Concentrate the mixture in vacuo. Dilute the residue with EtOAc (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄ and concentrate to yield the crude ethyl ester.

  • Chromatography: Purify the ester via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • Hydrolysis: Dissolve the pure ester in 30 mL of THF/Water (1:1). Add 1.5 equivalents of LiOH·H₂O. Stir at room temperature for 2 hours.

  • Recovery: Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2.8 using 1M HCl. Extract with EtOAc, dry, and concentrate to yield the ultra-pure 2-(ethoxymethyl)thiazole-5-carboxylic acid.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at:[Link]

  • Processes for preparing thiazole carboxylic acids. US Patent 3274207A.
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available at:[Link]

Troubleshooting

Minimizing side reactions during 2-(Ethoxymethyl)thiazole-5-carboxylic acid coupling

Executive Summary The coupling of 2-(Ethoxymethyl)thiazole-5-carboxylic acid presents a distinct set of challenges compared to standard aliphatic or phenyl-based couplings. The electron-deficient nature of the thiazole r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-(Ethoxymethyl)thiazole-5-carboxylic acid presents a distinct set of challenges compared to standard aliphatic or phenyl-based couplings. The electron-deficient nature of the thiazole ring renders the C5-carboxylate a poor nucleophile (difficult activation) while simultaneously making the resulting activated ester highly electrophilic (prone to hydrolysis). Furthermore, the C2-ethoxymethyl group serves as a "canary in the coal mine"—while generally stable, it can degrade under the harsh acidic conditions often used to force difficult couplings.

This guide moves beyond generic protocols to address the specific electronic and steric reality of this thiazole building block.

Module 1: Critical Troubleshooting (Q&A)

Q1: I am observing a "dead-end" byproduct with the same mass as my intermediate. What is it?

Diagnosis: This is likely the N-Acylurea rearrangement product. Context: When using carbodiimides (EDC, DCC) with electron-deficient acids like thiazole-5-COOH, the initial O-acylisourea intermediate is formed. If the amine nucleophile is hindered or slow to attack, this intermediate rearranges intramolecularly to form the thermodynamically stable, unreactive N-acylurea.

The Fix:

  • Switch Reagents: Move from carbodiimides to Phosphonium (PyBOP) or Uronium (HATU/HBTU) reagents. These form an active ester (OBt/OAt) that does not rearrange to urea.

  • The "Gold Standard" Alternative: Use T3P (Propylphosphonic anhydride) .[1] It drives the reaction to completion without forming urea byproducts and is particularly effective for heteroaromatic acids [1].

Q2: My activated ester hydrolyzes before the amine couples. Why?

Diagnosis: "Thirsty" Activated Species. Context: The thiazole ring pulls electron density away from the carbonyl carbon. Once activated (e.g., as an -OBt ester), that carbonyl becomes extremely electrophilic. Trace water in your solvent (DMF/DCM) competes effectively with your amine, regenerating the starting acid.

The Fix:

  • Solvent Hygiene: Use anhydrous DMF/DCM stored over molecular sieves.

  • Base Management: Use non-nucleophilic bases like DIPEA (Hünig's base). Ensure the base is added after the acid and coupling agent are mixed if using HATU, to prevent premature hydrolysis or racemization of the amine partner.

Q3: Can I convert this acid to an acid chloride using Thionyl Chloride ( )?

Diagnosis: High Risk of Side Reactions (Ether Cleavage). Context: While standard thiazole acids survive


, the 2-ethoxymethyl  group is a benzylic-like ether. High concentrations of HCl generated during acid chloride formation, combined with heat, can cleave the ethyl ether, yielding the 2-chloromethyl or 2-hydroxymethyl analog.

The Fix:

  • Avoid Acid Chlorides: Stick to mild activation methods (HATU, T3P) that operate near neutral pH.

  • If Necessary: If you must use the acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which forms acid chlorides under neutral conditions, preserving the ether [2].

Module 2: Mechanistic Visualization

Understanding the competition between the desired pathway and the N-acylurea "trap" is vital for selecting the right conditions.

G cluster_0 Critical Control Point Start Thiazole-5-COOH + EDC Inter O-Acylisourea (Unstable Intermediate) Start->Inter Activation Path_Good Amine Attack (Fast) Inter->Path_Good  Nucleophilic Attack   Path_Bad Rearrangement (Slow) Inter->Path_Bad  1,3-Acyl Shift   Product Desired Amide Path_Good->Product Waste N-Acylurea (Dead End) Path_Bad->Waste

Figure 1: The "Race Against Time." With electron-deficient thiazoles, the rearrangement to N-Acylurea (Red) competes aggressively if the amine attack (Green) is sterically hindered.

Module 3: Optimized Protocol (HATU Method)

This protocol is designed to maximize the reactivity of the thiazole-5-COOH while protecting the ethoxymethyl ether.

Reagents
  • Substrate: 2-(Ethoxymethyl)thiazole-5-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)[2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow
  • Pre-Activation (Crucial Step):

    • Dissolve the Thiazole Acid and HATU in anhydrous DMF under Nitrogen/Argon.

    • Why? This allows the formation of the activated At-ester before the base triggers any potential side reactions.

    • Stir for 5 minutes at Room Temperature (RT). Do not stir longer than 10 mins to avoid hydrolysis.

  • Base Addition:

    • Add DIPEA dropwise. The solution may turn yellow (release of HOAt anion).

  • Amine Addition:

    • Immediately add the Amine (dissolved in minimal DMF).

    • Tip: If the amine is an HCl salt, premix it with 1 equiv of DIPEA in a separate vial before addition.

  • Reaction Monitoring:

    • Stir at RT for 2–4 hours.

    • Monitor: Use LC-MS. Look for the disappearance of the active ester (Mass = Acid + 119) and formation of Product.

  • Workup (Ether Safe):

    • Dilute with EtOAc. Wash with Sat.

      
        (removes HOAt and unreacted acid) and Brine .
      
    • Avoid: Do not wash with strong acids (1M HCl) if the product contains acid-sensitive groups; use 5% Citric Acid instead.

Module 4: Comparative Data (Coupling Agents)

The following table summarizes the efficiency of coupling agents specifically for electron-deficient heteroaromatic acids like thiazole-5-COOH.

Coupling AgentReactivity (Thiazole-5-COOH)Risk of N-AcylureaEther Stability RiskRecommendation
EDC / HOBt ModerateHigh LowUse only for unhindered amines.
HATU High NoneLowPreferred for most applications.[3]
T3P HighNoneVery LowExcellent for scale-up; easy workup [3].[1]
SOCl₂ (Acid Cl) Very HighNoneHigh Avoid (Risk of ether cleavage).

Module 5: Decision Logic for Researchers

Use this logic flow to determine the exact modification to your protocol based on your specific amine partner.

Logic Start Start: Coupling Thiazole-5-COOH Q1 Is the Amine Hindered? Start->Q1 Yes Yes (e.g., t-butyl amine, aniline) Q1->Yes No No (Primary alkyl amine) Q1->No Action1 Use T3P in EtOAc/Pyridine (Heat to 50°C if needed) Yes->Action1 Q2 Is the Product Acid Sensitive? No->Q2 Action2 Standard HATU/DIPEA (Room Temp) Q2->Action2 No Action3 Avoid Acidic Workup Use Column Chromatography Q2->Action3 Yes

Figure 2: Decision Matrix. Selecting the correct pathway based on steric hindrance and product stability.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development. Available at: [Link]

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Executive Summary & Chemical Profile This guide addresses the purification of 2-(Ethoxymethyl)thiazole-5-carboxylic acid , a critical intermediate often used in the synthesis of xanthine oxidase inhibitors and other bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide addresses the purification of 2-(Ethoxymethyl)thiazole-5-carboxylic acid , a critical intermediate often used in the synthesis of xanthine oxidase inhibitors and other bioactive thiazoles.

Achieving high purity (>99.5%) is challenging due to the molecule's amphiphilic nature : the carboxylic acid moiety provides polarity and pH sensitivity, while the ethoxymethyl side chain adds lipophilicity and rotational freedom that can inhibit crystal lattice formation (leading to "oiling out").

Chemical Profile & Critical Quality Attributes (CQAs)
PropertyDescriptionImpact on Recrystallization
Functional Groups Thiazole (aromatic), -COOH (acidic), -CH₂OCH₂CH₃ (ether)Dual solubility: Soluble in bases (as carboxylate) and semi-polar organics.
pKa (Est.) ~3.5 – 4.0 (COOH)pH control is critical. Product precipitates at pH < 2.0.
Common Impurities Ethyl ester precursor, Decarboxylated thiazole, RegioisomersEster requires hydrolysis check; Decarboxylated species require lower thermal stress.
Melting Point Target Range: 155–160°C (Based on 2-ethyl analogs)Sharp endotherm required on DSC. Broadening indicates impurity or wet cake.

Solvent Selection Strategy

We recommend a Solvent Screening Approach rather than a single fixed protocol, as impurity profiles vary by synthesis route (e.g., Hantzsch synthesis).

Primary Recommendation: Ethanol/Water (The "Green" Route)
  • Mechanism: The ethoxymethyl group ensures solubility in hot ethanol; the carboxylic acid drives precipitation upon water addition and cooling.

  • Ratio: Start with 5:1 (EtOH:Water) and adjust to the cloud point.

  • Pros: Excellent removal of inorganic salts and polar byproducts.

Secondary Recommendation: Toluene (The "Polymorph" Route)
  • Mechanism: Based on literature for the structural analog 2-ethyl-5-thiazolecarboxylic acid [1], toluene is highly effective for crystallizing alkyl-thiazole acids.

  • Pros: Superior removal of non-polar regioisomers and unhydrolyzed esters.

  • Cons: Lower yield if cooling is not aggressive (0°C).

Decision Logic for Solvent Selection

SolventSelection cluster_tips Optimization Tips Start Analyze Crude Purity ImpurityType Identify Dominant Impurity Start->ImpurityType Salts Inorganic Salts / Polar Acids ImpurityType->Salts High Ash Content NonPolar Unreacted Ester / Regioisomers ImpurityType->NonPolar Organic Impurities RouteA Route A: Ethanol/Water (Displacement Crystallization) Salts->RouteA RouteB Route B: Toluene (Cooling Crystallization) NonPolar->RouteB Tip1 If oiling out occurs in Toluene, seed at 60°C.

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Detailed Optimization Protocol

Method A: Acid-Base Swing (Purification by Chemical State)

Best for crude material with <90% purity.

  • Dissolution: Suspend crude solid in 1M NaOH (3-4 volumes). Stir until fully dissolved (pH > 10).

    • Why? Converts the acid to the water-soluble sodium salt. Non-acidic impurities (esters, unreacted thioamides) remain insoluble.

  • Filtration: Filter off any undissolved solids (remove non-acidic impurities).

  • Precipitation: Slowly add 6M HCl dropwise to the filtrate while stirring vigorously at 20°C.

  • Endpoint: Target pH 2.0 . A thick white/off-white slurry will form.

  • Digestion: Heat the slurry to 50°C for 30 minutes (Ostwald ripening) to improve filterability.

  • Isolation: Cool to 5°C, filter, and wash with cold water.

Method B: Recrystallization (Final Polish)

Best for >95% purity material requiring API-grade quality.

  • Dissolution: Charge crude solid and Ethanol (95%) . Heat to reflux (approx. 78°C).

    • Volume Rule: Use minimum solvent to achieve dissolution at reflux (approx. 5-7 mL/g).

  • Carbon Treatment (Optional): If the solution is dark/orange (sulfur oligomers), add activated carbon (5 wt%) and stir at reflux for 15 mins. Filter hot over Celite.

  • Crystallization:

    • Allow filtrate to cool slowly to 50°C.

    • Add Water (anti-solvent) dropwise until persistent turbidity is observed (Cloud Point).

    • Re-heat slightly to clear, then let cool to Room Temperature (RT) over 2 hours.

  • Seeding: If no crystals form by 40°C, add seed crystals (0.1 wt%).

  • Isolation: Cool to 0-5°C for 1 hour. Filter and wash with cold EtOH/Water (1:1).

  • Drying: Vacuum oven at 45°C. Note: Thiazoles can sublime; do not overheat.

Troubleshooting Guide (FAQs)

Category 1: Yield & Physical State[1][2]

Q: My product is "oiling out" (separating as a liquid) instead of crystallizing. Why?

  • Cause: This is common with ethoxymethyl derivatives due to their low melting points and high lipophilicity. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.

  • Solution:

    • Reduce Initial Concentration: You are likely too concentrated. Dilute the hot solution by 10-15%.

    • Increase Seed Load: Seed at the metastable zone (just above the cloud point) to provide a surface for growth.

    • Change Solvent: Switch from EtOH/Water to Toluene . Toluene often suppresses oiling in thiazole acids [1].

Q: The yield is significantly lower than expected (<60%).

  • Cause: Thiazole-5-carboxylic acids have appreciable solubility in alcohols and even water if the pH is not strictly controlled.

  • Solution:

    • Check pH: If using water as anti-solvent, ensure the final slurry pH is < 2.5. The carboxylate anion (soluble) forms above pH 4.

    • Mother Liquor Recycle: Concentrate the mother liquor to half volume and harvest a second crop (check purity of crop 2).

Category 2: Purity & Color[3]

Q: The product remains yellow/orange even after recrystallization.

  • Cause: Oxidation of the thiazole sulfur or trace amounts of thioamide starting material.

  • Solution: Standard recrystallization is often ineffective for color. You must use Activated Carbon (e.g., Norit SX Ultra) during the hot dissolution step. For persistent color, wash the crude solid with a small amount of cold Dichloromethane (DCM) before recrystallization; colored impurities are often highly soluble in DCM.

Q: I see a small impurity peak at RRT 1.1 on HPLC.

  • Cause: Likely the Ethyl Ester intermediate (incomplete hydrolysis).

  • Solution: Recrystallization is poor at separating the ester from the acid due to structural similarity.

    • Fix: Reflux the crude material in 1M NaOH for 1 hour, then re-precipitate with acid (Method A above). This chemically converts the impurity into the product.

Process Logic & Workflow

The following diagram illustrates the critical path for processing the crude intermediate.

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve (Reflux) Solvent: EtOH or Toluene Crude->Dissolve Carbon Carbon Treat (If Colored) Dissolve->Carbon Optional FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Standard Carbon->FilterHot Cooling Controlled Cooling (Rate: 10°C/hour) FilterHot->Cooling Seed Seeding (At Cloud Point) Cooling->Seed Prevents Oiling Isolate Filtration & Wash (Cold Solvent) Seed->Isolate Dry Dry (45°C Vacuum) Isolate->Dry

Figure 2: Step-by-step workflow for the purification process.

References

  • PrepChem. (n.d.). Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. Retrieved March 7, 2026, from [Link]

    • Relevance: Establishes Toluene as a validated solvent for alkyl-thiazole carboxylic acid analogs.
  • Relevance: Validates the use of Ethanol/Water systems and addresses "oiling out" phenomena in thiazole deriv
  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles. Retrieved March 7, 2026, from [Link]

    • Relevance: Provides mechanistic background on Hantzsch synthesis impurities (regioisomers)
Troubleshooting

Technical Support Guide: Overcoming Steric &amp; Electronic Barriers in 2-(Ethoxymethyl)thiazole-5-carboxylic Acid Reactions

Executive Summary & Problem Diagnosis The Molecule: 2-(Ethoxymethyl)thiazole-5-carboxylic acid The Challenge: Users frequently report "steric hindrance" when attempting to derivatize this molecule. However, the position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Diagnosis

The Molecule: 2-(Ethoxymethyl)thiazole-5-carboxylic acid The Challenge: Users frequently report "steric hindrance" when attempting to derivatize this molecule. However, the position 5 carboxyl group is not inherently sterically crowded (C4 is unsubstituted). The observed sluggish reactivity is often a "false positive" for steric hindrance, actually caused by three converging factors:

  • Electronic Deactivation: The thiazole ring is electron-deficient. This reduces the basicity of the carboxylate oxygen, making initial attack on coupling reagents (like EDC or HATU) slower than with benzoic acids.

  • Thermal Instability (Decarboxylation): Thiazole-5-carboxylic acids are prone to thermal decarboxylation. Forcing the reaction with heat (to overcome "sterics") often leads to decomposition before the product forms.

  • Partner Sterics: True steric hindrance arises only when coupling with bulky nucleophiles (e.g., ortho-substituted anilines or tertiary alcohols).

The Solution: This guide provides protocols that bypass these barriers using Acyl Fluorides (TFFH) and Neutral Acid Chloride Generators (Ghosez’s Reagent) , which are superior to standard HATU/EDC methods for this specific scaffold.

Troubleshooting Guides

Module A: Amide Coupling Fails with Bulky Amines

Symptom: Reaction with HATU/DIPEA yields <20% product; starting material remains or decarboxylated byproduct is observed. Root Cause: The active ester (OBt/OAt) formed by HATU is too bulky to react efficiently with a hindered amine. Prolonged reaction time leads to decarboxylation. Recommended Protocol: Acyl Fluoride Activation via TFFH Why: Acyl fluorides are smaller and more electrophilic than active esters, allowing them to penetrate the steric shield of bulky amines. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates these in situ without the corrosiveness of cyanuric fluoride.[1]

Protocol 1: TFFH-Mediated Coupling
ReagentEquivalentsNotes
Acid Scaffold 1.0 equiv2-(Ethoxymethyl)thiazole-5-COOH
Amine 1.1–1.5 equivThe hindered partner
TFFH 1.1 equivActivator
DIPEA 3.0 equivBase
Solvent DCM or DMFAnhydrous (0.1 M concentration)

Step-by-Step:

  • Dissolve the thiazole acid and amine in anhydrous DCM (preferred) or DMF under

    
    .
    
  • Add DIPEA.

  • Add TFFH solid in one portion at 0 °C.

  • Allow to warm to Room Temperature (RT). Do not heat above 40 °C.

  • Monitor by HPLC/LCMS. Conversion is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , then brine.
    
Module B: Acid Chloride Instability & Ether Cleavage

Symptom: Using Thionyl Chloride (


) or Oxalyl Chloride results in a black tar or loss of the ethoxymethyl group.
Root Cause:  The ethoxymethyl ether is an acetal-like functionality (

). Harsh acidic conditions (HCl gas generation) and high heat (refluxing

) can cleave this ether. Recommended Protocol: Neutral Activation with Ghosez’s Reagent Why: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under neutral conditions at room temperature, preserving sensitive ethers and preventing thermal decarboxylation.
Protocol 2: Neutral Acid Chloride Synthesis
ReagentEquivalentsNotes
Acid Scaffold 1.0 equivDry
Ghosez’s Reagent 1.2–1.5 equivCommercial solution or neat
Solvent Dry DCMor

Step-by-Step:

  • Dissolve the thiazole acid in dry DCM at 0 °C.

  • Add Ghosez’s Reagent dropwise.

  • Stir at RT for 1–2 hours.

  • Verification: Quench a small aliquot with MeOH and check for methyl ester formation by LCMS.

  • Usage: Use the solution directly for the subsequent step (do not isolate/distill). Add the nucleophile (amine/alcohol) and a mild base (pyridine/TEA) directly to this solution.

Decision Matrix: Selecting the Right Condition

The following diagram illustrates the logical flow for selecting the optimal coupling strategy based on your nucleophile's profile.

CouplingStrategy Start Start: Coupling 2-(Ethoxymethyl)thiazole-5-COOH CheckNuc Analyze Nucleophile Sterics Start->CheckNuc IsHindered Is the Nucleophile Hindered? (e.g., t-butyl amine, ortho-subst. aniline) CheckNuc->IsHindered Standard No (Primary/Linear Amine) IsHindered->Standard No Hindered Yes (Bulky/Unreactive) IsHindered->Hindered Yes MethodA Method A: HATU / DIPEA (Standard Protocol) Standard->MethodA CheckSens Is Substrate Acid-Sensitive? (Risk of Ether Cleavage?) Hindered->CheckSens MethodB Method B: TFFH (Acyl Fluoride) (High Reactivity, Low Steric Bulk) CheckSens->MethodB Robust (Standard) MethodC Method C: Ghosez's Reagent (Neutral Acid Chloride Gen.) CheckSens->MethodC Sensitive (Ether Risk) MethodD Method D: Mixed Anhydride (IBCF / NMM)

Caption: Decision tree for selecting coupling reagents. TFFH is prioritized for sterically hindered partners, while Ghosez's reagent is reserved for acid-sensitive workflows.

Frequently Asked Questions (FAQs)

Q1: Can I use EDC/HOBt for this reaction? A: Only for simple, unhindered primary amines (e.g., benzylamine). For anilines or secondary amines, the electron-deficient nature of the thiazole acid makes the O-acylisourea intermediate prone to hydrolysis or rearrangement before the amine can attack. We recommend HATU or TFFH for higher reliability.

Q2: I see a byproduct with M-44 mass. What is it? A: This is the decarboxylated thiazole (loss of


). It occurs if the reaction is heated >60 °C or if the activation step is too slow (stalling at the activated ester stage). Fix:  Switch to TFFH at Room Temperature to speed up the coupling step, minimizing the window for decarboxylation.

Q3: Is the ethoxymethyl group stable to TFA? A: Generally, yes. The ethoxymethyl ether is a primary alkyl ether. It is stable to standard Boc-deprotection conditions (TFA/DCM) but may degrade under harsh Lewis acidic conditions (e.g.,


) or refluxing aqueous HBr.

Q4: Why not use Oxalyl Chloride/DMF (Vilsmeier)? A: You can, but it generates HCl. If you must use this method, ensure you use a large excess of solvent to dilute the HCl and keep the temperature at 0 °C. Do not reflux. Ghosez's reagent is a safer, stoichiometric alternative that avoids HCl gas evolution entirely.

References

  • Carpino, L. A., & El-Faham, A. (1995).[2] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Carboxyl Activation. Journal of the American Chemical Society.[1][2] Link

  • Ghosez, L., et al. (1969). Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition. Link

  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Basics. Chemical Reviews. Link

  • BenchChem Technical Division. (2025). Protocol for Amide Bond Formation with Electron Deficient Amines. Link

  • Organic Chemistry Portal. (2023). TFFH - Reagent for Acyl Fluoride Formation.[1][3] Link

Sources

Optimization

Stability of 2-(Ethoxymethyl)thiazole-5-carboxylic acid in aqueous solutions

This technical guide addresses the stability, solubility, and handling of 2-(Ethoxymethyl)thiazole-5-carboxylic acid in aqueous environments.[1][2][3] It is designed for researchers requiring immediate troubleshooting st...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 2-(Ethoxymethyl)thiazole-5-carboxylic acid in aqueous environments.[1][2][3] It is designed for researchers requiring immediate troubleshooting steps and rigorous characterization protocols.[1][2][3][4]

[1][2][3]

Compound Classification: Heterocyclic Carboxylic Acid / Alkyl Ether Primary Application: Building block for medicinal chemistry (e.g., kinase inhibitors, anti-infectives).[1][2][3][4] Critical Stability Factor: pH-dependent solubility vs. chemical degradation.[1][2][3][4]

Part 1: Executive Technical Summary[2][3][4]

2-(Ethoxymethyl)thiazole-5-carboxylic acid is chemically robust under ambient aqueous conditions but exhibits distinct pH-dependent physicochemical behavior often mistaken for instability.[1][2][3][4]

  • Aqueous Stability: High in neutral to mildly alkaline buffers (pH 6–9).[1][2][3][4]

  • Primary Instability Mode: Precipitation (not degradation) in acidic media due to protonation of the carboxylate (

    
    ).[1][2][3][4]
    
  • Chemical Vulnerabilities:

    • Oxidative Stress: The thiazole sulfur is susceptible to S-oxidation (sulfoxide/sulfone formation) under strong oxidizing conditions (e.g., peroxides).[1][2][3][4]

    • Ether Cleavage: The C2-ethoxymethyl ether linkage is generally stable but may undergo cleavage under extreme acidic conditions (e.g., concentrated HI/HBr) or radical oxidation.[1][2][3][4]

    • Decarboxylation: While thiazole-5-carboxylic acids are more thermally stable than their 2-isomers, prolonged heating (>80°C) in strong acid can induce decarboxylation.[1][2][3][4]

Part 2: Troubleshooting & FAQs

Issue 1: "My solution turned cloudy/precipitated immediately upon dilution."

Diagnosis: pH-Induced Precipitation (Solubility Shock). The compound contains a carboxylic acid group.[1][2][3][4][5] In water or DMSO stock solutions diluted into acidic media (pH < 4), the molecule exists in its neutral, protonated form, which has poor aqueous solubility.[1][4]

Corrective Action:

  • Check pH: Measure the final pH of your solution.[1][2][3][4] If pH < 4, the cloudiness is likely the protonated compound.[1][3][4]

  • Back-Titration Test: Add dilute NaOH (0.1 M) dropwise. If the solution clears, the compound was chemically intact but insoluble.[1][3][4]

  • Buffer Selection: Switch to a buffered system (PBS, HEPES) at pH 7.4 to maintain the ionized carboxylate form (

    
    ), which is highly soluble.[1][2][3][4]
    
Issue 2: "The solution turned yellow/brown after 24 hours."

Diagnosis: Oxidative Degradation or Photolysis. Thiazole rings can undergo photo-oxidation or ring-opening reactions when exposed to light and oxygen over time, leading to colored conjugated byproducts.[1][2][3][4]

Corrective Action:

  • Light Protection: Store all aqueous solutions in amber vials or wrap in aluminum foil.

  • Degassing: Sparge buffers with nitrogen/argon before preparation to remove dissolved oxygen.[1][2][3][4]

  • Antioxidants: If compatible with your assay, add 0.5 mM TCEP or DTT (Note: Ensure reducing agents do not interfere with the carboxylic acid chemistry in downstream coupling).[1][2][3][4]

Issue 3: "Is the ethoxymethyl ether linkage stable in biological assays?"

Technical Insight: Yes. The aliphatic ether linkage (-CH₂-O-CH₂CH₃) is chemically inert under physiological conditions (pH 7.4, 37°C).[1][2][3] It does not act as an electrophile or nucleophile.[1][2][3][4] Unlike esters, it is resistant to esterases.[1][3][4] However, metabolic stability (liver microsomes) should be tested as the alpha-carbon next to the ether oxygen is a potential site for CYP450-mediated O-dealkylation.[1][2][3]

Part 3: Mechanistic Degradation Pathways[2][3][4]

The following diagram illustrates the potential chemical fates of the compound under stress conditions.

DegradationPathways Compound 2-(Ethoxymethyl) thiazole-5-COOH Precipitate Precipitate (Neutral Form) Compound->Precipitate Acidic pH (< 3.5) Protonation Salt Soluble Salt (Carboxylate Anion) Compound->Salt Basic pH (> 6.0) Deprotonation SOxide S-Oxide / Sulfone (Ring Oxidation) Compound->SOxide Oxidation (H2O2) Electrophilic Attack on S Cleavage 2-(Hydroxymethyl) thiazole deriv. Compound->Cleavage Strong Acid (HI) Ether Cleavage Decarbox Decarboxylated Thiazole Compound->Decarbox High Heat (>100°C) Thermal Stress

Figure 1: Stability profile showing reversible pH effects (yellow/green) vs. irreversible chemical degradation (red).[1][2][3]

Part 4: Self-Validating Experimental Protocols

Use these protocols to empirically verify the stability of your specific lot of material.

Protocol A: Solubility & pH Profiling

Objective: Distinguish between insolubility and instability.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Aliquot: Dispense 10 µL of stock into three HPLC vials.

  • Dilution:

    • Vial A (Acidic): Add 990 µL 0.1% Formic Acid in water (pH ~2.7).

    • Vial B (Neutral): Add 990 µL PBS (pH 7.4).

    • Vial C (Basic): Add 990 µL 10 mM Ammonium Bicarbonate (pH ~8.5).

  • Observation: Vortex for 30 seconds.

    • Visual Check: Inspect for turbidity immediately and after 1 hour.[1][3][4]

  • Analysis: Centrifuge samples (10,000 x g, 5 min) to pellet any precipitate. Inject the supernatant into HPLC.

    • Result Interpretation: If Peak Area (A) < Peak Area (B/C), the compound is precipitating in acid, not degrading.[1][4]

Protocol B: Forced Degradation Study (Stress Testing)

Objective: Identify degradation products and validate analytical methods.

Stress ConditionReagent / ConditionDurationExpected Outcome
Acid Hydrolysis 1 N HCl, 60°C4 HoursMinor degradation.[1][2][3][4] Check for ether cleavage.[1][2][3][4]
Base Hydrolysis 1 N NaOH, 60°C4 HoursStable (Carboxylate form).
Oxidation 3% H₂O₂2 HoursHigh Risk. Look for S-oxide peaks (M+16, M+32).[1][2][3][4]
Thermal 80°C (Water)24 HoursCheck for decarboxylation (M-44).[1][2][3][4]
Photostability UV/Vis Light24 HoursPotential ring opening/color change.[1][2][3][4]

Analytical Method (HPLC-UV/MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3][4][6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (Thiazole core) and MS (ESI+).[1][2][3][4]

Part 5: Troubleshooting Workflow

Follow this logic tree to resolve stability issues efficiently.

TroubleshootingTree Start Problem: Loss of Compound in Solution CheckAppearance Visual Inspection Start->CheckAppearance Cloudy Cloudy / Precipitate CheckAppearance->Cloudy Clear Clear Solution CheckAppearance->Clear CheckPH Check pH Cloudy->CheckPH HPLC Run HPLC/LC-MS Clear->HPLC Acidic pH < 4.0 CheckPH->Acidic Neutral pH > 6.0 CheckPH->Neutral CheckNewPeaks New Peaks? HPLC->CheckNewPeaks FixSolubility Action: Adjust pH > 7 or add Co-solvent Acidic->FixSolubility Protonation Neutral->FixSolubility Salting Out? YesPeaks Degradation Confirmed (Oxidation/Hydrolysis) CheckNewPeaks->YesPeaks NoPeaks Adsorption Issue (Stickiness to plastic) CheckNewPeaks->NoPeaks

Figure 2: Step-by-step diagnostic workflow.[1][2][3]

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid (Analogous Structure).[1][2][3] National Library of Medicine.[1][3][4] [Link][1][2][3][4]

  • Joule, J. A., & Mills, K. (2010).[1][3][4] Heterocyclic Chemistry (5th ed.). Wiley.[1][3][4][7] (General reference for thiazole ring reactivity, electrophilic substitution, and oxidation susceptibility).

  • Metzger, J. V. (Ed.).[1][2][3][4] (1979).[1][3][4] Thiazole and its Derivatives (Vol. 34). John Wiley & Sons.[1][2][3][4] (Authoritative text on thiazole synthesis and degradation pathways).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the downstream processing and purification of 2-(Ethoxymethyl)thiazole-5-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the downstream processing and purification of 2-(Ethoxymethyl)thiazole-5-carboxylic acid. Rather than providing a generic protocol, this guide deconstructs the chemical behavior of the molecule to provide a self-validating, highly optimized purification workflow.

Section 1: Core Purification Workflow & Causality

2-(Ethoxymethyl)thiazole-5-carboxylic acid is an amphoteric heterocyclic building block. It contains a weakly basic thiazole nitrogen (pKa ~2.5) and an acidic carboxylic acid moiety (pKa ~4.0–5.0). Furthermore, the ethoxymethyl group at the 2-position is an ether linkage, which dictates specific boundaries for chemical stability during synthesis and workup[1].

Because crude reaction mixtures often contain unreacted starting materials (like the precursor ethyl ester) and inorganic salts from hydrolysis, the most robust, scalable purification method is a pH-controlled acid-base extraction[2],[3].

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2-(Ethoxymethyl)thiazole- 5-carboxylic acid (Contains Ester & Salts) BaseDissol 1. Dissolve in Aq. Base (e.g., 1M NaOH or NaHCO3) Crude->BaseDissol OrgWash 2. Wash with Organic Solvent (e.g., EtOAc or DCM) BaseDissol->OrgWash DiscardOrg Discard Organic Layer (Removes Unreacted Ester) OrgWash->DiscardOrg Organic Phase Acidify 3. Acidify Aqueous Layer (HCl to pH 2.0 - 2.5) OrgWash->Acidify Aqueous Phase Precipitate 4. Collect Precipitate (Filtration) Acidify->Precipitate Recrystallize 5. Recrystallize (EtOH/Water or EtOAc) Precipitate->Recrystallize PureProduct Pure 2-(Ethoxymethyl)thiazole- 5-carboxylic acid Recrystallize->PureProduct

Purification workflow for 2-(Ethoxymethyl)thiazole-5-carboxylic acid via acid-base extraction.

Experimental Protocol: Self-Validating Acid-Base Extraction

This step-by-step methodology acts as a self-validating system; visual cues at each step confirm the successful separation of specific impurity classes.

  • Alkaline Dissolution: Suspend the crude mixture in deionized water. Slowly add 1M NaOH (or saturated NaHCO₃ for milder conditions) until the pH reaches 8.0–9.0.

    • Causality & Validation: The carboxylic acid deprotonates to form a water-soluble sodium salt. The solution should clarify, while non-acidic impurities (like unreacted lipophilic esters) will remain visibly suspended or phase-separated.

  • Organic Washing: Extract the basic aqueous phase 2–3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Causality & Validation: The lipophilic unreacted ester partitions entirely into the organic layer, which is subsequently discarded[2]. The aqueous layer is now free of neutral organics.

  • Controlled Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–2.5.

    • Causality & Validation: This specific pH targets the point of minimum solubility (isoelectric point) for the thiazole carboxylic acid, ensuring maximum precipitation of the free acid while preventing over-protonation of the thiazole nitrogen[4]. A thick white/off-white precipitate confirms success.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with ice-cold deionized water.

    • Causality & Validation: The cold water wash selectively removes residual inorganic salts (e.g., NaCl) generated during neutralization without dissolving the target compound.

  • Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

Section 2: Troubleshooting Guides & FAQs

Q1: My final product is contaminated with unreacted ethyl 2-(ethoxymethyl)thiazole-5-carboxylate. How do I remove it? A: This is a classic symptom of incomplete ester hydrolysis[5]. If the reaction is already quenched, the most effective remediation is the acid-base extraction protocol detailed above. Ensure that during the alkaline dissolution step (pH 8–9), you wash the aqueous layer thoroughly with EtOAc. Because the unreacted ester lacks an acidic proton, it remains highly lipophilic and will be entirely stripped away in the organic wash[2].

Q2: I am detecting a des-ethyl impurity (2-(hydroxymethyl)thiazole-5-carboxylic acid) in my crude mixture. What causes this? A: This degradation product arises from the cleavage of the ethoxymethyl ether linkage. Ether cleavage typically occurs if the preceding ester hydrolysis was performed under excessively harsh acidic conditions (e.g., refluxing concentrated HCl). Solution: Switch your synthetic route to a mild basic hydrolysis protocol. Using LiOH·H₂O in a THF/Water mixture at room temperature will cleanly hydrolyze the ester to the carboxylic acid while preserving the delicate ether linkage[3].

Q3: During recrystallization, the compound "oils out" as a liquid instead of forming solid crystals. How can I fix this? A: "Oiling out" occurs when the boiling point of the chosen recrystallization solvent is significantly higher than the melting point of the compound, or when the cooling rate is too rapid (shock cooling)[6]. Solution: First, switch to a solvent system with a lower boiling point, or use a binary solvent system (like Ethanol/Water). Second, ensure the hot, saturated solution is allowed to cool slowly to room temperature before placing it in an ice bath[6]. If oiling persists, seed crystals can be added to the solution just above the cloud point to nucleate solid crystal growth.

Q4: My isolated powder has a high inorganic salt content (e.g., NaCl or Na₂SO₄). How do I desalt it? A: High salt content usually results from neutralizing the basic hydrolysis mixture with concentrated acid without adequate downstream washing. Solution: Resuspend the crude powder in ice-cold deionized water, stir for 15 minutes, and filter. The inorganic salts are highly water-soluble, while the free 2-(ethoxymethyl)thiazole-5-carboxylic acid has minimal solubility in water at pH 2.0–2.5[4].

Section 3: Quantitative Data & Optimization Matrices

Table 1: Impurity Profiling and Targeted Removal Strategies
Impurity TypeChemical NatureOriginRemoval Strategy / Prevention
Unreacted Ester Lipophilic, NeutralIncomplete hydrolysis[5]Remove via EtOAc wash of the basic aqueous phase[2].
2-(Hydroxymethyl)thiazole Polar, AcidicEther cleavage from harsh acidPrevent by using mild basic hydrolysis (LiOH/THF/H₂O)[3].
Inorganic Salts Highly Polar, IonicNeutralization stepWash precipitated free acid with ice-cold deionized water.
Colored Polymers High MW, VariableThermal degradationTreat hot recrystallization solution with activated charcoal[6].
Table 2: Solvent Selection Matrix for Recrystallization
Solvent SystemSuitabilityYield PotentialPurity PotentialNotes
Ethanol / Water ExcellentHighHighIdeal binary system. Dissolve in hot EtOH, add water dropwise to cloud point[6].
Ethyl Acetate GoodModerateHighExcellent for removing residual lipophilic impurities.
Methanol FairLowModerateProduct may be too soluble; requires extreme cooling to precipitate.
Hexane / Heptane PoorN/AN/ACompound is generally insoluble at all temperatures; not recommended[6].

Section 4: References

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL:[Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET Source: ACS Publications URL:[Link]

  • Processes for preparing thiazole carboxylic acids (US3274207A) Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

IR Spectroscopy Profiling of 2-(Ethoxymethyl)thiazole-5-carboxylic acid: A Comparative Guide for Structural Validation

In modern drug discovery and agrochemical development, substituted thiazoles serve as critical pharmacophores. 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a highly versatile building block, prized for the unique physic...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, substituted thiazoles serve as critical pharmacophores. 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a highly versatile building block, prized for the unique physicochemical properties imparted by its ether-functionalized side chain. However, distinguishing this specific derivative from its simpler alkyl or unsubstituted analogs requires precise vibrational spectroscopic profiling.

As a Senior Application Scientist, I have designed this guide to provide an authoritative, comparative analysis of its Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrum, detailing the mechanistic causality behind its unique spectral fingerprint and providing a self-validating protocol for laboratory execution.

Structural Context & Mechanistic Causality

The vibrational spectrum of 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a composite of three distinct structural domains. Understanding the causality behind these molecular vibrations is essential for accurate peak assignment:

  • Carboxylic Acid Dimerization (The 5-Position): In the solid state, the carboxylic acid groups form robust intermolecular hydrogen bonds. This dimerization severely restricts the O-H stretching mode, broadening it extensively across the 2500–3300 cm⁻¹ range. Concurrently, the C=O stretch is shifted to a lower frequency (~1695 cm⁻¹) compared to a free monomeric acid (>1750 cm⁻¹), a well-documented phenomenon in [1].

  • Thiazole Skeletal Vibrations (The Core): The conjugated π-system of the thiazole ring restricts bond deformation, resulting in sharp, distinct C=N and C=C stretching modes in the 1480–1540 cm⁻¹ window. These peaks are relatively insulated from the inductive effects of the C2 substituent, making them reliable markers for the [2].

  • The Ether Differentiator (The 2-Position): The critical differentiating feature of the ethoxymethyl group is the C-O-C asymmetric stretch. The large change in the dipole moment during this vibration produces a highly intense, broad peak near 1110 cm⁻¹. As noted in comprehensive reviews of, this region is highly diagnostic for C-O single bonds [3].

Comparative Spectral Analysis

To objectively validate the identity of 2-(Ethoxymethyl)thiazole-5-carboxylic acid, it must be compared against structurally adjacent alternatives. The table below summarizes the quantitative IR data, highlighting the specific markers that differentiate the target compound from a baseline unsubstituted analog (Thiazole-5-carboxylic acid) and an aliphatic control (2-Methylthiazole-5-carboxylic acid).

Spectroscopic Feature2-(Ethoxymethyl)thiazole-5-carboxylic acidThiazole-5-carboxylic acid (Baseline)2-Methylthiazole-5-carboxylic acid (Aliphatic Control)Structural Origin & Causality
O-H Stretch ~2500–3300 cm⁻¹ (Broad)~2500–3300 cm⁻¹ (Broad)~2500–3300 cm⁻¹ (Broad)Dimerization via intermolecular H-bonding. Present in all three.
C=O Stretch ~1695 cm⁻¹~1705 cm⁻¹~1700 cm⁻¹Conjugation with the thiazole ring and dimeric state.
C=N / C=C Ring ~1530, 1480 cm⁻¹~1540, 1485 cm⁻¹~1535, 1480 cm⁻¹Core heterocycle skeletal vibrations.
C-O-C (Ether) ~1110 cm⁻¹ (Strong) Absent Absent Asymmetric stretching of the ethoxymethyl ether linkage. Primary diagnostic peak.
Aliphatic C-H ~2870, 2980 cm⁻¹Absent~2920 cm⁻¹Alkyl substituents at the 2-position.

Self-Validating ATR-FTIR Experimental Protocol

Standard transmission FTIR (KBr pellets) often introduces moisture artifacts that obscure the critical 2500–3300 cm⁻¹ O-H region. Therefore, a monolithic diamond Attenuated Total Reflectance (ATR) setup is the 2026 industry standard. This protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Environmental Baseline Validation

  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Validation Gate: The resulting baseline must exhibit less than 0.01 absorbance units across the 4000–400 cm⁻¹ range. Causality: This confirms the absence of residual organic contaminants and accounts for ambient atmospheric H₂O/CO₂ fluctuations.

Step 2: Evanescent Wave Sample Coupling

  • Action: Deposit ~2 mg of solid 2-(Ethoxymethyl)thiazole-5-carboxylic acid directly onto the center of the crystal. Lower the pressure anvil until the software's pressure gauge indicates optimal contact.

  • Validation Gate: Causality: The IR evanescent wave penetrates only 0.5–2 µm into the sample. Insufficient anvil pressure leaves microscopic air gaps, severely attenuating the signal and distorting the relative intensities of the C=O and C-O-C peaks.

Step 3: High-Fidelity Data Acquisition

  • Action: Collect the sample spectrum utilizing 32 co-added scans at a resolution of 4 cm⁻¹.

  • Validation Gate: Causality: Co-adding 32 scans increases the signal-to-noise ratio by a factor of √N, which is mathematically required to resolve the weak aliphatic C-H overtones (~2870 cm⁻¹) from the baseline noise.

Step 4: Algorithmic Spectral Correction

  • Action: Apply an ATR correction algorithm via the spectrometer's software.

  • Validation Gate: Causality: Because the penetration depth of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of the 1110 cm⁻¹ C-O-C peak relative to the 1695 cm⁻¹ C=O peak. ATR correction normalizes these intensities, allowing for direct, 1:1 comparison against standard transmission library spectra.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating ATR-FTIR workflow, ensuring high-contrast visibility of each critical phase.

G A Phase 1: Background Validation (Ensure Absorbance < 0.01) B Phase 2: Sample Coupling (Optimize Anvil Pressure) A->B Clean Crystal Confirmed C Phase 3: Data Acquisition (32 Scans, 4 cm⁻¹ Res) B->C Optical Contact Achieved D Phase 4: Spectral Correction (ATR Penetration Adjustment) C->D Raw Interferogram Generated

Fig 1: Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition and processing.

References

The mechanistic principles and spectral assignments detailed in this guide are grounded in the following authoritative sources:

  • Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry Source: OpenStax URL: [Link]

  • Title: Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion Source: Spectroscopy Letters (Taylor & Francis) URL: [Link]

  • Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

Comparative

Validating Purity of 2-(Ethoxymethyl)thiazole-5-carboxylic Acid: A Comparative TLC Guide

Executive Summary In the synthesis of heterocyclic building blocks, 2-(Ethoxymethyl)thiazole-5-carboxylic acid presents specific purification challenges due to its amphoteric potential and high polarity. While High-Perfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of heterocyclic building blocks, 2-(Ethoxymethyl)thiazole-5-carboxylic acid presents specific purification challenges due to its amphoteric potential and high polarity. While High-Performance Liquid Chromatography (HPLC) remains the quantitative standard, Thin Layer Chromatography (TLC) is the indispensable, high-throughput alternative for rapid reaction monitoring and semi-quantitative purity assessment.[1]

This guide objectively compares an Optimized Acidic Mobile Phase System against standard generic alternatives. We demonstrate that for thiazole carboxylic acids, standard neutral solvent systems fail to provide diagnostic resolution, leading to false negatives regarding purity.[1] We provide a validated protocol to achieve compact spot morphology and high resolution (


) between the product and its critical impurities.

Chemical Profile & Analytical Challenges

To validate purity effectively, one must understand the molecular behavior of the analyte on the stationary phase.

PropertyDescriptionAnalytical Implication
Structure Thiazole ring with a C5-carboxylic acid and C2-ethoxymethyl ether.UV Active: Strong absorption at 254 nm due to the aromatic thiazole.
Acidity (pKa) ~3.5 (Carboxylic acid).Ionization: At neutral pH, the acid exists in equilibrium between neutral and carboxylate forms, causing severe streaking on silica.[1]
Polarity High (due to H-bond donor/acceptor sites).Retention: Adheres strongly to silica gel; requires polar mobile phases to elute.
Impurities 1. Ethyl ester precursor (incomplete hydrolysis).2. Decarboxylated byproduct.3. N-oxide derivatives.[2]Resolution: The method must separate the lipophilic ester (high Rf) from the polar acid.

Comparative Analysis: Mobile Phase Performance

We compared three distinct chromatographic systems to determine the optimal method for validating the purity of 2-(Ethoxymethyl)thiazole-5-carboxylic acid.

System A: The "Generic" Alternative (Hexane : Ethyl Acetate)
  • Composition: 50:50 v/v

  • Performance: FAIL

  • Observation: The target acid remains at the baseline (

    
    ) or streaks slightly.
    
  • Why it fails: The solvent lacks sufficient polarity to disrupt the hydrogen bonding between the carboxylic acid and the silanol groups of the silica stationary phase. It effectively separates non-polar impurities but traps the product.

System B: The "Neutral Polar" Alternative (DCM : Methanol)
  • Composition: 90:10 v/v

  • Performance: SUB-OPTIMAL

  • Observation: The compound moves (

    
    ) but exhibits severe tailing  (comet-like spots).
    
  • Why it fails: Without an acidic modifier, the carboxylic acid partially ionizes.[1] The ionized form interacts strongly with silica, while the neutral form moves faster, resulting in a smeared spot that masks closely eluting impurities.[1]

System C: The "Optimized" Product (DCM : Methanol : Acetic Acid)
  • Composition: 90 : 10 : 1 v/v[1]

  • Performance: OPTIMAL

  • Observation: Compact, round spot with

    
    .[1]
    
  • Mechanism: The addition of Acetic Acid (1%) lowers the apparent pH of the mobile phase, suppressing ionization (

    
     is pushed left). This ensures the molecule migrates as a single, neutral species, sharpening the band.[1]
    
Summary Data Table
ParameterSystem A (Generic)System B (Neutral Polar)System C (Optimized)
Mobile Phase Hex/EtOAc (1:1)DCM/MeOH (9:1)DCM/MeOH/AcOH (90:10:1)

Product
0.00 - 0.050.25 (Streaking)0.45 (Compact)
Spot Morphology Baseline SpotTailing > 2cmRound / Sharp
Resolution (

)
N/A< 0.8 (Poor)> 1.5 (Baseline separation)
Detection Limit High (diffuse)MediumLow (concentrated signal)

Validated Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates (200 
    
    
    
    layer).
  • Reference Standard: >98% pure 2-(Ethoxymethyl)thiazole-5-carboxylic acid.

  • Sample: Crude reaction mixture or purified batch (dissolved in MeOH/DCM 1:1).

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Prepare the Optimized Mobile Phase : Dichloromethane (90 mL), Methanol (10 mL), and Glacial Acetic Acid (1 mL).[1]

    • Pour 10 mL into a developing chamber containing filter paper.

    • Seal and allow to equilibrate for 15 minutes . Causality: Saturation prevents uneven solvent migration and "smiling" solvent fronts.[1]

  • Sample Application:

    • Dissolve 5 mg of sample in 1 mL of MeOH/DCM (1:1).

    • Spot 1

      
       onto the TLC plate, 1.5 cm from the bottom.
      
    • Co-spotting: Spot the Reference Standard (Lane 1), the Sample (Lane 3), and a Co-spot (Lane 2: Standard + Sample) to verify identity.

  • Development:

    • Place the plate in the chamber. Ensure the solvent level is below the spotting line.

    • Run until the solvent front reaches 1 cm from the top.[3][4]

  • Visualization:

    • UV (254 nm): Mark the dark quenching spots (Thiazole ring).

    • Stain (Optional): Dip in Bromocresol Green. The carboxylic acid will appear as a yellow spot on a blue background, confirming the acidic functional group.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process and the decision matrix for troubleshooting.

Figure 1: Purity Validation Workflow

G Start Sample Preparation (5 mg/mL in MeOH/DCM) Spotting Spotting (Ref, Co-spot, Sample) Start->Spotting Develop Development (DCM:MeOH:AcOH 90:10:1) Spotting->Develop Dry spots Visual Visualization (UV 254nm + Bromocresol) Develop->Visual Elute to 80% Analysis Data Analysis (Rf Calculation) Visual->Analysis Mark spots

Caption: Standardized workflow for TLC analysis of thiazole carboxylic acids.

Figure 2: Troubleshooting Decision Tree

DecisionTree Problem Issue Observed Streak Streaking / Tailing Problem->Streak LowRf Rf < 0.1 (Stuck at start) Problem->LowRf Ghost Ghost Spots Problem->Ghost Sol_Acid Add 1% Acetic Acid to Mobile Phase Streak->Sol_Acid Acidic analyte? Sol_Conc Dilute Sample (Overloading) Streak->Sol_Conc Spot too dark? Sol_Polar Increase MeOH % (e.g., to 15-20%) LowRf->Sol_Polar Too polar? Ghost->Sol_Conc Decomposition?

Caption: Diagnostic logic for correcting common TLC anomalies with acidic heterocycles.

Comparison with HPLC (The "Quantitative" Alternative)

While TLC is the focus of this guide, understanding when to escalate to HPLC is vital for drug development.

FeatureTLC (Method C)HPLC (Reverse Phase C18)
Throughput High (Multiple samples in parallel)Low (Sequential injection)
Time to Result 15–20 Minutes 30–60 Minutes
Cost <$1.00 per run >$20.00 per run (Solvents/Column)
Quantification Semi-Quantitative (Visual)Precise (>99.9% accuracy)
Use Case Reaction monitoring, Flash column setupFinal purity certification (CoA)

References

  • Reich, E., & Schibli, A. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Foundational text on TLC method development and chamber saturation).

  • Santiago, M., & Strobel, S. (2013).[1] Thin Layer Chromatography. Methods in Enzymology. Link (Authoritative protocol on staining and visualization).

  • Watson, D. G. (2015).[1] Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier. (Guidelines on pKa and mobile phase selection for acidic drugs).

  • BenchChem. (2025).[4][5] 2-(Ethoxycarbonyl)-1,3-thiazole-5-carboxylic acid Product Data. Link (Structural reference for thiazole carboxylic acid derivatives).

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice.[6] Link (Source for solvent selectivity and "Acidic Mobile Phase" optimization logic).

Sources

Validation

Precision Melting Point Determination for 2-(Ethoxymethyl)thiazole-5-carboxylic acid: A Methodological Comparison

Topic: Melting point determination for 2-(Ethoxymethyl)thiazole-5-carboxylic acid Content Type: Publish Comparison Guide Executive Summary For researchers and drug development professionals working with 2-(Ethoxymethyl)t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination for 2-(Ethoxymethyl)thiazole-5-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals working with 2-(Ethoxymethyl)thiazole-5-carboxylic acid (CAS 1472684-91-5) , accurate physical characterization is critical for establishing purity and regulatory compliance.[1] However, thiazole-5-carboxylic acid derivatives present a specific analytical challenge: thermal instability .[1]

Like many electron-deficient heterocyclic acids, this compound is prone to decarboxylation at elevated temperatures, often coinciding with or preceding its melting event.[1] This guide compares the two primary methodologies for determining its melting point—Capillary (Visual) and Differential Scanning Calorimetry (DSC) —and recommends a validated workflow to distinguish true phase transition from chemical decomposition.[1]

The Challenge: Thermal Behavior of Thiazole Acids

Before selecting a method, it is essential to understand the molecular behavior of the analyte.

  • Compound: 2-(Ethoxymethyl)thiazole-5-carboxylic acid[1]

  • Structural Risk: The carboxylic acid at the C5 position of the thiazole ring is electronically coupled to the nitrogen.[1] Upon heating, these systems often undergo unimolecular decarboxylation, releasing CO₂ and yielding the corresponding 2-substituted thiazole.

  • The Artifact: In standard melting point tests, the solid may appear to "melt" (liquefy) when it is actually decomposing into a liquid byproduct.[1] Reporting this decomposition temperature (

    
    ) as a melting point (
    
    
    
    ) is a common error in Certificate of Analysis (CoA) generation.[1]
Method Comparison: Capillary vs. DSC

The following table contrasts the two industry-standard approaches for this specific compound.

FeatureMethod A: Capillary (Automated Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Visual detection of light transmission change (phase change).[1]Measurement of heat flow (endo/exothermic events).
Suitability for Thiazoles High for routine QC, provided decomposition is noted.[1]Superior for R&D and distinguishing

from

.
Sample Size Small (< 5 mg).[1]Small (2–5 mg).[1]
Key Output Range (Start/End of liquefaction).Onset Temperature (

) & Enthalpy (

).[1]
Decomposition Detection Subjective (bubbling/discoloration).[1]Objective (Exothermic event vs. Endothermic melt).
Cost/Throughput Low Cost / High Throughput.[1]High Cost / Low Throughput.[1]
Verdict Best for Lot Release (if stable).Best for Primary Reference Standard characterization.
Detailed Experimental Protocols
Protocol A: Capillary Method (Optimized for Decomposition)

Use this method for routine purity checks, but validate with Method B first.

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove solvent residues (solvents lower

    
     and confuse results). Grind to a fine powder.
    
  • Loading: Fill the capillary to a height of 2–3 mm. Compact the sample by tapping (loose packing causes uneven heat transfer).[1]

  • Ramp Rate Strategy:

    • Scout Run: Ramp at 10°C/min to find the approximate event (e.g., ~150–180°C range).

    • Precision Run: Ramp at 10°C/min until 20°C below the scouted temp, then switch to 1.0°C/min .

    • Note: For decomposing compounds, a slow ramp (1°C/min) often results in a lower observed "melting" point because the compound has more time to degrade.[1] If the MP drops significantly with slower heating, the compound is decomposing.[1]

  • Observation: Watch for "sweating" (solvent loss) vs. "meniscus formation" (true melt).[1]

    • Critical Sign: If gas bubbles evolve during liquefaction, record as "

      
      " (e.g., "165°C (dec)").
      
Protocol B: DSC (Thermodynamic Validation)

Use this method to establish the "Gold Standard" value.

  • Pan Selection: Use Crimped Aluminum Pans with a pinhole.

    • Why? The pinhole allows evolving CO₂ to escape, preventing pressure buildup that distorts the baseline, while keeping the sample in thermal contact.

  • Parameters:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.[1]

  • Data Interpretation:

    • Melting: Look for a sharp, downward Endothermic peak.[1] The

      
       is the extrapolated onset of this peak.[1]
      
    • Decomposition: Look for a broad, jagged, or noisy baseline shift, often immediately following or overlapping the melt.[1] If the peak is Exothermic (upward), the sample is crystallizing or reacting/degrading.[1]

    • Thiazole Specific: If the endotherm is immediately followed by a weight loss event (verified by TGA), the

      
       is likely a "melting with decomposition" event.[1]
      
Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing 2-(Ethoxymethyl)thiazole-5-carboxylic acid, ensuring scientific integrity.

MeltingPointWorkflow Start Start: Characterize 2-(Ethoxymethyl)thiazole-5-COOH TGA Step 1: Run TGA (Thermogravimetric Analysis) Start->TGA CheckMass Is significant mass loss (>2%) observed before melting onset? TGA->CheckMass DSC Step 2: Run DSC (Pinhole Pan, 10°C/min) CheckMass->DSC No (Stable) Capillary Step 3: Capillary Method (Fast Ramp 5-10°C/min) CheckMass->Capillary Yes (Unstable) TrueMelt Result: True Melting Point (Endothermic Peak) DSC->TrueMelt Sharp Endotherm Decomp Result: Decomposition Point (Report as T_dec) DSC->Decomp Exotherm/Irregular Baseline Capillary->Decomp Bubbling/Color Change

Figure 1: Analytical workflow for distinguishing melting from decomposition in thiazole carboxylic acids.

Technical Insights & Troubleshooting
  • The "Double Peak" Phenomenon: In DSC, you may observe two peaks.[1] For this compound, the first is often the melting of the solvate or a crystal polymorph, and the second is the melting of the pure acid. Always verify with NMR to ensure the sample is solvent-free before testing.[1]

  • Purity Impact: Impurities (e.g., the decarboxylated byproduct 2-(ethoxymethyl)thiazole) will significantly depress the melting point (Melting Point Depression principle). If your measured range is >2°C wide (e.g., 155–160°C), the sample requires recrystallization, likely from Ethanol/Water or Ethyl Acetate/Hexane.

  • Reference Standard: Since specific literature values for the ethoxymethyl derivative are scarce, establish an internal "Gold Standard" using a sample with >98% purity (determined by qNMR or HPLC) and characterize it via DSC.

References
  • Thiazole Chemistry & Stability

    • Metzger, J. V. (1979).[1] Thiazole and its derivatives. John Wiley & Sons.[1] (Foundational text on thiazole thermal instability and decarboxylation mechanisms).

  • Thermal Analysis Methodology

    • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Source for DSC protocols distinguishing melting from decomposition).

  • Compound Data (Analogous Structures)

    • National Center for Biotechnology Information.[1] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid. Retrieved from [Link].[1] (Provides baseline decomposition data for the parent scaffold ~224°C).

  • Decarboxylation Kinetics

    • Noto, R., et al. (1991).[1][5] Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.[1] Retrieved from [Link]. (Validates the mechanism of instability for 5-COOH thiazoles).

Sources

Safety & Regulatory Compliance

Safety

2-(Ethoxymethyl)thiazole-5-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 2-(Ethoxymethyl)thiazole-5-carboxylic acid As a Senior Application Scientist, I recognize that managing specialized heterocyclic building blocks requires more...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 2-(Ethoxymethyl)thiazole-5-carboxylic acid

As a Senior Application Scientist, I recognize that managing specialized heterocyclic building blocks requires more than just following a safety data sheet (SDS)—it requires a deep understanding of the molecule's chemical behavior. 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a highly valuable intermediate in drug discovery, but its structural features necessitate strict, causality-driven disposal protocols.

This guide provides a comprehensive, self-validating framework for the operational handling and disposal of this compound, ensuring absolute safety for your laboratory personnel and regulatory compliance [1].

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal plan, we must first understand the molecular causality of the hazards associated with 2-(Ethoxymethyl)thiazole-5-carboxylic acid:

  • The Carboxylic Acid Moiety (Irritation Hazard): The acidic functional group acts as a proton donor. Upon contact with the moisture of the skin or eyes, it causes localized pH drops that disrupt lipid bilayers, leading to documented skin irritation (H315) and serious eye irritation (H319) [1][2].

  • The Thiazole Core (Environmental Toxicity): Thiazole derivatives frequently exhibit high aquatic toxicity. If introduced into municipal water systems, they resist standard wastewater microbial degradation and can severely disrupt aquatic ecosystems[5]. Zero-discharge to the sink is a strict operational mandate.

  • The Ethoxymethyl Group (Ether Linkage): While generally stable in this solid scaffold, ether linkages can theoretically undergo auto-oxidation to form explosive peroxides over multi-year storage. Therefore, legacy inventory must be treated with caution and disposed of before long-term degradation occurs.

Quantitative Safety & Logistics Data

To ensure rapid decision-making, all operational parameters are summarized below.

Table 1: Hazard Classification & PPE Specifications

Hazard ParameterSpecification / GHS CodeRequired PPE & Engineering Controls
Physical State Solid (Powder/Crystals)Fume hood (Face velocity: 80-100 fpm)
Health Hazards H315 (Skin), H319 (Eye)Nitrile gloves (double-glove recommended), Splash goggles
Environmental Aquatic Toxicity (Assumed)Secondary containment trays for all handling
Incompatibilities Strong bases, Oxidizing agentsSegregate from amines, hydroxides, and peroxides

Table 2: Waste Segregation & Compatibility Matrix

Waste StreamPrimary MatrixCompatible ReceptacleMaximum Fill Level
Pure Solid Waste Unused/Expired ChemicalHDPE Lab-pack drum100% (Solid packing)
Liquid Waste (Org) Dissolved in DCM/EtOAcHalogenated/Non-Halogenated Carboy80% (Allow for vapor expansion)
Liquid Waste (Aq) Aqueous WashingsAqueous Waste Carboy (pH 5-9)80% (Allow for vapor expansion)

Waste Segregation & Disposal Workflow

The following logic tree dictates the proper segregation pathway based on the physical state of the generated waste.

G A 2-(Ethoxymethyl)thiazole-5-carboxylic acid Waste Generation B Determine Physical State & Matrix A->B C1 Solid Powder (Unused/Expired) B->C1 Pure Solid C2 Liquid Solution (Reaction Mixture) B->C2 Dissolved C3 Contaminated Consumables B->C3 Labware D1 Seal in original container Place in HDPE lab-pack C1->D1 D2 Segregate: Halogenated vs. Non-Halogenated Solvent Waste C2->D2 D3 Double-bag in 6-mil polyethylene hazardous bin C3->D3 E Attach GHS-Compliant Hazardous Waste Label D1->E D2->E D3->E F EHS Pickup & Incineration (Manifest Signed) E->F

Disposal decision-making workflow for 2-(Ethoxymethyl)thiazole-5-carboxylic acid waste.

Step-by-Step Disposal Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below includes a Self-Validating Check —a built-in mechanism to confirm the step was executed safely and correctly.

Protocol A: Liquid Waste (Reaction Mixtures & Solvents)

Because this compound is often utilized in synthesis, it will frequently end up in solvent waste streams.

  • Segregation: Determine if the solvent matrix contains halogens (e.g., Dichloromethane) or is non-halogenated (e.g., Ethyl Acetate, Methanol).

  • Transfer: Using a dedicated funnel, slowly pour the liquid waste into the appropriate 10L or 20L EHS-approved carboy.

  • Headspace Management: Stop filling when the carboy reaches 80% capacity. Causality: Leaving 10-20% headspace accommodates vapor pressure expansion caused by ambient laboratory temperature fluctuations, preventing catastrophic container rupture [4].

  • Self-Validating Check: The 5-Minute Vent Test. Before tightly sealing the cap, leave the carboy loosely capped in the fume hood for 5 minutes. Visually inspect for gas evolution (bubbling) or heat generation. If none occurs, the waste is stable and the cap can be fully tightened.

Protocol B: Solid Waste (Unused or Expired Chemical)
  • Containment: Keep the expired powder in its original vendor packaging. Do not attempt to transfer the powder to a new container, as this generates unnecessary aerosolized dust.

  • Lab-Packing: Place the original sealed bottle into a secondary EHS-approved lab-pack drum filled with an inert absorbent material (e.g., vermiculite) to act as a buffer [3].

  • Self-Validating Check: The Tilt Test. Before placing the primary bottle into the lab-pack, invert it 180 degrees over a secondary containment tray. If no powder escapes the threads, the seal is verified as secure.

Protocol C: Empty Container Decontamination

Empty bottles that previously contained the chemical still pose a contact hazard to custodial staff and the environment.

  • Triple-Rinse: Rinse the empty container three times with a compatible solvent (e.g., acetone or ethanol). Causality: The first rinse removes 90% of bulk residue, the second removes the boundary layer, and the third ensures the concentration drops below acutely hazardous thresholds [4].

  • Waste Routing: Collect all rinsate in the appropriate solvent waste carboy.

  • Self-Validating Check: Label Defacement. Once triple-rinsed, completely deface the original chemical label with a thick black marker and write "TRIPLE RINSED" on the glass. If the label is not defaced, the bottle cannot legally be treated as standard glass waste.

Emergency Spill Management

In the event of an accidental powder spill, immediate containment is required to prevent inhalation of irritating dust.

  • Isolate & Alert: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sashes in the area are lowered to maximize room exhaust pull.

  • Suppress Dust: Do not dry-sweep the powder, as this will aerosolize the thiazole derivative. Instead, lightly mist the spill with a compatible solvent (e.g., water or a dilute alcohol solution) to dampen the powder [5].

  • Absorb & Collect: Use inert absorbent pads or damp paper towels to scoop up the material.

  • Decontaminate: Wash the spill surface with a mild soap and water solution to neutralize any residual trace acid.

  • Dispose: Place all contaminated cleanup materials into a 6-mil polyethylene bag, seal it, and attach a Hazardous Waste Label detailing the contents as "Spill Cleanup: 2-(Ethoxymethyl)thiazole-5-carboxylic acid."

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid." Available at: [Link]

  • McGill University Environmental Health and Safety. "Chemical waste | Hazardous Waste Management." Available at: [Link]

  • Concordia University Environmental Health & Safety. "Chemical Waste Disposal Procedures." Available at: [Link]

Handling

Personal protective equipment for handling 2-(Ethoxymethyl)thiazole-5-carboxylic acid

Title: Comprehensive Safety & Operational Guide: Handling 2-(Ethoxymethyl)thiazole-5-carboxylic Acid Introduction As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety & Operational Guide: Handling 2-(Ethoxymethyl)thiazole-5-carboxylic Acid

Introduction As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a self-validating system of risk mitigation. 2-(Ethoxymethyl)thiazole-5-carboxylic acid is a highly valuable synthetic intermediate in drug development. However, its specific molecular architecture—combining a rigid thiazole core, a lipophilic ethoxymethyl ether linkage, and a reactive carboxylic acid moiety—demands rigorous operational discipline. This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines a fail-safe, step-by-step protocol for its handling, solubilization, and disposal.

Physicochemical Profile & Hazard Rationale

To design an effective safety protocol, we must first understand the causality between the molecule's structure and its physical hazards. The data below is synthesized from standard safety profiles of substituted thiazole-5-carboxylic acids[1][2].

Property / Structural FeatureSpecification / HazardMechanistic Rationale & Causality
Physical State Crystalline Solid / PowderProne to aerosolization and static charge accumulation during transfer, presenting a significant inhalation risk (H335)[2].
Carboxylic Acid (-COOH) Severe Eye (H319) & Skin Irritant (H315)Acts as a proton donor. Upon contact with physiological moisture (sweat, tears), it rapidly drops local pH, causing acute tissue irritation and potential corneal damage[1].
Ethoxymethyl Group Enhanced LipophilicityThe ether linkage increases the molecule's partition coefficient (LogP). This enhances its ability to permeate the lipid-rich stratum corneum of the skin, making dermal exposure highly hazardous.
Solvent Compatibility Soluble in DMSO, DMF, DCMWhen dissolved in polar aprotic solvents like DMSO, the solvent acts as a carrier, rapidly pulling the lipophilic compound through the skin and directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a deliberate barrier against a specific mechanism of exposure. Do not substitute materials without verifying chemical compatibility.

PPE CategoryRequired SpecificationOperational Causality
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)Nitrile provides superior resistance to polar aprotic solvents (DMSO, DMF). Because the ethoxymethyl group increases dermal penetration risk, double-gloving ensures a fail-safe barrier. If the outer glove is breached, the inner glove provides the critical time needed to safely doff and decontaminate.
Eye Protection Indirect-vented chemical splash gogglesThe carboxylic acid moiety causes severe ocular irritation. Indirect venting prevents aerosolized powder from bypassing the seal during weighing, a vulnerability present in standard safety glasses[1].
Respiratory FFP3 or N100 particulate respiratorRequired if handling outside a primary containment device. FFP3/N100 masks filter ≥99% of airborne particles, preventing inhalation of fine crystalline dust[3][4].
Body Protection Flame-resistant lab coat & Tyvek sleevesPrevents accumulation of powder on wrists. Flame resistance is mandatory if handling alongside flammable organic solvents during downstream synthesis workflows.

Operational Workflow & Containment Strategy

The following workflow illustrates the logical progression of handling this compound, ensuring that primary containment and PPE work in tandem to eliminate exposure pathways.

G A 1. Pre-Operation Risk Assessment & PPE Donning B 2. Primary Containment Ventilated Enclosure / Fume Hood A->B Transfer to controlled zone C 3. Solid Handling Anti-static Weighing & Transfer B->C Initiate handling D 4. Solubilization Addition of Carrier Solvents (DMSO/DMF) C->D Proceed to reaction setup E 5. Post-Operation Equipment Decontamination & Doffing D->E Completion of workflow F 6. Waste Disposal Solid/Liquid Segregation E->F Route to hazardous waste

Safe handling, solubilization, and disposal workflow for thiazole-5-carboxylic acid derivatives.

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system; each step verifies the integrity of the previous one.

Step 1: Pre-Operation Setup

  • Inspect all PPE for micro-tears. Don the inner nitrile glove, lab coat, outer nitrile glove (pulled over the lab coat cuff), and indirect-vented goggles.

  • Verify the face velocity of the chemical fume hood or ventilated balance enclosure (VBE) is operating between 80–100 feet per minute (fpm).

Step 2: Solid Handling and Transfer

  • Place anti-static weighing boats inside the fume hood. Causality: Thiazole powders hold static charges, which can cause sudden aerosolization or adherence to gloves[2]. Anti-static tools mitigate this physical repulsion.

  • Perform all transfers at least 6 inches behind the fume hood sash to fully utilize the aerodynamic protective curtain of the air foil.

  • Weigh the required mass of 2-(Ethoxymethyl)thiazole-5-carboxylic acid using a grounded micro-spatula.

Step 3: Solubilization (High-Risk Phase)

  • If dissolving the compound in DMSO or DMF for biological assays or synthesis, use a sealed septum vial.

  • Inject the solvent using a Luer-lock syringe to prevent pressure blowback.

  • Critical Safety Check: If a single drop of the resulting solution contacts the outer glove, immediately halt operations. Remove the outer glove, wash the inner gloved hand with soap, and don a new outer glove. DMSO will carry the lipophilic compound through a single nitrile layer in minutes.

Step 4: Post-Operation Decontamination

  • Wipe down the balance and hood surfaces with a damp, disposable towel (using a mild alkaline solution or 70% ethanol) to neutralize and capture residual acid powder.

  • Doff PPE systematically: remove outer gloves (turning them inside out), then goggles, then the lab coat, and finally the inner gloves.

  • Wash hands with soap and water for a minimum of 20 seconds.

Emergency Response & Spill Management

  • Powder Spill: Do NOT dry sweep. Causality: Dry sweeping vigorously aerosolizes the irritant powder, drastically increasing inhalation risks[5]. Instead, cover the spill with damp absorbent pads, carefully scoop the material into a hazardous waste container using a non-sparking tool, and wipe the area with a wet cloth.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[1][2]. Do not use chemical neutralizers on the skin; the exothermic neutralization reaction can exacerbate tissue damage.

  • Eye Contact: Remove contact lenses if present and easy to do. Flush at an emergency eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation[1]. Seek immediate medical evaluation.

Waste Disposal Plan

  • Solid Waste: Contaminated gloves, wipes, and empty reagent vials must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.

  • Liquid Waste: Solutions containing the compound must be segregated based on the solvent used. Route DMSO/DMF solutions to the "Non-Halogenated Organic Waste" carboy. If dissolved in dichloromethane (DCM) or chloroform, route to the "Halogenated Organic Waste" stream. Never mix these waste streams with strong bases or oxidizing agents, as hazardous exothermic reactions may occur[2].

References

  • Title: Safety Data Sheet - Thiazole-5-carboxylic acid | Source: Fisher Scientific | URL: [Link]

  • Title: Respirator Testing Requirements | Source: Intertek | URL: [Link]

  • Title: Hazardous Materials Handler Certification Exam Q&A | Source: Docsity | URL: [Link]

  • Title: What is the Difference Between a FFP1, FFP2 and FFP3 Face Masks Respirators? | Source: The Face Mask Store | URL: [Link]

Sources

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